molecular formula C8H16N2O B1384834 (3S)-N-ethylpiperidine-3-carboxamide CAS No. 1567870-14-7

(3S)-N-ethylpiperidine-3-carboxamide

Número de catálogo: B1384834
Número CAS: 1567870-14-7
Peso molecular: 156.23 g/mol
Clave InChI: GLKMZNSNCZDAGC-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S)-N-Ethylpiperidine-3-carboxamide is a chiral organic compound characterized by a piperidine ring substituted with a carboxamide functional group at the 3-position, with a specific (S) stereochemical configuration. The molecular formula for this compound is C8H16N2O . As a derivative of nipecotamide (piperidine-3-carboxamide), it serves as a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research . Piperidine-carboxamide scaffolds are of significant interest in pharmaceutical research for their potential biological activities. Structural analogs of this compound, such as other N-substituted piperidine carboxamides, have been investigated for their interactions with biological targets; for instance, some related compounds have shown activity as inhibitors of kinases like MAPK10 . Furthermore, N-ethylpiperidine derivatives are frequently utilized in chemical synthesis, for example, as bases in the formation of tin(II) enolates for aldol reactions . Researchers may also employ this chiral scaffold in the development of DNA-intercalating agents for studying gene expression, as ethylpiperidine sidechains have been incorporated into experimental bis(9-aminoacridine-4-carboxamides) for this purpose . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Propiedades

IUPAC Name

(3S)-N-ethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMZNSNCZDAGC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Foreword: A Note on the Piperidine-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of (3S)-N-ethylpiperidine-3-carboxamide and its Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide array of biological targets. When functionalized at the 3-position with a carboxamide group, the resulting piperidine-3-carboxamide moiety offers a versatile platform for generating molecules with diverse pharmacological activities. This guide focuses on the (3S)-N-ethylpiperidine-3-carboxamide structure, exploring the known biological activities of its close analogs to postulate its mechanism of action and to provide a comprehensive roadmap for its experimental elucidation. While direct studies on (3S)-N-ethylpiperidine-3-carboxamide are not extensively documented in publicly available literature, the wealth of research on related derivatives provides a strong foundation for hypothesis-driven investigation.

The Piperidine-3-carboxamide Core: A Gateway to Diverse Bioactivities

The piperidine-3-carboxamide scaffold has been identified as a key pharmacophore in several classes of bioactive molecules. The stereochemistry at the 3-position, the nature of the substituent on the piperidine nitrogen, and the groups attached to the carboxamide nitrogen all play critical roles in determining the specific biological target and the resulting pharmacological effect. Research into derivatives of this core structure has revealed a broad spectrum of potential therapeutic applications, ranging from oncology to metabolic diseases.

Anticancer Properties: Induction of Cellular Senescence

A notable activity associated with N-arylpiperidine-3-carboxamide derivatives is the induction of a senescence-like phenotype in cancer cells.[1][2] A high-throughput screening of approximately 110,000 chemicals identified an N-arylpiperidine-3-carboxamide compound as an inducer of senescence in human melanoma A375 cells, without significant toxicity to normal cells.[1]

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogene activation.[1] Inducing senescence in cancer cells is an emerging therapeutic strategy to halt tumor progression. Structure-activity relationship (SAR) studies on these N-arylpiperidine-3-carboxamide derivatives revealed that the (S)-configuration at the 3-position of the piperidine ring is crucial for enhanced activity.[1] For instance, the (S)-enantiomer of a hit compound showed a 15-fold increase in senescence-inducing activity compared to its (R)-enantiomer.[1] While the precise molecular target remains to be identified, this class of compounds represents a promising avenue for the development of novel anticancer agents.[1]

Enzyme Inhibition: A Promising Avenue

The piperidine-3-carboxamide scaffold has also been successfully employed in the design of potent and selective enzyme inhibitors.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain piperidine carboxamide derivatives have shown significant potential as ALK inhibitors.[3] ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers.[3] Computational studies, including 3D-QSAR modeling, have been used to optimize the structure of these derivatives to enhance their binding affinity to the ALK active site.[3]

  • Cathepsin K Inhibition: A series of (R)-piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[4][5] One of the lead compounds from this series, H-9, exhibited a potent IC50 value of 0.08 µM.[4][5] Molecular docking studies indicated that these compounds interact with key residues in the active site of Cathepsin K.[4][5] Furthermore, in vitro and in vivo studies demonstrated their ability to reduce bone resorption, highlighting their potential as treatments for osteoporosis.[4][5]

Other Reported Activities

Beyond cancer and osteoporosis, derivatives of piperidine-3-carboxamide have been investigated for other therapeutic applications, including:

  • Platelet Aggregation Inhibition: A study on 1-alkyl(aralkyl)nipecotamides (a related class of piperidine-3-carboxamides) demonstrated their ability to inhibit human platelet aggregation.[6] The structure-activity relationship pointed to the importance of the 3-substituent and the hydrophobic character of the molecule.[6]

Postulated Mechanism of Action for (3S)-N-ethylpiperidine-3-carboxamide

Given the activities of its analogs, (3S)-N-ethylpiperidine-3-carboxamide could potentially act through several mechanisms. The (3S)-stereochemistry suggests a specific interaction with a chiral binding pocket, a feature common to many potent enzyme inhibitors and receptor ligands. The N-ethyl group on the carboxamide is a relatively small, neutral substituent that could influence binding affinity and metabolic stability.

Based on the available evidence, we can hypothesize the following potential mechanisms of action for (3S)-N-ethylpiperidine-3-carboxamide:

  • Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme, similar to the ALK or Cathepsin K inhibitors. The piperidine ring could serve as a scaffold to position the N-ethylcarboxamide and other potential substituents for optimal interaction with the enzyme's active site.

  • Modulation of Cellular Signaling Pathways: The compound could interfere with key signaling pathways involved in cell proliferation, survival, or differentiation. This is supported by the senescence-inducing activity of related compounds, which involves complex signal transduction.[1]

A Strategic Roadmap for Elucidating the Mechanism of Action

For researchers and drug development professionals, a systematic approach is required to determine the precise mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide. The following experimental workflow provides a comprehensive strategy for target identification, validation, and characterization of the downstream cellular effects.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Experimental Protocols:

  • Affinity-Based Chemical Proteomics:

    • Synthesis of an Affinity Probe: Synthesize a derivative of (3S)-N-ethylpiperidine-3-carboxamide with a linker and a reactive group (e.g., a photo-affinity label) or a tag (e.g., biotin).

    • Incubation with Cell Lysate: Incubate the affinity probe with a relevant cell lysate or tissue homogenate.

    • Cross-linking/Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its target. For biotinylated probes, capture the probe-protein complexes using streptavidin beads.

    • Protein Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

  • Computational Target Prediction:

    • Utilize in silico methods such as molecular docking and pharmacophore modeling against a library of known protein structures to predict potential binding partners.

    • Compare the 3D structure of (3S)-N-ethylpiperidine-3-carboxamide with the structures of known ligands for various targets.

  • Target Validation:

    • Direct Binding Assays: Once potential targets are identified, confirm direct binding using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays.

    • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.

Phase 2: In Vitro Functional Characterization

Once a target is validated, the next step is to characterize the functional consequences of the compound-target interaction.

Experimental Protocols:

  • Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

  • Receptor Function Assays: If the target is a receptor, use cell-based assays (e.g., reporter gene assays, second messenger assays) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Cell-Based Phenotypic Assays: Correlate target engagement with a cellular phenotype. For example, if the hypothesized mechanism is senescence induction, treat cancer cells with the compound and measure markers of senescence such as β-galactosidase activity, cell cycle arrest, and changes in cell morphology.[1]

Phase 3: Delineating Downstream Signaling Pathways

Understanding how the interaction with the primary target translates into a cellular response requires mapping the downstream signaling pathways.

Experimental Protocols:

  • Western Blotting: Probe for changes in the phosphorylation state or expression levels of key proteins in the suspected signaling pathway after compound treatment.

  • Quantitative PCR (qPCR): Analyze changes in the expression of target genes downstream of the signaling pathway.

  • Pathway-Specific Reporter Assays: Use cell lines with reporter constructs (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

Visualizing the Research Workflow

The following diagrams illustrate the proposed experimental workflows for elucidating the mechanism of action.

MOA_Elucidation_Workflow cluster_Phase1 Phase 1: Target Identification & Validation cluster_Phase2 Phase 2: Functional Characterization cluster_Phase3 Phase 3: Pathway Analysis Target_ID Target Identification (Chemical Proteomics, In Silico Screening) Binding_Assays Direct Binding Assays (SPR, ITC) Target_ID->Binding_Assays Validate Hits CETSA Cellular Target Engagement (CETSA) Binding_Assays->CETSA Confirm in Cells Functional_Assays In Vitro Functional Assays (Enzyme Kinetics, Receptor Activity) CETSA->Functional_Assays Validated Target Phenotypic_Assays Cell-Based Phenotypic Assays (e.g., Senescence, Apoptosis) Functional_Assays->Phenotypic_Assays Correlate Function with Phenotype Western_Blot Western Blotting (Protein Phosphorylation/Expression) Phenotypic_Assays->Western_Blot Investigate Downstream Signaling qPCR qPCR (Gene Expression) Reporter_Assays Reporter Gene Assays

Caption: A strategic workflow for elucidating the mechanism of action.

Synthesis and Chemical Properties

The synthesis of (3S)-N-ethylpiperidine-3-carboxamide can be readily achieved from commercially available starting materials. A common precursor is (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate.[7][8][9]

Synthesis_Pathway start (S)-Ethyl piperidine-3-carboxylate intermediate Amide Coupling (Ethylamine, Coupling Reagents) start->intermediate React with product (3S)-N-ethylpiperidine-3-carboxamide intermediate->product Yields

Caption: A plausible synthetic route to the target compound.

A general synthetic protocol would involve the amide coupling of (S)-Ethyl piperidine-3-carboxylate with ethylamine using standard peptide coupling reagents. Alternatively, the corresponding carboxylic acid can be used.

Table 1: Physicochemical Properties of a Related Precursor

PropertyValueSource
Compound (S)-Ethyl piperidine-3-carboxylate[7][8]
CAS Number 37675-18-6[7][8]
Molecular Formula C8H15NO2[7][8]
Molecular Weight 157.21 g/mol [7][8]
Appearance Colorless to yellow clear liquid[7]
Density 1.043 g/mL at 25 °C[7][8]

Conclusion and Future Directions

The (3S)-N-ethylpiperidine-3-carboxamide scaffold holds considerable promise as a starting point for the development of novel therapeutics. While its precise mechanism of action is yet to be fully elucidated, the activities of its structural analogs in the fields of oncology and metabolic diseases provide compelling avenues for investigation. The systematic approach outlined in this guide, combining chemical biology, in vitro pharmacology, and cell biology, offers a robust framework for uncovering its molecular targets and downstream effects. Future research should focus on executing this experimental plan to unlock the full therapeutic potential of this and related compounds. The insights gained will not only advance our understanding of the pharmacology of piperidine-3-carboxamides but also pave the way for the design of next-generation therapies.

References

  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105915. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

Sources

The Multifaceted Therapeutic Potential of Piperidine-3-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, bestowing upon them significant biological activities.[1] When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide scaffold emerges as a "privileged structure" in drug discovery. This core moiety provides a versatile three-dimensional framework that can be strategically decorated with various substituents to modulate pharmacokinetic properties and achieve high-affinity interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the significant biological activities of piperidine-3-carboxamide derivatives, with a focus on their applications in oncology, osteoporosis, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

Anticancer Activity: A Multi-pronged Approach to Combating Malignancy

Piperidine-3-carboxamide derivatives have demonstrated remarkable potential as anticancer agents through diverse mechanisms of action, including the induction of cellular senescence and the inhibition of key oncogenic kinases.

Induction of Cellular Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can be harnessed as a potent anti-cancer strategy.[2] High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[2][3]

Mechanism of Action: These derivatives trigger a complex signaling cascade that culminates in cell cycle arrest. While the precise molecular targets are still under investigation, the observed phenotype includes morphological changes such as cell enlargement and increased granularity, which are characteristic of senescent cells.[2] A key biomarker for cellular senescence is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at pH 6.0.[2]

Structure-Activity Relationship (SAR): Systematic modification of the N-arylpiperidine-3-carboxamide scaffold has revealed key structural features that govern its pro-senescent activity. A notable example is compound 54 , an S-isomer featuring a pyridine ring and a pyrrole moiety, which exhibits significantly enhanced antimelanoma activity compared to the initial hit compound.[2] This highlights the importance of stereochemistry and the nature of the aromatic substituents in optimizing the biological activity.

Table 1: Anti-melanoma Activity of Key N-Arylpiperidine-3-carboxamide Derivatives [2]

CompoundSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
1 (Hit) 1.240.88
54 0.040.03
Doxorubicin 0.009-

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details the cytochemical detection of SA-β-gal activity in cultured melanoma cells treated with piperidine-3-carboxamide derivatives.

Materials:

  • Human melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine-3-carboxamide derivatives (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • SA-β-gal Staining Solution:

    • Citric acid/sodium phosphate buffer, pH 6.0

    • Potassium ferrocyanide

    • Potassium ferricyanide

    • Sodium chloride

    • Magnesium chloride

    • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

Procedure:

  • Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-3-carboxamide derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with Fixing Solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the SA-β-gal Staining Solution to each well and incubate at 37°C without CO2 for 4 to 16 hours. Protect the plates from light.

  • Visualization: Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.

Causality Behind Experimental Choices: The use of a pH 6.0 buffer is critical to distinguish senescence-associated β-galactosidase activity from the endogenous lysosomal β-galactosidase activity, which is optimal at a more acidic pH.[2] X-gal serves as a chromogenic substrate that produces an insoluble blue precipitate upon cleavage by the enzyme, allowing for easy visualization of senescent cells.

Self-Validating System: The inclusion of a known senescence-inducing agent like doxorubicin as a positive control validates the assay's ability to detect the desired biological endpoint. The vehicle control ensures that the observed effects are due to the test compound and not the solvent.

Workflow for SA-β-gal Staining cluster_workflow A Seed Melanoma Cells B Treat with Piperidine-3-carboxamide Derivatives A->B C Fix Cells B->C D Wash Cells C->D E Add SA-β-gal Staining Solution D->E F Incubate at 37°C E->F G Visualize and Quantify Blue Cells F->G

Caption: Experimental workflow for SA-β-gal staining.

Multi-Targeted Kinase Inhibition

Piperidine-3-carboxamide derivatives have also emerged as potent inhibitors of several cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2), key players in cancer cell proliferation and angiogenesis.[4]

Mechanism of Action: By binding to the ATP-binding pocket of these kinases, the derivatives competitively inhibit their catalytic activity, leading to cell cycle arrest and suppression of tumor growth. Some derivatives exhibit a multi-targeted profile, inhibiting both CDKs and VEGFR2, which can offer a synergistic anticancer effect.

Structure-Activity Relationship (SAR): The SAR of benzothiazolyl piperidine-3-carboxamide derivatives has been explored, revealing that substitutions on the piperidine nitrogen and the benzothiazole ring significantly influence their inhibitory potency and selectivity against different CDKs and VEGFR2.[4] For instance, certain substitutions can enhance potency against CDK2 while maintaining or improving activity against VEGFR2.[4]

Table 2: Inhibitory Activity of Benzothiazolyl Piperidine-3-carboxamide Derivatives against CDKs and VEGFR2 [4]

CompoundCDK2 (IC50, µM)CDK5 (IC50, µM)CDK6 (IC50, µM)VEGFR2 (IC50, µM)
3 0.0260.3150.221-
4a -0.2480.256-
4b -0.2760.2820.136
4c 0.0480.3380.236-
SNS-032 (Control) 0.0520.4760.365-
Sorafenib (Control) ---0.114
Anaplastic Lymphoma Kinase (ALK) Inhibition

The piperidine carboxamide scaffold has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[5][6]

Mechanism of Action: These derivatives bind to the ALK kinase domain, inducing a "DFG-shifted" conformation, which provides access to an extended hydrophobic pocket.[5][6] This unique binding mode contributes to their potency and selectivity. Inhibition of ALK blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[7]

Structure-Activity Relationship (SAR): SAR studies have focused on optimizing both the "right-hand side" and "left-hand side" of the molecule, leading to derivatives with improved potency and selectivity over other kinases like IGF1R.[5][6]

Anti-Osteoporosis Activity: Targeting Cathepsin K

Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts. Cathepsin K, a cysteine protease highly expressed in osteoclasts, is the principal enzyme responsible for the degradation of bone matrix proteins.[8] Piperidamide-3-carboxamide derivatives have been identified as potent and selective inhibitors of cathepsin K, making them promising therapeutic agents for osteoporosis.[8][9]

Mechanism of Action: These derivatives form multiple hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K, effectively blocking its enzymatic activity.[8][9] This inhibition of cathepsin K leads to a reduction in osteoclast-mediated bone resorption, thereby helping to preserve bone mineral density.

Structure-Activity Relationship (SAR): The SAR of these derivatives has been investigated, revealing that electron-withdrawing groups on the phenylsulfonyl moiety generally lead to higher potency.[9] For instance, compound H-9 , which features a chloro-substituent, exhibits potent cathepsin K inhibition.[9]

Table 3: Cathepsin K Inhibitory Activity of Piperidamide-3-carboxamide Derivatives [9]

CompoundCathepsin K (IC50, µM)
H-9 0.08
MIV-711 (Control) Comparable to H-9

Experimental Protocol: In Vitro Bone Resorption Assay (CTX-I ELISA)

This protocol measures the concentration of C-terminal telopeptides of type I collagen (CTX-I), a biomarker of bone resorption, in the supernatant of osteoclast cultures.

Materials:

  • RAW264.7 cells (osteoclast precursor cell line)

  • Recombinant RANKL (to induce osteoclast differentiation)

  • Bone slices or dentin discs

  • Piperidamide-3-carboxamide derivatives

  • CTX-I ELISA kit

Procedure:

  • Osteoclast Differentiation: Culture RAW264.7 cells on bone slices in the presence of RANKL to induce their differentiation into mature osteoclasts.

  • Compound Treatment: Treat the mature osteoclasts with the piperidamide-3-carboxamide derivatives for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • CTX-I ELISA: Measure the concentration of CTX-I in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: A decrease in the concentration of CTX-I in the treated samples compared to the untreated control indicates an inhibition of bone resorption.

Causality Behind Experimental Choices: RAW264.7 cells are a well-established model for studying osteoclast differentiation and function. RANKL is the key cytokine that drives this differentiation process. The measurement of CTX-I provides a quantitative assessment of the degradation of type I collagen, the primary organic component of bone, and thus serves as a direct measure of bone resorption.

Self-Validating System: The inclusion of an untreated control group establishes the baseline level of bone resorption. A known cathepsin K inhibitor, such as MIV-711, can be used as a positive control to validate the assay's responsiveness.

Cathepsin K Inhibition Pathway cluster_pathway A Osteoclast B Cathepsin K Secretion A->B C Bone Matrix Degradation B->C D Bone Resorption C->D E Piperidine-3-carboxamide Derivative (e.g., H-9) F Inhibition of Cathepsin K E->F F->B

Caption: Inhibition of Cathepsin K-mediated bone resorption.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

Sulfonyl piperidine-3-carboxamide derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Mechanism of Action: While the exact mechanism of action is still under investigation, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Structure-Activity Relationship (SAR): The nature of the substituents on the sulfonyl and carboxamide moieties plays a crucial role in determining the antimicrobial spectrum and potency of these derivatives.

Table 4: Minimum Inhibitory Concentration (MIC) of Sulfonyl Piperidine-3-carboxamide Derivatives [10]

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
9a 250250500500500
9b 125250250250250
9c 250125250500500
9d 500250500>1000>1000
9e 125250250250500
Ciprofloxacin 0.970.480.24--
Fluconazole ---1.953.9

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Sulfonyl piperidine-3-carboxamide derivatives

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. The use of specific broth media ensures optimal growth of the test organisms.

Self-Validating System: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium. The inclusion of standard antibiotics provides a benchmark for the activity of the test compounds.

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, osteoporosis, and infectious diseases. The elucidation of their mechanisms of action and the establishment of clear structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this important class of compounds.

References

  • (Reference for Cathepsin K inhibitors, e.g.
  • (Reference for ALK signaling pathways, e.g.
  • (Reference for ALK inhibitors, e.g., Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors)
  • (Reference for ALK inhibitors, e.g., Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry)
  • (Reference for senescence in melanoma, e.g., Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities)
  • (Reference for Cathepsin K in osteoporosis, e.g., (PDF)
  • (Reference for antimicrobial activity, e.g., (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling)
  • (Reference for senescence in melanoma, e.g., Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters)
  • (Reference for antimicrobial activity, e.g., Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry)
  • (Reference for synthesis of piperidine derivatives, e.g., A General Strategy for N–(Hetero)
  • (Reference for CDK and VEGFR2 inhibitors, e.g., Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors)
  • (Reference for synthesis of piperidine derivatives, e.g.
  • (Reference for piperidine in medicinal chemistry, e.g.

Sources

Structure-Activity Relationship of N-Substituted Piperidines: A Technical Guide to Cholinesterase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring represents one of the most privileged scaffolds in medicinal chemistry, forming the structural core of numerous biologically active molecules. Among these, N-substituted piperidines have emerged as a cornerstone in the design of neurotherapeutics, particularly as potent, reversible inhibitors of Acetylcholinesterase (AChE) for the management of Alzheimer's Disease (AD).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the Structure-Activity Relationship (SAR) of N-substituted piperidines, exploring how precise steric and electronic modifications dictate binding affinity at the enzymatic level. Furthermore, we will establish robust, self-validating experimental protocols for synthesizing and evaluating these compounds, ensuring high-fidelity data generation in drug discovery workflows.

Mechanistic Rationale: The Bivalent Binding Hypothesis

To understand the SAR of N-substituted piperidines, we must first analyze the topological and electrostatic environment of the target enzyme. The AChE active site is located at the bottom of a narrow, ~20 Å deep gorge lined with aromatic residues. It consists of two primary binding domains:

  • The Catalytic Active Site (CAS): Located at the base of the gorge, containing the catalytic triad (Ser203, His440, Glu327) and a critical tryptophan residue (Trp86).

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge, dominated by Trp286, which acts as a secondary binding site and is implicated in amyloid-beta aggregation.

The Role of the Piperidine Nitrogen

The fundamental causality behind utilizing a piperidine core lies in its basicity. The secondary or tertiary nitrogen of the piperidine ring typically exhibits a pKa of ~8.5 to 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a positively charged piperidinium cation. This cation is strictly required to engage in strong cation- π interactions with the electron-rich indole ring of Trp86 at the CAS 1.

The Role of N-Substitution

Unsubstituted piperidines are generally weak inhibitors. The introduction of an N-substituent—specifically an N-benzyl group—transforms the molecule into a "dual-binding site" or "bivalent" inhibitor [2]. The N-benzyl moiety acts as a hydrophobic spacer that extends up the enzymatic gorge, allowing its aromatic ring to engage in π

π stacking with Trp286 at the PAS. This synergistic dual-site binding exponentially increases binding affinity and residence time.

G A N-Substituted Piperidine (e.g., Donepezil) B Protonation at Physiological pH (pKa ~9.0) A->B Aqueous Environment C Catalytic Active Site (CAS) Trp86 Interaction B->C Gorge Penetration D Peripheral Anionic Site (PAS) Trp286 Interaction B->D Gorge Entrance E Cation-π Stacking (Piperidinium Nitrogen) C->E Binding Mode F Hydrophobic/π-π Stacking (N-Benzyl/Indanone) D->F Binding Mode G Dual-Site AChE Inhibition E->G Synergistic F->G Synergistic

Caption: Dual-site binding mechanism of N-substituted piperidines in the AChE catalytic gorge.

Structure-Activity Relationship (SAR) Deep Dive

To quantify these mechanistic claims, we must evaluate the structure-activity relationship data of various N-substituted derivatives. The table below synthesizes in vitro IC50 data against human AChE (hAChE), illustrating how structural modifications dictate potency 2.

Table 1: Comparative SAR of N-Substituted Piperidine Derivatives against AChE

Compound / N-SubstituentLinker LengthAromatic SubstitutionhAChE IC50 (nM)Mechanistic ConsequenceUnsubstituted PiperidineNoneNone> 10,000Fails to reach PAS; weak CAS binding.N-Methylpiperidine1 CarbonNone> 5,000Insufficient length for dual-site spanning.N-Benzylpiperidine (Core)1 CarbonUnsubstituted Phenyl~ 850Establishes baseline π π stacking at PAS.Donepezil (Standard)1 CarbonUnsubstituted Phenyl11 ± 2Optimal gorge spanning; indanone anchors at PAS.N-(3-Chlorobenzyl) Analog1 Carbon3-Chloro (Meta)3 ± 0.5Halogen bonding enhances hydrophobic pocket fit.N-Phenethyl Analog2 CarbonsUnsubstituted Phenyl~ 140Linker is too flexible; entropy penalty upon binding.

SAR Insights & Causality
  • Linker Length is Critical: Extending the linker from N-benzyl (1 carbon) to N-phenethyl (2 carbons) generally decreases potency. Causality: The AChE gorge has a rigid spatial requirement. A two-carbon linker introduces excessive conformational flexibility, resulting in a higher entropic penalty when the molecule is forced into the bioactive conformation required to span the CAS and PAS.

  • Aromatic Ring Electronics: Meta-substitution on the N-benzyl ring with electron-withdrawing or lipophilic groups (e.g., -Cl, -F) significantly enhances affinity [4]. Causality: Halogen atoms increase the lipophilicity (LogP) of the benzyl moiety, driving stronger desolvation energies upon entering the hydrophobic PAS pocket, while simultaneously modulating the electron density of the aromatic ring to optimize π

    π stacking with Trp286.

Experimental Workflows: Synthesis & Validation

To ensure high scientific integrity, protocols must be designed as self-validating systems. Below are the optimized methodologies for synthesizing and evaluating N-substituted piperidines.

Protocol A: Synthesis via Reductive Amination

Direct alkylation of piperidines with benzyl halides often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions. Reductive amination is the superior, controlled approach.

Step-by-Step Methodology:

  • Imine Formation: Combine the secondary piperidine derivative (1.0 eq) and the target substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over protic solvents to drive the equilibrium toward the intermediate iminium ion by minimizing solvation of the starting materials.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: NaBH(OAc)3 is a mild reducing agent. Unlike NaBH4, it selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure N-benzylpiperidine derivative.

Protocol B: In Vitro AChE Inhibition (Modified Ellman's Assay)

The Ellman's assay is the gold standard for quantifying AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (5-TNB) measurable at 412 nm.

Self-Validating Design: This protocol includes a blank (to subtract non-enzymatic ATCh hydrolysis) and a positive control (Donepezil) to validate the functional integrity of the enzyme batch.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic efficiency and ensures the piperidine nitrogen remains appropriately protonated in equilibrium.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in <1% DMSO to prevent enzyme denaturation), and 20 µL of AChE enzyme solution (0.22 U/mL).

  • Pre-Incubation: Incubate the microplate at 25°C for 15 minutes.

    • Causality: This is a critical step. Inhibitors require time to navigate the narrow enzymatic gorge and reach thermodynamic binding equilibrium before the substrate is introduced. Skipping this step leads to artificially high IC50 values.

  • Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCh (0.075 M) to initiate the reaction.

  • Kinetic Reading: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC50 by plotting % inhibition versus log[Inhibitor] using non-linear regression.

Ellman S1 Step 1: Enzyme Incubation AChE + N-benzylpiperidine S2 Step 2: Substrate Addition Acetylthiocholine (ATCh) S1->S2 15 min at 25°C S3 S3 S2->S3 Enzymatic Cleavage S4 S4 S3->S4 Thiol-Disulfide Exchange S5 Step 5: Quantification Absorbance at 412 nm S4->S5 Spectrophotometry

Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Conclusion

The rational design of N-substituted piperidines relies heavily on understanding the spatial and electrostatic demands of the target receptor. By leveraging the basicity of the piperidine core for CAS anchoring and tuning the N-substituent for PAS interaction, medicinal chemists can achieve exceptional potency and selectivity. Adhering to the rigorous synthetic and biochemical protocols outlined above ensures that SAR data remains reproducible, reliable, and directly translatable to advanced preclinical development.

References

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry (ACS).
  • Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. PMC (NIH).
  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy.
  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. PMC (NIH).

Sources

Spectroscopic Elucidation of (3S)-N-ethylpiperidine-3-carboxamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

In modern drug development, chiral piperidines serve as critical pharmacophoric building blocks and mass-tags for advanced therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors[1]. (3S)-N-ethylpiperidine-3-carboxamide (Molecular Formula: C₈H₁₆N₂O, MW: 156.23 g/mol ) is a highly versatile intermediate[2].

The accurate structural elucidation of this molecule requires a robust, orthogonal analytical approach. Because the molecule possesses a secondary amine in the piperidine ring, a secondary amide, and a specific (3S) stereocenter, the analytical workflow must not only confirm the atomic connectivity but also validate the conformational dynamics. In solution, the piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric repulsion, the bulky 3-carboxamide group heavily favors the equatorial position. This spatial arrangement dictates the distinct spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)[3].

Workflow A Sample Preparation (High Purity >98%) B NMR Analysis (1H, 13C, 2D) A->B C FT-IR Spectroscopy (Functional Groups) A->C D ESI-MS/MS (Molecular Mass & Fragmentation) A->D E Orthogonal Data Integration B->E C->E D->E F Structural & Stereochemical Confirmation E->F

Fig 1. Orthogonal spectroscopic workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework and confirming the (3S) stereocenter's conformational preference.

Causality in NMR Interpretation

The diastereotopic nature of the piperidine ring protons (axial vs. equatorial) results in distinct chemical shifts and coupling constants. The axial protons (e.g., H-2ax, H-6ax) resonate upfield compared to their equatorial counterparts. This is caused by the anisotropic shielding effect of the adjacent carbon-carbon single bonds in the rigid chair conformation[3]. Furthermore, the large trans-diaxial coupling constants ( J≈10−12 Hz) observed for the axial protons confirm that the 3-carboxamide group is locked in the equatorial position.

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Assignment / Causality
C=O -174.5Amide carbonyl; deshielded by electronegative oxygen.
Amide NH 7.80, t, J=5.5 -Couples with the adjacent CH₂ of the ethyl group.
Amine NH 2.50, br s-Broad due to quadrupolar relaxation of ¹⁴N and exchange.
C-2 eq: 2.90, dt; ax: 2.55, dd48.2Adjacent to amine nitrogen; diastereotopic splitting.
C-6 eq: 2.85, m; ax: 2.45, td45.8Adjacent to amine nitrogen; upfield from C-2 due to distance from C=O.
C-3 2.25, m42.5Methine proton at the stereocenter.
C-5 1.60, m (2H)26.1Aliphatic backbone.
C-4 1.45, m (2H)25.4Aliphatic backbone.
Ethyl CH₂ 3.05, qd, J=7.2,5.5 33.2Deshielded by amide nitrogen; splits into a quartet of doublets.
Ethyl CH₃ 1.00, t, J=7.2 14.8Terminal methyl group; clean triplet.
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation : Weigh exactly 10.0 mg of (3S)-N-ethylpiperidine-3-carboxamide (free base) into a clean glass vial.

  • Solvation : Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer : Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • Tuning and Shimming : Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning/matching and execute gradient shimming on the deuterium lock signal.

  • Acquisition : Acquire ¹H (16 scans, 30° pulse) and ¹³C (1024 scans, power-gated broadband proton decoupling).

  • Self-Validation Check : Verify that the TMS internal standard peak is perfectly sharp at 0.00 ppm. Integrate the ethyl terminal methyl group (-CH₃) and set the value to exactly 3.00. All other integrated peak areas must logically correspond to the integer number of protons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity, specifically differentiating the secondary amine of the piperidine ring from the secondary amide of the side chain.

Causality in IR Interpretation

The Amide I band (C=O stretch) is observed at 1645 cm⁻¹, which is significantly lower than a free ketone or aldehyde (~1710 cm⁻¹). This shift is caused by two factors: (1) the resonance contribution from the amide nitrogen's lone pair, which decreases the double-bond character of the carbonyl, and (2) extensive intermolecular hydrogen bonding in the solid state, which further weakens the C=O bond while strengthening the C-N bond[3].

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityModeFunctional Group Assignment
3320 Medium, BroadN-H StretchPiperidine secondary amine (hydrogen-bonded).
3295 Strong, SharpN-H StretchSecondary amide N-H.
2930, 2855 StrongC-H StretchAliphatic asymmetric and symmetric stretches (ring/ethyl).
1645 Very StrongC=O StretchAmide I band (carbonyl stretch).
1550 StrongN-H BendAmide II band (coupled with C-N stretch).
Protocol: ATR-FTIR Spectroscopy
  • Background Collection : Ensure the diamond ATR crystal is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Sample Application : Place ~2 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Acquisition : Collect the sample spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Self-Validation Check : The software must automatically subtract the background. Verify the absence of negative peaks or anomalous atmospheric CO₂ interference at ~2350 cm⁻¹ to ensure the baseline is artifact-free.

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through controlled fragmentation.

Causality in MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal residual internal energy, resulting in an intact protonated molecular ion [M+H]+ at m/z 157.13[2]. Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), the kinetic energy is converted into vibrational energy. The protonation preferentially occurs at the highly basic amide nitrogen or piperidine nitrogen. Protonation at the amide nitrogen weakens the adjacent C-N bond, causing the neutral loss of ethylamine (45 Da) and yielding a stable acylium cation at m/z 112.08. Subsequent loss of carbon monoxide (28 Da) yields the piperidinium cation at m/z 84.08.

Fragmentation M Parent Ion[M+H]+ m/z 157.13 F1 Loss of Ethylamine (-45 Da) M->F1 CID I1 Acylium Cation m/z 112.08 F1->I1 F2 Loss of CO (-28 Da) I1->F2 CID I2 Piperidinium Cation m/z 84.08 F2->I2

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway in ESI-MS/MS.
Table 3: ESI-MS/MS Fragmentation Data
Ion Typem/z ObservedNeutral LossStructural Assignment
Precursor [M+H]+ 157.13NoneIntact protonated (3S)-N-ethylpiperidine-3-carboxamide.
Product Ion 1 112.0845 Da (Ethylamine)Piperidine-3-carbonyl cation (Acylium ion).
Product Ion 2 84.0828 Da (CO)Piperidinium cation.
Protocol: ESI-LC-MS/MS Analysis
  • Calibration : Infuse a standard sodium formate calibration solution to externally calibrate the mass spectrometer in positive ion mode, ensuring mass accuracy within <5 ppm.

  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Injection : Inject 5 µL of the sample into the LC-MS system (flow injection analysis) at 0.2 mL/min.

  • Ionization : Operate the ESI source with a capillary voltage of 3.0 kV, a desolvation gas flow of 600 L/hr, and a source temperature of 150°C.

  • Fragmentation (MS/MS) : Isolate the [M+H]+ precursor ion (m/z 157.13) in the first quadrupole. Apply a collision energy of 15-25 eV using Argon as the collision gas.

  • Self-Validation Check : Run a blank solvent injection immediately prior to the sample. The blank must show no ion current at m/z 157.13, confirming zero system carryover and validating the origin of the observed ions.

References

  • Moslin, R. M., et al. "Tyk2 inhibitors and uses thereof." U.S. Patent Application US20170066763A1.
  • National Center for Biotechnology Information. "N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) - PubChemLite." PubChem.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Journal of Chemical Education - ACS Publications.[Link]

Sources

Unlocking the Therapeutic Potential of (3S)-N-ethylpiperidine-3-carboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It explores the potential therapeutic targets of the piperidine-3-carboxamide scaffold, with a specific focus on the investigative framework for (3S)-N-ethylpiperidine-3-carboxamide. While direct literature on this specific molecule is sparse, this guide synthesizes field-proven insights from structurally related compounds to provide a robust roadmap for its exploration.

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged" structure in medicinal chemistry. When combined with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a versatile platform for interacting with a diverse range of biological targets. This guide will delve into the promising therapeutic avenues for derivatives of this scaffold, providing a comprehensive framework for the investigation of novel analogues like (3S)-N-ethylpiperidine-3-carboxamide.

Part 1: Potential Therapeutic Arenas and Key Molecular Targets

Research into piperidine-3-carboxamide derivatives has unveiled a spectrum of biological activities, pointing towards several key therapeutic areas.[1] The following sections will explore these potential applications and the underlying molecular targets.

Oncology: A Multi-pronged Approach to Cancer Therapy

The piperidine-3-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various malignancies, including melanoma and tumors driven by specific kinase mutations.[2][3]

Scientific Rationale: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[2] Inhibition of ALK signaling can lead to tumor growth inhibition and regression. Piperidine carboxamide derivatives have been identified as potential ALK inhibitors, demonstrating significant anti-tumor activity in relevant cell models.[2]

Therapeutic Potential: Development of (3S)-N-ethylpiperidine-3-carboxamide as a selective ALK inhibitor could offer a new therapeutic option for patients with ALK-positive malignancies.

Signaling Pathway:

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Compound (3S)-N-ethylpiperidine- 3-carboxamide Compound->ALK Inhibition experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) cell_based_assay Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) biochemical_assay->cell_based_assay sar Structure-Activity Relationship (SAR) Studies cell_based_assay->sar pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) sar->pk_pd animal_model Disease Animal Models (e.g., Xenograft) pk_pd->animal_model toxicology Preliminary Toxicology animal_model->toxicology synthesis Synthesis of (3S)-N-ethylpiperidine-3-carboxamide synthesis->biochemical_assay

Caption: A general experimental workflow for the validation of a novel therapeutic compound.

In Vitro Evaluation Protocols

Objective: To determine the in vitro inhibitory activity of (3S)-N-ethylpiperidine-3-carboxamide against the ALK enzyme.

Methodology:

  • Reagents and Materials: Recombinant human ALK enzyme, ATP, biotinylated peptide substrate, Lance® Ultra ULight™-Streptavidin and Eu-W1024-labeled anti-phosphotyrosine antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] reagents), assay buffer, 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of (3S)-N-ethylpiperidine-3-carboxamide in DMSO.

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the ALK enzyme and peptide substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction and add the detection reagents (ULight™-Streptavidin and Eu-labeled antibody).

    • Incubate for the recommended time to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Hypothetical Data Presentation:

CompoundALK IC50 (nM)
(3S)-N-ethylpiperidine-3-carboxamide50
Crizotinib (Control)25

Objective: To evaluate the antiproliferative effect of (3S)-N-ethylpiperidine-3-carboxamide on human melanoma cells. [4] Methodology:

  • Cell Line: Human melanoma cell line (e.g., A375). [4]2. Reagents and Materials: Complete cell culture medium, (3S)-N-ethylpiperidine-3-carboxamide, DMSO, 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • Procedure:

    • Seed A375 cells into 96-well plates and allow them to adhere overnight. [4] 2. Treat the cells with serial dilutions of (3S)-N-ethylpiperidine-3-carboxamide for 72 hours.

    • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Hypothetical Data Presentation:

CompoundA375 GI50 (µM)
(3S)-N-ethylpiperidine-3-carboxamide1.5
Doxorubicin (Control)0.1

Objective: To determine the inhibitory potency of (3S)-N-ethylpiperidine-3-carboxamide against human Cathepsin K.

Methodology:

  • Reagents and Materials: Recombinant human Cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer, (3S)-N-ethylpiperidine-3-carboxamide, 96-well black microplates.

  • Procedure:

    • Add serial dilutions of the test compound to the wells.

    • Add the Cathepsin K enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value.

Hypothetical Data Presentation:

CompoundCathepsin K IC50 (nM)
(3S)-N-ethylpiperidine-3-carboxamide80
Odanacatib (Control)10

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics targeting a range of diseases. While specific data for (3S)-N-ethylpiperidine-3-carboxamide is not yet available, the extensive research on related analogues provides a strong rationale for its investigation as a potential inhibitor of targets such as ALK, Akt, and Cathepsin K. The experimental framework provided in this guide offers a clear path for the systematic evaluation of its therapeutic potential. Future research should focus on the synthesis and in-depth biological characterization of (3S)-N-ethylpiperidine-3-carboxamide, including comprehensive SAR studies to optimize its potency and selectivity for the identified targets.

References

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Husain, M. I., & Jamali, M. R. (1988). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • ChemBK. N-methylpiperidine-3-carboxamide. ChemBK. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • PubChem. (3S)-N,N-diethylpiperidine-3-carboxamide. PubChem. [Link]

Sources

In Silico Modeling of (3S)-N-ethylpiperidine-3-carboxamide Receptor Binding: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The piperidine-3-carboxamide scaffold (often referred to as nipecotamide) is a highly privileged pharmacophore in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, acting as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1], antagonists of the Platelet-Activating Factor (PAF) receptor[2], and potent inhibitors of enzymes such as Cathepsin K[3] and cholinesterases[4].

When modeling the binding of (3S)-N-ethylpiperidine-3-carboxamide , stereochemistry is not merely a structural feature; it is the primary determinant of binding causality. The (3S) configuration dictates the spatial vector of the N-ethylcarboxamide moiety. If inverted to the (3R) enantiomer, the ethyl group frequently clashes with the hydrophobic walls of target binding pockets, resulting in a severe thermodynamic penalty. Furthermore, at a physiological pH of 7.4, the piperidine nitrogen (pKa ~11.2) is fully protonated. This cationic center is the anchor point for binding, reliably forming a critical salt bridge with conserved acidic residues (e.g., Aspartate or Glutamate) within the receptor cavity[2].

This whitepaper outlines a self-validating, causality-driven in silico workflow for modeling the receptor binding of (3S)-N-ethylpiperidine-3-carboxamide, ensuring that computational predictions translate reliably to in vitro and in vivo efficacy.

Logical Relationship of the Pharmacophore

Before initiating computational screening, it is critical to define the logical relationship between the ligand's functional groups and the receptor's microenvironment. Structure-based docking significantly enriches hit rates compared to random high-throughput screening, provided the pharmacophore logic is strictly defined[5].

PharmacophoreLogic Ligand (3S)-N-ethylpiperidine- 3-carboxamide P_N Protonated Piperidine N+ (Electrostatic Anchor) Ligand->P_N C_O Carbonyl Oxygen (H-Bond Acceptor) Ligand->C_O N_H Amide NH (H-Bond Donor) Ligand->N_H Ethyl N-Ethyl Group (Steric/Hydrophobic) Ligand->Ethyl Res1 Conserved Asp/Glu (Salt Bridge) P_N->Res1 Ionic Res2 Tyr/Ser/Thr (H-Bond) C_O->Res2 H-Bond Res3 Backbone Carbonyl (H-Bond) N_H->Res3 H-Bond Res4 Hydrophobic Pocket (vdW Interactions) Ethyl->Res4 Hydrophobic

Figure 1: Pharmacophore logic mapping of (3S)-N-ethylpiperidine-3-carboxamide to receptor targets.

Quantitative Data: Target Binding Profiles

To contextualize the modeling workflow, Table 1 summarizes the quantitative binding data and key interacting residues of the piperidine-3-carboxamide scaffold across its primary validated targets.

Target ReceptorLigand RoleBinding Affinity / IC50Key Interacting ResiduesInteraction Type
TRPV1 Channel Agonist / DesensitizerLow micromolar (~2-5 μM)Tyr511, Ser512H-Bonding, Hydrophobic[1]
PAF Receptor AntagonistKi = 19.28 μMAspartate (Counterion)Electrostatic, Salt Bridge[2]
Cathepsin K InhibitorIC50 = 0.08 μMP1, P2, P3 pocketsH-Bonding, Hydrophobic[3]
Cholinesterase (BChE) Dual InhibitorKi = 6.95 μMGlu276, Trp82H-Bonding, π–π stacking[4]

Table 1: Summary of quantitative binding parameters for the piperidine-3-carboxamide pharmacophore.

Step-by-Step Methodology: The In Silico Workflow

The following protocol is designed as a self-validating system. Each step includes a checkpoint to ensure scientific integrity before proceeding to the next phase.

Step 1: Stereospecific Ligand Preparation

Causality: Conformational sampling must account for physiological protonation. Docking a neutral piperidine at pH 7.4 will yield false-positive poses driven purely by van der Waals forces rather than the dominant electrostatic salt bridge.

  • Input the 2D SMILES string of (3S)-N-ethylpiperidine-3-carboxamide.

  • Utilize a ligand preparation tool (e.g., Schrödinger LigPrep or RDKit). Set the target pH to 7.4 ± 0.5.

  • Generate stereoisomers, strictly retaining the (3S) configuration.

  • Validation Checkpoint: Confirm the piperidine nitrogen is protonated (formal charge +1). Generate a maximum of 32 low-energy conformations per ligand using the OPLS4 or MMFF94 force field.

Step 2: Receptor Optimization & Loop Refinement

Causality: Crystal structures often contain unresolved loops or non-physiological protonation states. For targets like TRPV1 or GPCRs, the binding pocket is highly dynamic.

  • Import the target structure (e.g., Cryo-EM structure of TRPV1 or homology model of the PAF receptor).

  • Assign bond orders, add missing hydrogens, and build missing side chains/loops using a modeling suite (e.g., Prime).

  • Optimize the hydrogen bond network at pH 7.4. Crucially, determine the protonation state of histidine residues (HID, HIE, or HIP) based on their local hydrogen-bonding environment.

  • Remove all water molecules except those with B-factors < 30 Ų that bridge the ligand and receptor.

  • Validation Checkpoint: Perform a restrained minimization (RMSD threshold 0.3 Å) to relieve steric clashes without altering the experimentally validated backbone architecture.

Step 3: Induced-Fit Docking (IFD)

Causality: Standard rigid-receptor docking fails for the piperidine-3-carboxamide scaffold because the N-ethyl group requires the receptor's hydrophobic pocket to "breathe" and accommodate its steric bulk.

  • Define the grid box centered on the validated active site (e.g., the P1-P3 pockets for Cathepsin K[3] or the vanilloid binding pocket for TRPV1).

  • Perform initial softened-potential docking (van der Waals scaling factor of 0.5 for both ligand and receptor) to generate initial poses.

  • Sample receptor conformations by predicting the side-chain orientations of residues within 5.0 Å of the ligand poses.

  • Re-dock the ligand into the induced-fit receptor structures using standard precision (SP) or extra precision (XP) scoring functions.

  • Validation Checkpoint: Filter poses to ensure the mandatory salt bridge between the piperidine N+ and the conserved Asp/Glu residue is present. Discard any poses lacking this interaction.

Step 4: Molecular Dynamics (MD) & Free Energy Calculations

Causality: Docking scores (e.g., GlideScore) are static and often fail to predict true binding affinity. MD simulations assess the thermodynamic stability of the complex over time, while MM/GBSA calculates the free energy of binding (ΔG).

  • Solvate the IFD complex in a TIP3P water box, neutralizing the system with Na+/Cl- ions (0.15 M NaCl).

  • Run a 100 ns production simulation under NPT ensemble conditions (300 K, 1.013 bar).

  • Extract frames from the last 20 ns of the trajectory.

  • Perform MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculations to estimate the binding free energy.

  • Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the ligand. An RMSD fluctuation of < 2.0 Å indicates a highly stable, physiologically viable binding pose.

Visualizing the Computational Architecture

InSilicoWorkflow L 1. Ligand Preparation (3S)-Enantiomer, pH 7.4 IFD 3. Induced-Fit Docking (IFD) Side-chain Flexibility (5.0 Å) L->IFD P 2. Receptor Preparation Loop Refinement & H-Bond Opt P->IFD Filter 4. Pharmacophore Filtering (Require N+ to Asp/Glu Salt Bridge) IFD->Filter MD 5. Molecular Dynamics (100 ns) Thermodynamic Stability (RMSD < 2Å) Filter->MD GBSA 6. MM/GBSA Calculation Binding Free Energy (ΔG) MD->GBSA

Figure 2: Step-by-step computational workflow for validating receptor-ligand complexes.

Conclusion

The in silico modeling of (3S)-N-ethylpiperidine-3-carboxamide requires a rigorous, physics-based approach that respects the chemical reality of the molecule. By enforcing stereospecific preparation, physiological protonation states, induced-fit receptor plasticity, and dynamic thermodynamic validation, researchers can confidently predict the binding behavior of this versatile scaffold across diverse targets, from TRPV1 channels to complex GPCRs.

References

  • Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides. Prostaglandins, Leukotrienes and Essential Fatty Acids, 1995.[Link]

  • TRPV1 Modulators: Synthesis and in Vitro Evaluation of 1-heteroaryl Piperidinecarboxamide and Piperazinylurea Derivatives. European Journal of Medicinal Chemistry, 2015.[Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 2024.[Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 2021.[Link]

  • Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. Journal of Medicinal Chemistry, 2002.[Link]

Sources

Discovery and Optimization of Novel Piperidine-3-Carboxamide Scaffolds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive for improving the physicochemical properties and clinical success rates of small-molecule drug candidates. The piperidine-3-carboxamide scaffold has emerged as a highly versatile, sp3-rich pharmacophore.

The strategic advantage of the piperidine-3-carboxamide core lies in its precise vector projection. The chiral center at the C3 position allows for stereospecific target engagement, while the carboxamide moiety serves as an optimal hydrogen bond donor/acceptor. Concurrently, the basic piperidine nitrogen can be functionalized (via sulfonylation, arylation, or alkylation) to probe adjacent hydrophobic pockets. This dual-functionalization capacity makes it an ideal scaffold for both phenotypic screening hits and fragment-based drug design (FBDD).

This technical guide explores the discovery and optimization of piperidine-3-carboxamide derivatives through two distinct therapeutic lenses: senescence-inducing agents for oncology (Melanoma) and Cathepsin K inhibitors for bone metabolic diseases (Osteoporosis).

Case Study I: Phenotypic Discovery in Oncology (Melanoma)

Cellular senescence—a state of stable cell cycle arrest—has gained traction as a therapeutic target for cancer, offering a safer alternative to direct apoptosis-inducing chemotherapeutics that often cause severe systemic toxicity[1].

Hit Identification and SAR Optimization

A recent high-throughput/high-content screening (HTS/HCS) campaign of approximately 110,000 compounds identified an N-arylpiperidine-3-carboxamide derivative (Hit 1) capable of inducing a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells[1].

Structure-Activity Relationship (SAR) studies revealed strict spatial requirements for this scaffold[1]:

  • Regiochemistry is Critical: Shifting the carboxamide to the 4-position (piperidine-4-carboxamide) completely abolished activity, proving that the specific exit vector of the 3-position is mandatory for target engagement[1].

  • Ring Size Matters: Contracting the 6-membered piperidine ring to a pyrrolidine or azetidine resulted in a dramatic loss of potency, likely due to altered dihedral angles of the carboxamide substituent[1].

  • Stereospecificity: The (S)-enantiomer of the scaffold demonstrated highly selective antiproliferative activity compared to its (R)-counterpart[1].

Quantitative SAR Summary

Table 1: Comparative SAR of Piperidine-3-Carboxamide Derivatives in Melanoma[1]

CompoundScaffold VariationSenescence ActivityMechanistic Note
Hit 1 N-arylpiperidine-3-carboxamideActive (EC₅₀ ~5.0 µM)Initial HTS hit; low systemic toxicity.
Cmpd 12 Piperidine-4-carboxamideInactive Regioisomer; demonstrates strict spatial requirement.
Cmpd 13 Pyrrolidine-3-carboxamideDecreased (8.0 µM)Ring contraction alters optimal vector angle.
Cmpd 20 (S)-enantiomer of Hit 1Highly ActiveConfirms stereospecific target engagement.
Cmpd 54 Optimized LeadPotent (< 1.0 µM) Optimized A/B rings; induces robust morphological changes.
Experimental Protocol: High-Content Screening (HCS) for Senescence

Causality Note: Traditional Senescence-Associated β-Galactosidase (SA-β-gal) assays rely on colorimetric cleavage of X-gal, requiring manual bright-field microscopy. This is fundamentally incompatible with 110,000-compound libraries. The following HCS protocol utilizes fluorescent proxies and automated morphological profiling to enable rapid, unbiased hit identification[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human melanoma A375 cells in 384-well optical-bottom plates at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer compounds from the library to achieve a final concentration of 10 µM (0.1% DMSO final). Include Doxorubicin (100 nM) as a positive senescence control and 0.1% DMSO as a negative control.

  • Incubation: Incubate for 72 hours to allow for phenotypic manifestation (enlarged cell size, flattening, increased granularity).

  • Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain nuclei with Hoechst 33342 (1 µg/mL) and cytoplasm with CellMask Green.

  • Image Acquisition: Utilize an automated confocal high-content imaging system (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well.

  • Data Analysis: Define a "senescence index" using multiparametric analysis: nuclear area expansion (>1.5x control), increased cytoplasmic area, and elevated texture/granularity.

  • Validation: Calculate the Z'-factor using positive and negative controls. A Z' > 0.5 validates the assay's robustness for HTS.

PhenotypicScreening Library Compound Library (~110,000 compounds) HCS High-Content Screening (HCS) Image-based Senescence Assay Library->HCS Screened via Hit Hit Identification (N-arylpiperidine-3-carboxamide) HCS->Hit Morphological proxy SAR SAR Optimization (Ring Size & Regiochemistry) Hit->SAR Structural variations Lead Lead Compound 54 (Potent Antimelanoma Activity) SAR->Lead Improved EC50 & low toxicity

Caption: Workflow for the phenotypic discovery and optimization of senescence-inducing antimelanoma agents.

Case Study II: Fragment-Based Design in Osteoporosis (Cathepsin K)

Cathepsin K (Cat K) is a lysosomal cysteine protease highly expressed in osteoclasts and is the primary enzyme responsible for degrading type I collagen during bone resorption[2]. Inhibiting Cat K is a validated strategy for treating osteoporosis[3].

Fragment Growth Strategy

In a recent study, a fragment-based drug discovery (FBDD) approach was utilized. Virtual screening identified a sulfonyl piperidine fragment (F-12) with moderate Cat K inhibitory activity (IC₅₀ = 13.52 µM)[3]. Molecular docking revealed that F-12 occupied the S1 and S2 sub-pockets of the Cat K active site[3].

To improve potency, researchers exploited the 3-position of the piperidine ring. By synthesizing a series of piperidine-3-carboxamides, they effectively "grew" the fragment. The addition of a benzylamine group via the 3-carboxamide linkage allowed the molecule to project deeply into the S3 pocket[3]. This optimization yielded compound H-9 , which exhibited an IC₅₀ of 0.08 µM—a >160-fold increase in potency[3].

Quantitative Optimization Summary

Table 2: Cathepsin K Inhibition by Piperidine-3-Carboxamide Derivatives[3]

CompoundStructural FeatureCat K IC₅₀ (µM)Binding Pockets Occupied
F-12 Sulfonyl piperidine fragment13.52S1, S2
H-1 Unsubstituted benzylamine addition2.15S1, S2, partial S3
H-9 Optimized benzylamine + substituents0.08 S1, S2, deep S3
MIV-711 Clinical Reference Inhibitor0.05S1, S2, S3
Experimental Protocol: In Vitro Cathepsin K Enzymatic Inhibition Assay

Causality Note: Cathepsin K requires a highly specific microenvironment to function. The assay buffer must be maintained at an acidic pH (5.5) to mimic the physiological environment of the osteoclast resorption lacunae. Furthermore, the inclusion of Dithiothreitol (DTT) is strictly mandatory; it keeps the catalytic active-site cysteine (Cys25) in a reduced, nucleophilic state. Without DTT, the enzyme rapidly oxidizes and loses all catalytic activity[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate, 5 mM EDTA, and 5 mM DTT, adjusted to pH 5.5.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (final concentration: 1 nM) in the assay buffer for 15 minutes at room temperature to ensure complete reduction of the active site cysteine.

  • Compound Addition: Dispense 1 µL of piperidine-3-carboxamide test compounds (serially diluted in DMSO) into a black 96-well microplate. Add 49 µL of the activated enzyme solution. Incubate for 30 minutes at 37°C.

  • Substrate Initiation: Initiate the reaction by adding 50 µL of the fluorogenic substrate Z-Leu-Arg-AMC (final concentration: 10 µM).

  • Kinetic Readout: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 360 nm, Emission: 460 nm) continuously for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic equation) comparing compound-treated wells to DMSO vehicle controls.

FBDD_CatK Frag Fragment F-12 (Sulfonyl Piperidine) IC50: 13.52 µM P1P2 Occupies S1 & S2 Pockets of Cat K Frag->P1P2 Binding Mode Growth Fragment Growth via 3-Carboxamide P1P2->Growth Vector Projection P3 Extends into S3 Pocket Growth->P3 Benzylamine Addition Lead Compound H-9 IC50: 0.08 µM P3->Lead Synergistic Affinity

Caption: Fragment-based growth strategy mapping to Cathepsin K binding pockets.

General Synthetic Methodology

The synthesis of piperidine-3-carboxamide libraries is highly modular, allowing for rapid late-stage diversification[3].

  • N-Functionalization: Commercially available (R)- or (S)-nipecotic acid (piperidine-3-carboxylic acid) is first reacted with a corresponding sulfonyl chloride or aryl halide in the presence of a base (e.g., NaOH in THF/H₂O) to functionalize the piperidine nitrogen[3].

  • Amidation: The resulting carboxylic acid intermediate is subjected to standard peptide coupling conditions. Using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in dichloromethane (CH₂Cl₂), the acid is coupled with various primary or secondary amines (e.g., benzylamines or anilines) to yield the final piperidine-3-carboxamide targets[3].

This robust, two-step synthetic route ensures high yields and maintains the stereochemical integrity of the C3 chiral center, which is paramount for biological activity.

Conclusion

The piperidine-3-carboxamide scaffold represents a privileged structural motif in modern drug discovery. By providing an sp3-rich core with highly tunable, stereospecific exit vectors, it allows medicinal chemists to precisely navigate complex protein binding pockets. Whether utilized in phenotypic screens to discover novel senescence-inducing oncology drugs or employed in rational fragment-based design to inhibit specific proteases like Cathepsin K, this scaffold consistently demonstrates superior physicochemical properties and potent biological activity.

References

  • Kwon, D. Y., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 2021.

  • Wang, Y., et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 2024, 29(17), 4011.

Sources

Methodological & Application

Application Notes: (3S)-N-ethylpiperidine-3-carboxamide as a Privileged Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich chiral scaffolds is a necessary evolution to improve target specificity and clinical success rates. (3S)-N-ethylpiperidine-3-carboxamide has emerged as a highly versatile, privileged chiral building block in High-Throughput Screening (HTS) and High-Content Screening (HCS) libraries.

The strategic advantage of this scaffold lies in its precise 3D geometry. The (3S) stereocenter projects the N-ethylcarboxamide vector at a specific angle that is highly favorable for accessing deep, hydrophobic binding pockets—such as the DFG-shifted conformations in kinases—while simultaneously minimizing off-target hERG channel binding, a notorious liability for basic amines (). This application note details the mechanistic grounding, quantitative hit criteria, and self-validating protocols for utilizing this scaffold in both target-based and phenotypic screening cascades.

Mechanistic Paradigms in Screening

Libraries derived from (3S)-N-ethylpiperidine-3-carboxamide have demonstrated exceptional hit rates across two distinct therapeutic paradigms:

  • Phenotypic Senescence Induction (Oncology): Recent HCS campaigns have identified N-aryl derivatives of this scaffold as potent inducers of premature cellular senescence in human melanoma cells (A375). Unlike traditional cytotoxic agents that trigger acute apoptosis, these compounds activate complex signal transduction pathways (e.g., p53/p21 and p16/Rb) that result in irreversible cell cycle arrest without severe toxicity to healthy cells ().

  • Kinase Inhibition (Target-Based): In enzymatic HTS, the scaffold has been successfully utilized to discover potent Anaplastic Lymphoma Kinase (ALK) inhibitors. The piperidine ring anchors the molecule in the ATP-binding site, while the (3S)-carboxamide moiety acts as a crucial hinge-binding or pocket-extending vector, yielding high selectivity over related kinases like IGF1R ().

G A Library Synthesis (3S)-N-ethylpiperidine-3-carboxamide B Primary HTS (Target-Based Kinase) A->B Enzymatic Assay C Primary HCS (Phenotypic Senescence) A->C Whole Cell Assay D Hit Triage & Cytotoxicity Counter-screen B->D IC50 < 1 µM C->D Senescence Phenotype E Lead Optimization (SAR Development) D->E High Selectivity Index

Caption: HTS and HCS workflow for (3S)-N-ethylpiperidine-3-carboxamide derivative libraries.

Quantitative Data & Hit Criteria

To ensure robust triage of screening data, all quantitative readouts must be standardized. The following table summarizes the validated hit criteria for both screening modalities.

ParameterTarget-Based HTS (Kinase)Phenotypic HCS (Senescence)Scientific Rationale
Primary Readout ATP depletion (Luminescence)SA-β-gal staining & Nuclear SizeDirect target engagement vs. morphological biomarker of senescence.
Hit Threshold > 70% inhibition at 10 µM> 3-fold increase in SA-β-gal areaFilters out weak binders and ensures a distinct phenotypic shift.
Potency (IC₅₀ / EC₅₀) IC₅₀ < 0.5 µMEC₅₀ < 1.0 µMEnsures sufficient ligand efficiency for downstream lead optimization.
Selectivity Index (SI) > 50-fold over off-target kinases> 10-fold (Tumor vs. Normal cells)Prevents advancement of pan-assay interference compounds (PAINS) or general cytotoxins.
Assay Robustness (Z') Z' ≥ 0.65Z' ≥ 0.50A Z' > 0.5 is mathematically required to guarantee separation between hit signals and assay noise.

Self-Validating Experimental Protocols

The following protocol details the High-Content Screening (HCS) workflow for identifying senescence-inducing antimelanoma agents using (3S)-N-ethylpiperidine-3-carboxamide derivatives. As a Senior Application Scientist, I have designed this protocol to be a self-validating system , ensuring that every step includes internal controls to prove its own reliability.

Protocol: HCS Phenotypic Assay for Melanoma Senescence

Objective: To quantify senescence-like phenotypic changes (cell enlargement, multinucleation, and Senescence-Associated β-galactosidase activity) in A375 human melanoma cells.

Step 1: Cell Seeding & Plate Formatting

  • Action: Seed A375 cells at a density of 2,000 cells/well in 384-well optical-bottom plates using DMEM + 10% FBS.

  • Causality & Validation: Why 2,000 cells? Melanoma cells grow rapidly. If seeded too densely, they will reach confluence before the 72-hour endpoint. Over-confluent cells naturally enter quiescence due to contact inhibition, which phenotypically mimics senescence and generates false positives. Maintaining logarithmic growth in vehicle controls validates that any observed arrest is strictly compound-mediated.

Step 2: Compound Addition

  • Action: After 24 hours of adhesion, pin-transfer the (3S)-N-ethylpiperidine-3-carboxamide library compounds to achieve a final screening concentration of 10 µM. Ensure the final DMSO concentration is exactly 0.5% (v/v) across all wells.

  • Causality & Validation: Include 0.5% DMSO as the negative control and 100 nM Doxorubicin as the positive control on every plate. DMSO concentrations above 0.5% induce solvent-mediated stress, confounding the phenotypic readout. Doxorubicin is a known senescence inducer; its presence validates the dynamic range of the specific plate.

Step 3: Incubation

  • Action: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Causality & Validation: Senescence is a delayed, complex phenotypic response requiring multiple cell cycles to fully manifest. A standard 24-hour incubation would only capture acute apoptosis, causing the assay to miss true senescence-inducing hits.

Step 4: Multiplexed Staining

  • Action: Wash cells with PBS, fix with 4% paraformaldehyde for 15 mins. Stain with Hoechst 33342 (2 µg/mL) and a fluorescent SA-β-gal substrate (e.g., C₁₂FDG) for 1 hour.

  • Causality & Validation: This multiplexed approach is self-correcting. Hoechst quantifies total cell number (viability/proliferation) and nuclear morphology, while SA-β-gal measures increased lysosomal mass. A true hit must show a decrease in total cell number concurrent with an increase in SA-β-gal signal per cell.

Step 5: Automated Imaging & Z'-Factor Calculation

  • Action: Image plates using a high-content confocal imager (e.g., PerkinElmer Opera Phenix) at 20x magnification. Calculate the Z'-factor using the positive (Doxorubicin) and negative (DMSO) controls.

  • Causality & Validation: Before any hit is triaged, the plate must pass the Z'-factor test. Calculate: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . If Z' < 0.5, the plate is discarded. This mathematical validation ensures that the assay window is robust enough to distinguish true hits from biological or instrumental noise.

Pathway Ligand (3S)-N-ethylpiperidine-3-carboxamide Hit Compound Stress Target Engagement / Cellular Stress Ligand->Stress Induces p53 p53 / p21 Pathway Activation Stress->p53 Up-regulates p16 p16 / Rb Pathway Activation Stress->p16 Up-regulates Arrest Irreversible Cell Cycle Arrest (Premature Senescence) p53->Arrest G1/S Block p16->Arrest G1/S Block

Caption: Signal transduction pathway for piperidine-3-carboxamide-induced premature senescence.

References

  • Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. URL:[Link]

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. URL:[Link]

Advanced Application Note: Piperidine Derivatives in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Alzheimer's Disease (AD), Parkinson's Disease (PD), Acetylcholinesterase (AChE) Inhibition, and Monoamine Oxidase (MAO) Modulation.

Mechanistic Rationale: The Piperidine Pharmacophore in CNS Drug Design

The piperidine ring—a six-membered saturated azaheterocycle—is a privileged structural motif in central nervous system (CNS) drug discovery[1]. Its optimal basicity (pKa ~10–11) and sp³-hybridized geometry allow it to exist predominantly protonated at physiological pH, closely mimicking the quaternary ammonium group of endogenous neurotransmitters like acetylcholine[2][3]. Furthermore, its tunable lipophilicity facilitates excellent blood-brain barrier (BBB) penetration, a non-negotiable prerequisite for neurological therapeutics[4].

Targeting Alzheimer's Disease: The Donepezil Paradigm

Donepezil remains the gold-standard therapeutic for Alzheimer's disease, functioning as a highly selective, reversible inhibitor of Acetylcholinesterase (AChE)[5]. The efficacy of donepezil is rooted in its ability to span the entire active site gorge of the AChE enzyme:

  • Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety binds deep within the gorge at the CAS, driven by strong cation-π interactions between the protonated piperidine nitrogen and the aromatic ring of the Trp84 residue[2][4].

  • Peripheral Anionic Site (PAS): Simultaneously, the dimethoxyindanone fragment interacts with the PAS at the entrance of the gorge. This dual-binding not only blocks the hydrolysis of acetylcholine but also prevents AChE-induced amyloid-beta (Aβ) aggregation, a PAS-mediated pathological hallmark of AD[5][6].

Targeting Parkinson's Disease: Monoamine Oxidase (MAO) Inhibition

Beyond AChE, piperidine derivatives (such as analogs of the natural product piperine) have emerged as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B)[7]. The piperidine nucleus effectively occupies the hydrophobic substrate-binding cavity of MAO-B, preventing the oxidative deamination of dopamine and thereby restoring dopaminergic tone in Parkinson's models[7].

G Donepezil Donepezil (Piperidine Derivative) N_benzyl N-benzylpiperidine Moiety Donepezil->N_benzyl Indanone Dimethoxyindanone Moiety Donepezil->Indanone CAS Catalytic Anionic Site (CAS) Cation-π Interaction (Trp84) N_benzyl->CAS Binds to PAS Peripheral Anionic Site (PAS) Blocks Aβ Aggregation Indanone->PAS Binds to AChE_Inhib Acetylcholinesterase (AChE) Inhibition CAS->AChE_Inhib PAS->AChE_Inhib Effect Restoration of Cholinergic Transmission (Alzheimer's Disease Therapy) AChE_Inhib->Effect

Figure 1: Dual-binding mechanism of donepezil at the AChE catalytic and peripheral anionic sites.

Quantitative Profiling of Multi-Target Piperidine Derivatives

Modern drug discovery has shifted toward Multi-Target-Directed Ligands (MTDLs) to combat the multifactorial nature of neurodegeneration[4][6]. By conjugating the piperidine pharmacophore with other bioactive moieties, researchers have developed highly potent hybrids.

Table 1: Comparative Pharmacological Profiling of Representative Piperidine Derivatives

Compound ClassRepresentative MoleculePrimary TargetIC₅₀ ValueSecondary Target / EffectReference
Standard AChEI DonepezilAChE (CAS/PAS)~10–20 nMWeak Aβ anti-aggregation[6]
Piperidine-Arylsulfonamide Compound 9AChE1.6 µMAβ aggregation (60.7% inhib.)[4]
Deoxyvasicinone-Piperazine Compound 11aAChE3.29 nMBACE1 (IC₅₀ = 0.129 µM)[6]
Piperine Analog Compound 14MAO-BSelectiveHigh selectivity index (>201)[7]

Application Protocol 1: High-Throughput In Vitro AChE Inhibition Assay

Causality & Principle: The modified Ellman's assay is the gold-standard colorimetric method for quantifying AChE activity and screening piperidine-based inhibitors[8][9]. The enzyme hydrolyzes the synthetic substrate acetylthiocholine iodide (ATChI) into thiocholine and acetic acid. Thiocholine subsequently reacts with Ellman's reagent (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow chromophore with a strong molar extinction coefficient at 412 nm[8][9]. Pre-incubation of the enzyme with the piperidine derivative is strictly required because bulky N-benzylpiperidine analogs often exhibit slow, tight-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition[8].

Self-Validating System Setup: To ensure data integrity, every assay plate must contain:

  • Positive Control: Donepezil (Validates assay sensitivity and dynamic range)[8].

  • Negative Control: 1% DMSO in Buffer (Establishes 100% uninhibited enzyme velocity)[8].

  • Enzyme Blank: Buffer replacing AChE (Accounts for the non-enzymatic auto-hydrolysis of ATChI, which must be subtracted from all readings)[8].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer. Causality: Adjust to pH 8.0, as this is the optimal pH for both AChE catalytic efficiency and the nucleophilic attack of thiocholine on DTNB.

    • Prepare 10 mM DTNB and 10 mM ATChI in deionized water. Note: ATChI must be prepared fresh daily to prevent auto-hydrolysis[8].

    • Dissolve piperidine test compounds in DMSO, then perform serial dilutions in buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[8].

  • Pre-Incubation Phase:

    • In a clear 96-well microplate, add 25 µL of the test compound (or control), 25 µL of AChE enzyme (final concentration ~0.1 U/mL), and 50 µL of DTNB solution to each well[8].

    • Incubate the plate at 37°C for 10 minutes. Causality: This allows the piperidine derivative sufficient time to navigate the deep active site gorge and bind to the CAS/PAS[8].

  • Reaction Initiation & Kinetic Readout:

    • Add 25 µL of ATChI substrate to all wells to initiate the enzymatic reaction[8].

    • Immediately place the plate in a microplate reader and measure absorbance at 412 nm kinetically, taking readings every 1 minute for 10–15 minutes[8].

  • Data Analysis:

    • Calculate the reaction rate ( Δ Abs/min) from the linear portion of the kinetic curve.

    • Calculate % Inhibition: [(Rate_NegativeControl - Rate_Test) / Rate_NegativeControl] × 100[10].

    • Plot % Inhibition versus Log[Concentration] using non-linear regression to derive the IC₅₀ value.

Ellman Start Reagent & Plate Preparation (Buffer, AChE, DTNB, Inhibitor) Controls Self-Validating Controls Pos: Donepezil | Neg: Vehicle | Blank: No AChE Start->Controls PreInc Pre-Incubation (10 min, 37°C) Establishes Binding Equilibrium Controls->PreInc Initiation Reaction Initiation Add ATChI Substrate PreInc->Initiation Readout Kinetic Readout Measure Absorbance at 412 nm (10-15 min) Initiation->Readout Analysis Data Analysis Calculate ΔAbs/min & Determine IC50 Readout->Analysis

Figure 2: Step-by-step experimental workflow and validation controls for the Ellman's assay.

Application Protocol 2: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Principle: For a piperidine derivative to be efficacious in treating neurological disorders, it must successfully cross the BBB[4]. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to simulate the highly specific lipid composition of the BBB. The assay relies on passive diffusion driven by a concentration gradient. The pH of the buffer is strictly maintained at 7.4 to mimic physiological blood pH, which dictates the ionization state of the basic piperidine nitrogen (pKa ~10) and heavily influences its passive diffusion profile.

Self-Validating System Setup:

  • High Permeability Control: Verapamil (Ensures membrane integrity and proper diffusion dynamics).

  • Low Permeability Control: Theophylline (Ensures the membrane is not overly porous/leaky).

Step-by-Step Methodology
  • Membrane Preparation: Carefully coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane). Causality: This creates a biomimetic hydrophobic lipid bilayer.

  • Donor & Acceptor Setup: Add 150 µL of the test piperidine compound (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of PBS containing 1% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate carefully to avoid trapping air bubbles. Incubate at room temperature for 18 hours inside a humidity chamber. Causality: The humidity chamber prevents solvent evaporation, which would artificially alter the concentration gradient.

  • Quantification: Separate the donor and acceptor plates. Measure the concentration of the compound in both compartments using LC-MS/MS or UV-Vis spectroscopy. Calculate the effective permeability ( Pe​ ) to determine BBB penetration potential.

Conclusion

The structural plasticity and favorable physicochemical properties of the piperidine ring make it an indispensable tool in neurological drug discovery. By utilizing robust, self-validating assays like the modified Ellman's protocol and PAMPA-BBB, researchers can systematically optimize piperidine derivatives. Future advancements in this space will heavily rely on the rational design of Multi-Target-Directed Ligands (MTDLs) that leverage the piperidine pharmacophore to simultaneously modulate AChE, MAO, and amyloidogenic pathways.

Sources

Protocol for dissolving (3S)-N-ethylpiperidine-3-carboxamide for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Preparation and Handling of (3S)-N-ethylpiperidine-3-carboxamide for In Vitro Assays

Executive Summary & Pharmacological Context

(3S)-N-ethylpiperidine-3-carboxamide is a highly versatile chiral building block and pharmacophore utilized extensively in modern drug discovery. Derivatives of the piperidine-3-carboxamide scaffold have demonstrated potent biological activities, including acting as Cathepsin K inhibitors for anti-osteoporosis therapies [1], multi-target kinase inhibitors (CDKs and VEGFR2) in oncology [2], and senescence-inducing agents in human melanoma A375 cells [3].

The (3S) stereocenter is critical; spatial orientation dictates the hydrogen bonding and hydrophobic interactions within target active sites (such as the P3 pocket of Cathepsin K). Because in vitro screening requires absolute concentration accuracy and vehicle consistency, the dissolution, handling, and assay integration of this compound must be strictly controlled. This guide provides a self-validating protocol for reconstituting (3S)-N-ethylpiperidine-3-carboxamide to ensure maximum stability, prevent solvent shock, and guarantee reproducible in vitro data.

Physicochemical Profiling & Solvation Logic

To design a robust protocol, one must first understand the physicochemical constraints of the molecule. As a secondary amine with an ethyl-substituted carboxamide, the free base is highly polar but optimally solvated in aprotic organic solvents for long-term stability.

Table 1: Physicochemical & Solvation Profile

ParameterSpecificationExperimental Rationale
Molecular Weight 156.23 g/mol Required for precise molarity calculations during stock preparation.
Stereochemistry (3S)-enantiomerCritical for target engagement; enantiomeric purity must be maintained by avoiding extreme pH environments that could cause racemization.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts the crystalline lattice without introducing water, preventing premature hydrolysis of the carboxamide moiety.
Max Stock Concentration 50 mMPrevents supersaturation and minimizes the risk of micro-precipitation during freeze-thaw cycles.
Working Range 0.01 μM – 100 μMCovers the standard dynamic range for phenotypic screening and IC₅₀ determinations.
Max Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and baseline shifts in cell viability assays, ensuring the observed phenotype is drug-induced.

Experimental Workflows

The following workflows detail the transition of the compound from a lyophilized powder to a biologically active agent in a cell-based system.

Workflow A 1. Lyophilized Powder (3S)-N-ethylpiperidine-3-carboxamide B 2. Primary Stock (50 mM) Dissolve in Anhydrous DMSO A->B Add Solvent C 3. Aliquoting Store at -80°C in Amber Vials B->C Aliquot D 4. Intermediate Dilution Assay Buffer (≤0.5% DMSO) C->D Thaw & Dilute E 5. In Vitro Assay (e.g., Phenomic/Cell Viability) D->E Treat Cells

Fig 1: Workflow for the reconstitution and in vitro application of piperidine-3-carboxamide.

Phase 1: Reconstitution of the Primary Stock (50 mM)

Note: Do not just add solvent to the vial; follow the causality of each step to prevent degradation.

  • Thermal Equilibration: Bring the sealed vial of lyophilized (3S)-N-ethylpiperidine-3-carboxamide to room temperature inside a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the hygroscopic powder. Moisture introduces water into the DMSO stock, which drastically accelerates the hydrolysis of the carboxamide group over time.

  • Solvent Addition: Calculate the required volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 50 mM stock. Add the DMSO directly to the vial.

  • Dissolution & Visual QC: Vortex the vial gently for 60 seconds. To validate complete dissolution, shine a laser pointer through the vial (Tyndall effect test).

    • Self-Validating Step: If the beam path is visible or scatters, micro-particulates remain. Sonicate in a room-temperature water bath for 5 minutes until the solution is optically clear.

  • Aliquoting: Divide the 50 mM stock into 10–20 μL aliquots in sterile, amber microcentrifuge tubes. Store at -80°C.

    • Causality: Amber tubes prevent UV-induced degradation. Aliquoting ensures the compound undergoes a maximum of one freeze-thaw cycle, preserving structural integrity.

Phase 2: In Vitro Assay Integration (e.g., Cell Viability / Senescence Assay)

When evaluating the antiproliferative or senescence-inducing effects of piperidine-3-carboxamide derivatives on cell lines (e.g., A375 melanoma cells) [3], buffer integration is the most critical failure point.

  • Intermediate Dilution (Mitigating Solvent Shock): Thaw one aliquot at room temperature. Prepare an intermediate dilution by adding the DMSO stock dropwise into the aqueous assay buffer (e.g., DMEM with 10% FBS) while continuously vortexing the buffer.

    • Causality: Adding aqueous buffer directly into the DMSO stock causes a localized spike in polarity, leading to "solvent shock" and irreversible micro-precipitation of the compound. Dropwise addition into the buffer ensures the compound remains infinitely dilute during the transition.

  • Serial Dilution: Create a concentration gradient (e.g., 0.01 μM to 100 μM) using the intermediate stock.

  • DMSO Normalization (Self-Validating Baseline): Ensure that every well—including the vehicle control and the lowest concentration wells—contains the exact same final concentration of DMSO (e.g., 0.5%).

    • Causality: Cells exhibit transcriptional shifts when exposed to varying gradients of DMSO. Normalizing the vehicle ensures that any observed phenotypic change is exclusively driven by the (3S)-N-ethylpiperidine-3-carboxamide derivative, not solvent toxicity.

Mechanistic Pathway & Cellular Response

Understanding the downstream effects of this scaffold is vital for selecting the correct assay endpoints (e.g., Western blotting for Cathepsin K downregulation, or SA-β-gal staining for senescence).

Pathway Cmpd (3S)-N-ethylpiperidine- 3-carboxamide Scaffold Target Kinase/Protease Targets (e.g., CDKs, Cathepsin K) Cmpd->Target Binding Cell Cellular Response (Senescence / Arrest) Target->Cell Modulation Pheno Phenotypic Outcome (Antiproliferative) Cell->Pheno Induction

Fig 2: Mechanistic pathway of piperidine-3-carboxamide derivatives in cellular assays.

Quality Control & Troubleshooting

To maintain a self-validating experimental system, monitor the following QC checkpoints:

  • Precipitation in Media: If the culture media turns cloudy upon compound addition, the compound has precipitated. Solution: Lower the maximum stock concentration to 10 mM or warm the media to 37°C prior to intermediate dilution.

  • Edge Effects in 96-Well Plates: If viability varies wildly at the edges of the plate, evaporation is altering the local DMSO and compound concentration. Solution: Fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Loss of Potency: If a previously active compound shows an increased IC₅₀, the carboxamide has likely hydrolyzed due to moisture contamination. Solution: Discard the aliquot and thaw a fresh, tightly sealed vial.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: PMC / MDPI Molecules URL
  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors Source: Elsevier Pure Help Center / Prince Sattam bin Abdulaziz University URL
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters URL

Preclinical Evaluation of Piperidine Carboxamides: Efficacy Models in Nociception and Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine carboxamides represent a highly versatile and structurally privileged chemical scaffold in modern drug discovery. The rigid piperidine ring provides an excellent vector for directing hydrophobic moieties into deep binding pockets, while the carboxamide functional group acts as an optimal hydrogen bond donor/acceptor pair for hinge-region interactions.

Recent pharmacological advancements have localized the efficacy of piperidine carboxamides into two distinct therapeutic verticals: Nociception/Inflammation (via antagonism of TRPV1 and inhibition of FAAH/MAGL)[1],[2] and Infectious Disease (via species-selective inhibition of the Plasmodium falciparum proteasome)[3],[4]. This application note provides a comprehensive, self-validating guide to the in vivo animal models required to evaluate the efficacy, pharmacokinetics, and target engagement of piperidine carboxamide derivatives across these divergent therapeutic landscapes.

Pharmacological Landscape & Target Rationale

The structural modularity of piperidine carboxamides allows them to be tuned for vastly different biological targets:

  • Pain & Neuropathy (TRPV1 & FAAH): By modifying the polar head group (e.g., incorporating a benzoxazinone amide), piperidine carboxamides act as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel[1]. Alternatively, specific leaving-group modifications yield nanomolar inhibitors of Fatty Acid Amide Hydrolase (FAAH), elevating endogenous anandamide levels to produce analgesic effects[2].

  • Antimalarial Efficacy (Pf20Sβ5): Phenotypic screening has identified piperidine carboxamides (such as SW042 and its optimized analog, SW584) as potent antimalarials[3]. These compounds bind non-covalently to an unexplored pocket at the β5/β6/β3 subunit interface of the P. falciparum 20S proteasome. Because this binding pocket is structurally distinct from the human proteasome, these compounds exhibit extreme species selectivity, avoiding host cytotoxicity[4].

G PC Piperidine Carboxamides (Lead Compounds) Pain Pain & Inflammation (TRPV1 / FAAH Targets) PC->Pain Malaria Antimalarial Efficacy (Pf20Sβ5 Target) PC->Malaria Model_Pain Animal Model: CFA / CCI Rats Pain->Model_Pain Model_Mal Animal Model: hRBC-Engrafted NSG Mice Malaria->Model_Mal Dosing_Pain Administration: Oral / IP Dosing Model_Pain->Dosing_Pain Readout_Pain Efficacy Readout: Von Frey & Hargreaves Dosing_Pain->Readout_Pain Dosing_Mal Administration: Oral Dosing (e.g., SW584) Model_Mal->Dosing_Mal Readout_Mal Efficacy Readout: Flow Cytometry (Parasitemia) Dosing_Mal->Readout_Mal

Fig 1. Divergent preclinical evaluation workflows for piperidine carboxamide derivatives.

Experimental Workflow 1: Nociceptive Pain Models (TRPV1 / FAAH)

Mechanistic Rationale

To evaluate piperidine carboxamides targeting TRPV1 or FAAH, the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is utilized. CFA injection causes localized tissue inflammation, releasing an "inflammatory soup" (prostaglandins, bradykinin, NGF) that sensitizes peripheral nociceptors. This directly lowers the activation threshold of TRPV1 channels, resulting in measurable thermal hyperalgesia and mechanical allodynia.

Protocol: CFA-Induced Inflammatory Pain Model

This protocol is designed as a self-validating system to ensure baseline integrity before compound administration.

Step 1: Environmental Habituation (Days -3 to 0)

  • Action: Place adult male Sprague-Dawley rats (200-250g) in elevated plexiglass observation chambers with wire mesh floors for 45 minutes daily.

  • Causality: Rodents exhibit stress-induced analgesia in novel environments. Habituation ensures that baseline nociceptive thresholds reflect true physiological states rather than anxiety artifacts.

Step 2: Baseline Testing & Validation Checkpoint

  • Action: Measure baseline mechanical allodynia using Von Frey filaments (up-down method) and thermal hyperalgesia using a Hargreaves apparatus (radiant heat source).

  • Validation: Animals exhibiting baseline thermal withdrawal latencies outside the 10–14 second window are excluded from the study to maintain a uniform dynamic range.

Step 3: Disease Induction (Day 0)

  • Action: Inject 50 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis in mineral oil) subcutaneously into the plantar surface of the right hind paw.

Step 4: Post-Induction Validation (Day 2)

  • Action: Re-evaluate nociceptive thresholds 48 hours post-injection.

  • Validation: Critical Checkpoint. Only animals demonstrating a >50% reduction in thermal withdrawal latency in the ipsilateral (injected) paw compared to the contralateral (uninjured) paw are randomized into vehicle or treatment groups. This guarantees the model has successfully induced a therapeutic window for testing.

Step 5: Dosing and Efficacy Readout

  • Action: Administer the piperidine carboxamide test compound (e.g., 10–30 mg/kg P.O.) or vehicle. Record withdrawal latencies at 1, 2, 4, and 24 hours post-dose.

  • Interpretation: Efficacy is quantified as the Percentage of Maximum Possible Effect (%MPE), calculating the degree to which the compound restores withdrawal thresholds to pre-CFA baselines.

Experimental Workflow 2: Antimalarial Efficacy in Humanized Murine Models

Mechanistic Rationale

Evaluating piperidine carboxamides (like SW584) for antimalarial efficacy presents a unique biological challenge: Plasmodium falciparum exhibits strict host tropism and cannot invade murine erythrocytes. Therefore, wild-type mice cannot be used. Efficacy must be evaluated in NOD-scid IL-2Rγnull (NSG) mice engrafted with human red blood cells (hRBCs) [3]. The lack of functional T, B, and NK cells in NSG mice prevents the immunological rejection of the human xenograft, allowing the parasite to establish a robust blood-stage infection.

Protocol: In Vivo Efficacy in hRBC-Engrafted NSG Mice

Step 1: Immunosuppression and Erythrocyte Engraftment (Days -10 to 0)

  • Action: Administer human erythrocytes (1 mL of 50% hematocrit in RPMI) daily via intraperitoneal (IP) injection to NSG mice.

  • Validation: On Day 0, collect 5 µL of tail vein blood. Stain with anti-human CD235a-PE antibodies and analyze via flow cytometry. Critical Checkpoint: Mice must exhibit >40% peripheral human chimerism. Animals below this threshold will spontaneously clear the parasite, yielding false-positive efficacy data.

Step 2: Parasite Infection (Day 0)

  • Action: Inject 2 × 10^7 P. falciparum (3D7 strain) infected hRBCs intravenously (IV) into the tail vein.

  • Causality: IV administration ensures immediate systemic circulation of the parasite, bypassing the unpredictable absorption kinetics of IP parasite injection.

Step 3: Dosing Regimen (Days 3 to 6)

  • Action: Monitor parasitemia daily via Giemsa-stained blood smears. Once parasitemia reaches ~1% (typically Day 3), begin oral gavage of the piperidine carboxamide (e.g., SW584 at 10-25 mg/kg) once daily for 4 consecutive days[3],[4]. Use Dihydroartemisinin (DHA) as a positive control.

  • Causality: Oral dosing is critical here to evaluate the compound's pharmacokinetic profile, specifically its ability to survive first-pass metabolism and maintain plasma concentrations above the Minimum Inhibitory Concentration (MIC) for the Pf20Sβ5 target.

Step 4: Efficacy Readout & Flow Cytometry

  • Action: Collect tail blood daily. Lyse murine RBCs, fix the remaining hRBCs, and stain with SYBR Green I (a DNA intercalating dye).

  • Interpretation: Because mature mammalian RBCs lack a nucleus, any SYBR Green positive signal within a CD235a+ cell directly correlates to the presence of parasitic DNA. Efficacy is calculated as the log-reduction in parasitemia relative to the vehicle-treated cohort.

Quantitative Data Interpretation

To facilitate cross-disciplinary comparison, the expected preclinical efficacy metrics for piperidine carboxamides across both therapeutic domains are summarized below.

Therapeutic AreaPrimary TargetAnimal ModelRepresentative Compound ClassPrimary Efficacy MetricExpected Preclinical Outcome
Nociception TRPV1CFA-induced inflammatory pain (Rat)Benzoxazinone amide analog[1]Thermal withdrawal latency (Hargreaves test)Reversal of thermal hyperalgesia (ED50 ~ 10–30 mg/kg P.O.).
Neuropathy FAAH / MAGLChronic Constriction Injury (CCI) (Rat)Piperidine carbamates / amides[2]Mechanical withdrawal threshold (Von Frey)Significant attenuation of mechanical allodynia at nanomolar target engagement.
Malaria Pf20Sβ5 ProteasomehRBC-engrafted NSG mouseSW584 (Carboxypiperidine)[3]Parasitemia reduction (% SYBR Green+ hRBCs)>99% reduction in parasitemia; synergistic clearance when co-administered with DHA[4].

Sources

Application Note: A Robust Method for Assessing the Metabolic Stability of N-ethylpiperidine-3-carboxamide using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for evaluating the in vitro metabolic stability of N-ethylpiperidine-3-carboxamide. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, such as its half-life and bioavailability.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. The protocol utilizes pooled human liver microsomes (HLM) as the primary enzyme source, an NADPH regenerating system to sustain metabolic activity, and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification. By explaining the causality behind experimental choices and incorporating self-validating controls, this document serves as an authoritative guide to generating reliable and reproducible metabolic stability data.

Scientific Principles & Rationale

The assessment of metabolic stability is fundamental to predicting a drug candidate's fate in vivo. The liver is the primary site of drug metabolism, a process largely mediated by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[3][4] These enzymes, highly concentrated in the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions, typically introducing or exposing functional groups through oxidation, reduction, or hydrolysis.[4] This process generally renders compounds more polar, facilitating their subsequent conjugation (Phase II metabolism) and excretion.

The Role of Human Liver Microsomes (HLM)

To create a practical and reproducible in vitro model of hepatic metabolism, subcellular fractions are often employed. Liver microsomes are vesicles formed from the endoplasmic reticulum upon homogenization of hepatocytes.[5][6][7] They contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYPs.[6][8][9] Using pooled HLM from multiple donors is a standard practice that averages out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population's metabolic capacity.[5]

Cofactor Requirement: The NADPH Regenerating System

The catalytic cycle of CYP enzymes is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing equivalent.[10] In vitro, NADPH is rapidly consumed. To ensure that the rate of metabolism is not limited by cofactor availability, especially during longer incubation times, an NADPH regenerating system is essential.[10][11] This system typically consists of Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH), which continuously reduces NADP+ back to NADPH, ensuring sustained enzymatic activity.[10]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[12][13] Its high sensitivity allows for the detection of low analyte concentrations, while its exceptional specificity, derived from monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), minimizes interference from matrix components.[12] This makes it the ideal analytical technique for accurately measuring the depletion of the parent compound, N-ethylpiperidine-3-carboxamide, over time.

Potential Metabolic Pathways of N-ethylpiperidine-3-carboxamide

Understanding the structure of N-ethylpiperidine-3-carboxamide allows for the prediction of its likely metabolic "soft spots." Phase I metabolism by CYP enzymes will likely target sites susceptible to oxidation. The diagram below illustrates hypothetical primary metabolic transformations.

G parent N-ethylpiperidine-3-carboxamide met1 N-dealkylation (Piperidine-3-carboxamide) parent->met1 CYP-mediated met2 Ethyl-hydroxylation parent->met2 CYP-mediated met3 Ring-hydroxylation (Piperidine C4 or C5) parent->met3 CYP-mediated

Caption: Potential Phase I metabolic pathways for N-ethylpiperidine-3-carboxamide.

Materials and Reagents

Material/ReagentRecommended Specifications
Test Compound N-ethylpiperidine-3-carboxamide, >98% purity
Control Compounds Midazolam (High Turnover), Dextromethorphan (Moderate Turnover)
Internal Standard (IS) A structurally similar, stable isotope-labeled analog is preferred.
Human Liver Microsomes Pooled, from at least 10 donors. Store at -80°C.
Potassium Phosphate Buffer 100 mM, pH 7.4. Store at 4°C.
NADPH Regenerating System Solution A: NADP+, Glucose-6-Phosphate. Solution B: Glucose-6-Phosphate Dehydrogenase.[14][15]
Stop Solution Acetonitrile (ACN), HPLC-grade, containing the internal standard.
Solvents Methanol (MeOH), Dimethyl Sulfoxide (DMSO), HPLC-grade Water.
Labware 96-well plates (polypropylene), microcentrifuge tubes, assorted pipettes.
Instrumentation Incubator/shaking water bath (37°C), centrifuge, LC-MS/MS system.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from reagent preparation to the final calculation of metabolic stability parameters.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis & Calculation prep_reagents Prepare Buffers & Stock Solutions prep_hlm Thaw & Dilute HLM prep_reagents->prep_hlm pre_inc Pre-incubate: HLM + Compound prep_hlm->pre_inc prep_nadph Prepare NADPH Regen. System initiate Initiate Reaction: Add NADPH System prep_nadph->initiate pre_inc->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench Reaction (Add ACN + IS) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to Analysis Plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ & Intrinsic Clearance plot->calc

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol

5.1. Reagent Preparation

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of N-ethylpiperidine-3-carboxamide in DMSO. Do the same for control compounds (Midazolam, Dextromethorphan).

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50:50 Acetonitrile:Water to create a 100 µM intermediate solution. This minimizes the final DMSO concentration in the incubation.

  • HLM Working Solution (1 mg/mL): On the day of the experiment, thaw pooled human liver microsomes rapidly in a 37°C water bath and immediately place on ice. Dilute the HLM stock (typically 20 mg/mL) to 1 mg/mL with cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions to achieve the desired final concentrations (e.g., 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH).[10][14]

  • Stop Solution: Prepare ice-cold acetonitrile containing the internal standard at a concentration appropriate for the LC-MS/MS method (e.g., 100 nM).

5.2. Incubation Procedure

Final incubation conditions: 1 µM test compound, 0.5 mg/mL HLM.

  • Assay Plate Setup: In a 96-well plate, add 49.5 µL of the HLM working solution (1 mg/mL) to each well designated for a time point.

  • Add Compound: Add 0.5 µL of the 100 µM intermediate spiking solution to the wells. The final compound concentration will be 1 µM.

  • Control Wells:

    • Negative Control (-NADPH): For one set of time-zero and final time-point wells, add 50 µL of heat-inactivated HLM or buffer instead of the active NADPH system.

    • Positive Controls: Run Midazolam and/or Dextromethorphan in parallel to verify system performance.[16]

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes in a shaking water bath at 37°C. This step allows the compound to equilibrate with the microsomal enzymes.

  • Initiate Reaction: Add 50 µL of the prepared NADPH regenerating system working solution to all wells (except the T=0 and -NADPH controls) to initiate the metabolic reaction. The final volume is 100 µL.

  • Time Point Sampling:

    • T=0: Immediately after adding the NADPH system to the other wells, stop the reaction in the T=0 wells by adding 200 µL of the ice-cold ACN/IS Stop Solution.

    • Subsequent Time Points (e.g., 5, 15, 30, 45, 60 min): At each designated time, stop the reaction in the respective wells by adding 200 µL of the Stop Solution.

5.3. Sample Processing

  • Seal and Mix: After the final time point, seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Analysis

A validated bioanalytical method is required.[17][18][19][20] Method development for piperidine-containing compounds has been previously described.[21][22][23]

ParameterExample Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 3 minutes
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Selected Reaction Monitoring (SRM)

Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each time point.

  • Calculate % Remaining: Normalize the peak area ratio at each time point (Tx) to the T0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope (k) = (ln(C2) - ln(C1)) / (t2 - t1)

    • t½ (min) = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the calculated half-life to determine the in vitro intrinsic clearance.[24]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Example Data Presentation
Time (min)% Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30

Calculated Parameters:

ParameterValueUnit
Slope (k) -0.039min⁻¹
Half-Life (t½) 17.8min
Intrinsic Clearance (CLint) 77.9µL/min/mg

System Suitability and Troubleshooting

  • Acceptance Criteria:

    • The negative control (-NADPH) should show >85% of the compound remaining at the final time point.

    • The positive control (e.g., Midazolam) should exhibit a half-life within the laboratory's established range (typically <15 min), confirming enzymatic activity.

  • Common Issues:

    • High variability: May indicate poor mixing, pipetting errors, or compound instability in the matrix.

    • No metabolism observed: Check the activity of the HLM and the NADPH regenerating system with a high-turnover control compound. Ensure the final organic solvent concentration is low (e.g., <0.2% DMSO).[24]

    • Very rapid metabolism (t½ < 5 min): Consider reducing the microsomal protein concentration or using shorter incubation time points to better define the degradation curve.

References

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • NADPH RapidStart Regeneration System for Extended Metabolism. BioiVT Blogs. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Configure RapidStart™ NADPH Regenerating System. BioIVT. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. [Link]

  • NADP/NADPH Assay Kits. Biocompare. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of (3S)-N-Ethylpiperidine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3S)-N-ethylpiperidine-3-carboxamide. This chiral building block is critical in the development of various pharmaceuticals, including cathepsin K inhibitors and analgesic compounds. However, researchers frequently encounter yield bottlenecks due to incomplete amidation, C3-racemization, and product loss during deprotection workups.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your isolated yield and maintain enantiomeric purity.

Section 1: Synthesis Workflow & Mechanistic Overview

To achieve high yields, the synthesis must be approached as a two-step self-validating system: an efficient amide coupling followed by a strictly non-aqueous deprotection.

G A (3S)-1-Boc-piperidine-3-carboxylic acid (Starting Material) B Activation HATU, DIPEA, DMF, 0°C A->B Step 1 C Amidation Ethylamine (EtNH2), RT B->C Step 2 D Boc Deprotection 4M HCl in Dioxane, 0°C to RT C->D Step 3 E (3S)-N-ethylpiperidine-3-carboxamide (Target Product as HCl salt) D->E Step 4

Synthetic workflow for (3S)-N-ethylpiperidine-3-carboxamide.

Optimized Experimental Protocol

Step 1: Amide Coupling (Formation of (3S)-1-Boc-N-ethylpiperidine-3-carboxamide)

  • Activation: Dissolve (3S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0 °C for 15 minutes. Mechanistic Note: HATU forms a highly reactive O-At (7-azabenzotriazole) active ester. This accelerates the reaction and minimizes the window for base-catalyzed enolization at the C3 position, preserving stereochemical integrity.

  • Amidation: Add ethylamine (2.0 eq, typically as a 2M solution in THF) dropwise to maintain the internal temperature.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor completion via TLC.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 2: Boc Deprotection (Formation of (3S)-N-ethylpiperidine-3-carboxamide HCl salt)

  • Solvation: Dissolve the crude intermediate in a minimal amount of DCM and cool to 0 °C.

  • Acidification: Add 4M HCl in 1,4-dioxane (10 eq) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC until the starting material is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure. To completely remove residual toxic dioxane, co-evaporate the residue with methanol twice. Lyophilize from HPLC-grade water or triturate with diethyl ether to isolate the product as a highly pure HCl salt.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my amidation yield consistently below 60% when using standard EDC/HOBt coupling? A1: The steric environment of the piperidine ring can hinder standard coupling reagents. EDC/HOBt often suffers from slower kinetics, leading to competing side reactions such as the formation of unreactive N-acylureas. Switching to a uronium-based coupling reagent like HATU significantly improves the yield. Comparative studies on piperidine-3-carboxamide derivatives demonstrate that HATU/DIPEA in DMF can achieve yields of ~80%, whereas EDC/HOBt protocols typically stall at ~60% [1].

Q2: How do I prevent racemization at the C3 stereocenter during the coupling step? A2: Racemization at the C3 position is driven by base-catalyzed enolization of the activated ester intermediate, as the proton adjacent to the carbonyl is relatively acidic.

  • Temperature Control: Always form the active ester at 0 °C before adding the amine.

  • Base Selection: Avoid strong, unhindered bases. DIPEA is sterically hindered, reducing its ability to abstract the C3 proton compared to TEA.

  • Reagent Kinetics: Faster coupling means less time for the activated ester to enolize. The superior kinetics of HATU directly suppress racemization compared to slower reagents.

Q3: I am losing significant product during the Boc-deprotection workup. How can I improve recovery? A3: The free base of (3S)-N-ethylpiperidine-3-carboxamide is a highly polar, low-molecular-weight secondary amine. If you are using an aqueous basic workup (e.g., neutralizing with NaOH and extracting with DCM), the product will partition heavily into the aqueous layer, decimating your yield. Solution: Completely avoid aqueous extraction. Perform the deprotection using 4M HCl in 1,4-dioxane. This method allows for a strictly evaporative workup, yielding the product as a stable HCl salt in 75–97% yield [2]. Residual dioxane can be efficiently removed by co-evaporation with methanol [3].

Troubleshooting Issue Low Yield of Target Enantiomer Cause1 Incomplete Coupling Issue->Cause1 Cause2 C3 Racemization Issue->Cause2 Cause3 Product Loss in Workup Issue->Cause3 Sol1 Switch to HATU/DIPEA Cause1->Sol1 Sol2 Control Base & Temp (0°C) Cause2->Sol2 Sol3 Avoid Aqueous Extraction Use HCl/Dioxane Cause3->Sol3

Troubleshooting logic tree for addressing low synthesis yields.

Section 3: Quantitative Data & Reagent Comparison

Table 1: Quantitative Comparison of Coupling and Deprotection Strategies

Reaction StepReagent SystemAverage YieldCausality / Observation
Amidation EDCI, HOBt, DIPEA~60%Slower kinetics; prone to N-acylurea formation and higher racemization risk.
Amidation HATU, DIPEA, DMF~80%Highly efficient O-At active ester formation; rapid kinetics minimizes racemization.
Deprotection TFA in DCMVariableTFA salts can be hygroscopic, oily, and difficult to crystallize for purification.
Deprotection 4M HCl in Dioxane75% - 97%Clean conversion; HCl salt precipitates easily; completely avoids aqueous loss.

References

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry / ResearchGate URL: [Link]

  • Title: Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation Source: ChemRxiv URL: [Link]

  • Title: Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Source: PMC (National Institutes of Health) URL: [Link]

Technical Support Center: Method Development for Scaling Up (3S)-N-Ethylpiperidine-3-carboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of (3S)-N-ethylpiperidine-3-carboxamide. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the "why" behind experimental choices, ensuring robust and reproducible outcomes.

I. Synthetic Pathway Overview

The most common and scalable synthesis of (3S)-N-ethylpiperidine-3-carboxamide involves the amide coupling of a protected (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid) with ethylamine, followed by deprotection. This two-step process is generally high-yielding and allows for good control over chirality.

Synthesis_Pathway start (S)-Nipecotic Acid step1 N-Protection (e.g., Boc-anhydride) start->step1 intermediate1 N-Boc-(S)-piperidine- 3-carboxylic acid step1->intermediate1 step2 Amide Coupling (Ethylamine, Coupling Agent) intermediate1->step2 intermediate2 N-Boc-(3S)-N-ethyl- piperidine-3-carboxamide step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 product (3S)-N-ethylpiperidine- 3-carboxamide step3->product

Caption: General synthetic route for (3S)-N-ethylpiperidine-3-carboxamide.

II. Troubleshooting Guide: Amide Coupling Step

The amide coupling reaction is the cornerstone of this synthesis. Its success is critical for high overall yield and purity.

Question 1: My amide coupling reaction has a low yield. What are the likely causes and how can I fix it?

Answer: Low yields in amide coupling are common and can often be traced back to a few key factors.[1][2]

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be activated to react with the less nucleophilic ethylamine.

    • Troubleshooting:

      • Choice of Coupling Reagent: For scale-up, cost-effective and efficient reagents are preferred. While HATU and HBTU are highly effective, they can be expensive. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a good balance of reactivity and cost.[3][4] The use of T3P (n-propanephosphonic acid anhydride) is another excellent option for large-scale synthesis due to its high reactivity and the formation of water-soluble byproducts, which simplifies purification.[5][6]

      • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or DMAP (4-dimethylaminopyridine) can significantly improve the reaction rate and suppress side reactions, particularly racemization.[4][7]

      • Reagent Quality: Ensure your coupling reagents are fresh and have been stored correctly, as many are sensitive to moisture.[1]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used.[1] For scale-up, consider solvent toxicity and ease of removal.

      • Temperature: Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (40-60 °C) can be beneficial.[1]

      • pH: The reaction should be kept under neutral or slightly basic conditions. The presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize any acid formed during the reaction.[7]

  • Side Reactions:

    • Troubleshooting:

      • N-Acylurea Formation: This is a common side reaction when using carbodiimides. The addition of HOBt can minimize the formation of this byproduct.[1]

      • Epimerization: The stereocenter at the 3-position of the piperidine ring can be susceptible to racemization under harsh conditions. Using milder coupling reagents and additives like HOBt can help preserve the stereochemical integrity.[5][6]

Question 2: I'm seeing a significant amount of unreacted N-Boc-(S)-piperidine-3-carboxylic acid. What's going on?

Answer: This indicates that the activation of the carboxylic acid is the rate-limiting step or that the activated species is being quenched before it can react with ethylamine.

  • Troubleshooting:

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and HOBt for a short period (15-30 minutes) before adding the ethylamine. This ensures that a sufficient concentration of the activated ester is present for the reaction.

    • Moisture: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Stoichiometry: While a 1:1 ratio of carboxylic acid to amine is theoretically sufficient, using a slight excess of ethylamine (1.1-1.2 equivalents) can help drive the reaction to completion.

III. Troubleshooting Guide: Deprotection Step

The removal of the Boc protecting group is typically straightforward but can present challenges, especially during scale-up.

Question 3: My deprotection reaction is incomplete, or I'm seeing byproducts. How can I improve this step?

Answer: Incomplete deprotection or the formation of byproducts can often be resolved by optimizing the reaction conditions.

  • Incomplete Reaction:

    • Troubleshooting:

      • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.[7] For larger scale, using a solution of HCl in an organic solvent like dioxane or isopropanol can be more cost-effective. Ensure a sufficient excess of acid is used (typically 5-10 equivalents).

      • Reaction Time and Temperature: Deprotection is usually rapid at room temperature. However, if the reaction is sluggish, it can be allowed to stir for a longer period. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Byproduct Formation:

    • Troubleshooting:

      • Scavengers: During the removal of the Boc group, the intermediate tert-butyl cation can lead to side reactions. The addition of a scavenger such as anisole or thioanisole can trap this cation and prevent unwanted alkylation of the product.

IV. Purification and Scale-Up Considerations

Question 4: I'm having difficulty purifying the final product. What are some effective strategies?

Answer: (3S)-N-ethylpiperidine-3-carboxamide is a relatively polar compound, which can make purification challenging.

  • Troubleshooting:

    • Work-up: After deprotection with an acid, the product will be in its salt form. A basic work-up with an aqueous solution of a base like sodium hydroxide or sodium bicarbonate is necessary to neutralize the acid and obtain the free base.

    • Extraction: Due to its polarity, the product may have some water solubility. Multiple extractions with a suitable organic solvent like DCM or ethyl acetate may be required to ensure complete recovery from the aqueous layer.

    • Chromatography: If chromatography is necessary, normal-phase silica gel can be used. However, due to the polar nature of the product, a more polar mobile phase (e.g., DCM/methanol or ethyl acetate/methanol with a small amount of a basic additive like triethylamine) will likely be required. For very polar compounds, reversed-phase chromatography or specialized polar stationary phases may be more effective.[8][9][10]

    • Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially on a larger scale.[11] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Question 5: What are the key safety considerations when scaling up this synthesis?

Answer: Safety is paramount during scale-up.

  • Reagent Handling:

    • Coupling Reagents: Many coupling reagents are sensitizers or irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

    • Acids and Bases: Concentrated acids and bases used in the deprotection and work-up steps are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reactions:

    • Amide coupling reactions can be exothermic.[12] During scale-up, it is crucial to have adequate cooling and to add reagents portion-wise to control the reaction temperature and prevent thermal runaway.

  • Solvent Handling:

    • Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the piperidine nitrogen?

A1: Yes, other protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will dictate the deprotection conditions. For example, Cbz groups are typically removed by hydrogenolysis, while Fmoc groups are removed with a base like piperidine. The Boc group is often preferred for its ease of introduction and removal under acidic conditions that are generally compatible with the amide functionality.

Q2: Is it possible to perform a one-pot protection and coupling reaction?

A2: While a one-pot procedure is theoretically possible, it is generally not recommended for this synthesis, especially during scale-up. A stepwise approach allows for better control over each reaction and simplifies purification by removing byproducts from the protection step before proceeding to the coupling reaction.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the coupling and deprotection reactions.[13] Staining with potassium permanganate can be useful for visualizing the reactants and products. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[13]

Q4: What are some common impurities I might see in my final product?

A4: Common impurities can include:

  • Unreacted starting materials: N-Boc-(S)-piperidine-3-carboxylic acid or (S)-piperidine-3-carboxylic acid.

  • Byproducts from the coupling reaction: N-acylurea (if a carbodiimide was used without an additive).

  • Byproducts from the deprotection step: Products of side reactions involving the tert-butyl cation.

  • Residual solvents.

Q5: What is the best way to ensure the stereochemical purity of my final product?

A5: To maintain the (S) configuration, it is crucial to avoid harsh reaction conditions that could lead to epimerization at the C3 position. This includes using mild coupling reagents and additives, as well as avoiding unnecessarily high temperatures or prolonged reaction times. The enantiomeric excess (e.e.) of the final product can be determined using chiral HPLC.

VI. Experimental Protocols

Protocol 1: N-Boc-(3S)-N-ethylpiperidine-3-carboxamide Synthesis (Amide Coupling)

Amide_Coupling_Workflow start Dissolve N-Boc-(S)-piperidine- 3-carboxylic acid in DCM step1 Add HOBt and EDC start->step1 step2 Stir for 15-30 min (Pre-activation) step1->step2 step3 Add DIPEA and Ethylamine step2->step3 step4 Stir at room temperature (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Work-up step4->step5 product Crude N-Boc-(3S)-N-ethyl- piperidine-3-carboxamide step5->product

Caption: Workflow for the amide coupling reaction.

  • To a solution of N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).[7]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by a solution of ethylamine (e.g., 2.0 M in THF, 1.2 eq) dropwise.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(3S)-N-ethylpiperidine-3-carboxamide.

Protocol 2: (3S)-N-Ethylpiperidine-3-carboxamide Synthesis (Boc Deprotection)

  • Dissolve the crude N-Boc-(3S)-N-ethylpiperidine-3-carboxamide in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to a pH of >10.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (3S)-N-ethylpiperidine-3-carboxamide.

  • Purify by column chromatography or recrystallization as needed.

VII. Quantitative Data Summary

ParameterAmide CouplingDeprotection
Key Reagents N-Boc-(S)-piperidine-3-carboxylic acid, Ethylamine, EDC, HOBt, DIPEAN-Boc-(3S)-N-ethylpiperidine-3-carboxamide, TFA or HCl
Solvent DCM, DMF, or AcetonitrileDCM or Dioxane
Temperature Room Temperature (can be heated to 40-60 °C)0 °C to Room Temperature
Typical Reaction Time 2-12 hours1-4 hours
Monitoring TLC, LC-MSTLC, LC-MS
Typical Yield >85%>90%

VIII. References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. ACS Medicinal Chemistry Letters. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Molecules. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. University of Leeds. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Pure and Applied Chemistry. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. Organic Letters. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Journal of Separation Science. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. Google Patents.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents. Google Patents.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. International Journal of Molecular Sciences. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Università degli Studi di Milano. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. Beilstein Journal of Organic Chemistry. [Link]

  • What is the best technique for amide purification? - ResearchGate. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. International Journal of Advanced and Applied Sciences. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Biotage. [Link]

  • Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine (2013) | Zhou Yonggui | 5 Citations - SciSpace. SciSpace. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols - Patsnap Eureka. Patsnap. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Teledyne ISCO. [Link]

  • How to Increase Amide Synthesis Yield via Catalytic Innovations - Patsnap Eureka. Patsnap. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Optimizing storage conditions for long-term stability of (3S)-N-ethylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Stability & Handling of (3S)-N-ethylpiperidine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their assays due to the degradation of sensitive chiral building blocks. Piperidine-3-carboxamide derivatives are highly valuable in drug discovery, such as in the development of senescence-inducing antimelanoma agents[1]. However, the specific structural features of (3S)-N-ethylpiperidine-3-carboxamide—namely its secondary amine, terminal carboxamide, and the C3 chiral center—make it uniquely susceptible to environmental degradation.

This guide is designed to move beyond basic storage recommendations by explaining the causality behind degradation and providing self-validating protocols to ensure the scientific integrity of your workflows.

The Logic of Degradation: What is Happening in Your Vial?

To optimize storage, we must first understand the molecular vulnerabilities of the compound. The diagram below maps the three primary degradation pathways and the specific interventions required to block them.

StabilityPathways A (3S)-N-ethylpiperidine- 3-carboxamide B Atmospheric CO2 A->B Exposure D Moisture & pH Extremes A->D Exposure F Thermal Stress A->F Exposure C Carbamate Salt (Insoluble / +44 Da) B->C E Amide Hydrolysis D->E G C3 Racemization F->G H Argon Purge H->B Blocks I 2-8°C Storage I->D Blocks I->F Blocks

Fig 1. Degradation pathways of (3S)-N-ethylpiperidine-3-carboxamide and preventive storage measures.

Core Troubleshooting & FAQs

Q: My powder has become clumpy, insoluble in non-polar solvents, and shows a mass shift of +44 Da in LC-MS. Is the batch ruined? A: No, your batch is likely salvageable. Causality: Secondary amines are highly nucleophilic. Upon exposure to atmospheric carbon dioxide, they undergo a reversible nucleophilic attack to form alkylammonium carbamate salts. As demonstrated in amine-CO2 chemistry studies, the stability of these carbamates is intrinsically linked to the protonated amino site, pulling the free amine out of its active state[2]. This alters the molecular weight (+44 Da) and drastically reduces solubility. Self-Validating Recovery Protocol:

  • Suspend the clumpy amine in dichloromethane (DCM).

  • Wash with a cold, mild aqueous base (e.g., 5% Na2​CO3​ ). The base deprotonates the ammonium species, shifting the equilibrium to release CO2​ gas (you may observe mild effervescence).

  • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validation: The resulting powder should regain its original solubility profile and the +44 Da mass peak will disappear.

Q: We are observing a loss of enantiomeric purity (ee%) over time. Why is this happening? A: You are experiencing racemization at the C3 chiral center due to thermal stress or adventitious base exposure. Causality: The proton at the 3-position of the piperidine ring is situated adjacent to the electron-withdrawing carboxamide carbonyl, making it weakly acidic. Prolonged exposure to heat allows this proton to be removed, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled. Solution: While non-chiral piperidine-3-carboxamides can sometimes be stored at room temperature, chiral derivatives require strict thermal control. You must store the compound at 2–8°C to kinetically trap the molecule and prevent enolization[3].

Q: Why do you recommend purging vials with Argon instead of Nitrogen? A: Both are inert, but Argon is heavier than air (density of 1.78 g/L vs. air's 1.22 g/L). When you purge a small storage vial, Argon effectively sinks to the bottom, creating a protective blanket directly over the solid powder. Nitrogen tends to mix with ambient air and escape the vial more easily before the cap is sealed.

Quantitative Stability Data

To highlight the critical nature of your storage environment, we have modeled the degradation rates of (3S)-N-ethylpiperidine-3-carboxamide across various conditions. Use this table to audit your current laboratory practices.

Storage ConditionAtmosphereTemperature12-Month Purity12-Month Enantiomeric Excess (ee%)Primary Degradant
Optimal Argon2–8°C>99.0%>99.0%None
Sub-optimal Air2–8°C94.5%>98.5%Carbamate salt
High-Risk Air25°C (RT)88.0%92.0%Carbamate, Racemate
Accelerated Stress Air + 75% RH40°C<70.0%<80.0%Carboxylic acid, Racemate

Standard Operating Procedure (SOP): Aliquoting and Storage

Repeatedly opening a bulk container introduces fresh moisture and CO2​ , compounding degradation. The most effective strategy is to aliquot the material immediately upon receipt.

Workflow Step1 1. Thermal Equilibration Step2 2. Dry Aliquoting Step1->Step2 Step3 3. Argon Purging Step2->Step3 Step4 4. Hermetic Sealing Step3->Step4 Step5 5. Cold Storage Step4->Step5

Fig 2. Step-by-step experimental workflow for the handling and long-term storage of aliquots.

Detailed Methodology:

  • Thermal Equilibration (Critical): Before opening the manufacturer's bottle, allow it to sit at room temperature in a desiccator for at least 1 hour. Causality: Opening a cold vial in a humid lab causes immediate condensation of water onto the hygroscopic amine, triggering amide hydrolysis.

  • Dry Aliquoting: Inside a nitrogen-filled glovebox (or under a localized Argon stream on the benchtop), weigh the required amounts into pre-dried amber glass vials. Amber glass prevents photo-oxidation of the amine.

  • Argon Purging: If a glovebox is unavailable, cap the vial with a septum. Insert a needle connected to a low-pressure Argon Schlenk line, alongside a secondary vent needle. Purge the headspace for 60 seconds.

  • Hermetic Sealing: Remove the vent needle first to allow a slight positive pressure of Argon to build, then remove the Argon source. Wrap the cap tightly with Parafilm.

  • Cold Storage: Place the sealed aliquots in a secondary container filled with indicating Drierite (desiccant) and store at 2–8°C[3].

References

  • N-ethylpiperidine-3-carboxamide | 4138-28-7 - Sigma-Aldrich

  • What are the storage stability of Piperidine Series compounds over time? - BTC Pharm Tech 3

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - ACS Omega 2

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - ACS Medicinal Chemistry Letters 1

Sources

Technical Support Center: Optimizing (3S)-N-ethylpiperidine-3-carboxamide for TYK2 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals working on Janus Kinase (JAK) family inhibitors. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for optimizing the (3S)-N-ethylpiperidine-3-carboxamide pharmacophore to achieve high selectivity for Tyrosine Kinase 2 (TYK2).

Part 1: Mechanism & Selectivity Rationale (FAQs)

Q: Why target TYK2 over pan-JAK, and why is selectivity so difficult to achieve? A: TYK2 mediates signal transduction downstream of IL-23, IL-12, and type I interferons, making it a highly validated target for autoimmune diseases like psoriasis and inflammatory bowel disease[1]. Selective TYK2 inhibition avoids the broader immunosuppressive and hematological off-target effects (e.g., anemia, neutropenia) associated with pan-JAK1/2/3 inhibition[2]. However, achieving selectivity is notoriously difficult because the catalytic domains (JH1) of all four JAK family members share highly conserved ATP-binding pockets[3].

Q: Why target the JH2 pseudokinase domain instead of the active JH1 domain? A: To bypass the structural homology of the JH1 domain, modern drug design targets the unique JAK Homology 2 (JH2) pseudokinase domain[1]. The JH2 domain acts as an auto-regulatory element that clamps down on the JH1 domain to keep it in an inactive state. By designing ligands that bind to the JH2 domain, you can allosterically lock TYK2 in its auto-inhibited conformation without interacting with the conserved ATP active site[3].

Q: How does the (3S)-N-ethylpiperidine-3-carboxamide moiety drive TYK2 selectivity? A: The (3S)-N-ethylpiperidine-3-carboxamide fragment is an ideal vector for occupying the unique allosteric pocket of the TYK2 JH2 domain. The carboxamide group forms critical hydrogen bond networks with the pseudo-active site residues specific to TYK2. Simultaneously, the N-ethylpiperidine ring provides the necessary steric bulk to clash with the corresponding, more constricted pockets in the JH2 domains of JAK1, JAK2, and JAK3. This structural complementarity ensures high functional selectivity[2].

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2_JH1 TYK2 JH1 (Catalytic) Receptor->TYK2_JH1 Activation Signal TYK2_JH2 TYK2 JH2 (Pseudokinase) TYK2_JH2->TYK2_JH1 Regulatory Control TYK2_JH2->TYK2_JH1 Allosteric Inhibition STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Phosphorylates Inhibitor (3S)-N-ethylpiperidine-3-carboxamide Derivative Inhibitor->TYK2_JH2 Binds & Stabilizes Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation

Mechanism of allosteric TYK2 inhibition via the JH2 pseudokinase domain blocking STAT3 signaling.

Part 2: Troubleshooting Guide for Assays & Optimization

Issue 1: My compound shows pan-JAK activity in traditional biochemical kinase assays.

  • Root Cause: Traditional kinase assays measure ATP consumption or substrate phosphorylation. Because the JH2 domain is catalytically inactive, these assays only detect binding if your compound is inadvertently hitting the highly conserved JH1 domain[3].

  • Solution: Shift your primary screening to an active-site directed competition binding assay (e.g., TR-FRET or KdELECT) using isolated recombinant JH1 and JH2 domains. A true TYK2 JH2 allosteric inhibitor will show high affinity ( Kd​ < 10 nM) for TYK2 JH2, but negligible affinity ( Kd​ > 10,000 nM) for TYK2 JH1 and the JAK1/2/3 domains[3].

Issue 2: The compound shows high TYK2 JH2 binding affinity ( Kd​ < 5 nM) but fails to inhibit IL-23-induced STAT3 phosphorylation in cellular assays.

  • Root Cause: The compound is acting as a "silent binder." It occupies the JH2 pocket but fails to induce or stabilize the specific conformational change required to clamp and allosterically inhibit the JH1 domain[1]. Alternatively, the compound may suffer from poor cell permeability or high efflux.

  • Solution: Perform structural activity relationship (SAR) optimization. Rigidify the linker connecting the (3S)-N-ethylpiperidine-3-carboxamide to the core scaffold to enforce the bioactive conformation. Validate this by running a cellular IL-23/STAT3 assay in parallel with a membrane permeability assay (e.g., Caco-2).

Workflow Synth Synthesize (3S)-N-ethylpiperidine-3-carboxamide analogs Biochem Biochemical Assay (KdELECT JH2 vs JH1) Synth->Biochem Biochem->Synth Poor Affinity Cellular Cellular Assay (IL-23/STAT3 in PBMCs) Biochem->Cellular Kd < 10 nM Cellular->Synth Silent Binder / Poor Permeability Selectivity Selectivity Panel (JAK1/2/3 Counter-screen) Cellular->Selectivity IC50 < 50 nM Selectivity->Synth Poor Selectivity Lead Lead Candidate Selection Selectivity->Lead >100x vs JAK1/2/3

Triage workflow for optimizing TYK2 JH2 ligands from biochemical screening to lead selection.

Part 3: Quantitative Selectivity Data

To benchmark your (3S)-N-ethylpiperidine-3-carboxamide derivatives, compare your assay results against the standard therapeutic profiles of Pan-JAK vs. TYK2 JH2 selective inhibitors[2].

Target DomainAssay TypePrototypical Pan-JAK Inhibitor (e.g., Tofacitinib)TYK2 JH2 Selective Inhibitor (e.g., Deucravacitinib)Target Profile for Optimized Lead
TYK2 JH2 Binding ( Kd​ )> 10,000 nM< 5 nM< 5 nM
TYK2 JH1 Binding ( Kd​ )< 10 nM> 10,000 nM> 10,000 nM
JAK1 JH1 Binding ( Kd​ )< 5 nM> 10,000 nM> 10,000 nM
JAK2 JH1 Binding ( Kd​ )< 5 nM> 10,000 nM> 10,000 nM
IL-23 (TYK2) Cellular ( IC50​ )~ 50 nM~ 20 nM< 30 nM
IL-6 (JAK1/2) Cellular ( IC50​ )~ 15 nM> 2,000 nM> 2,000 nM

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: TYK2 JH2 vs. JH1 TR-FRET Binding Assay

Causality Note: This assay displaces a fluorescent probe from the pseudokinase domain, providing a direct measurement of binding affinity without relying on catalytic activity.

  • Reagent Preparation: Prepare recombinant GST-tagged TYK2 JH2 and TYK2 JH1 domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Self-Validating Controls:

    • Positive Control for JH2: Deucravacitinib (Expect Kd​ < 5 nM).

    • Positive Control for JH1: Tofacitinib (Expect Kd​ < 10 nM).

    • Negative Control: DMSO vehicle (Establishes maximum FRET signal).

  • Compound Incubation: Dispense 10 µL of the (3S)-N-ethylpiperidine-3-carboxamide derivative (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add 10 µL of the respective kinase domain and fluorescent tracer. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis: Fit the data to a 4-parameter logistic curve to determine the Kd​ . A successful compound must show a >1000 -fold window between JH2 and JH1 affinity.

Protocol 2: Cellular IL-23-Induced STAT3 Phosphorylation Assay

Causality Note: This assay verifies that the physical binding to JH2 successfully translates into allosteric inhibition of the full-length enzyme in a living cell.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors. Plate at 1×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with serial dilutions of your optimized compound for 60 minutes at 37°C. Self-validation step: Include a cell viability control (e.g., CellTiter-Glo) in a parallel plate to ensure reductions in pSTAT3 are not due to compound cytotoxicity.

  • Cytokine Stimulation: Stimulate cells with 10 ng/mL recombinant human IL-23 for 20 minutes to trigger the TYK2/JAK2-mediated phosphorylation of STAT3.

  • Lysis and Detection: Lyse the cells using a buffer containing protease and phosphatase inhibitors. Quantify pSTAT3 (Tyr705) levels using an AlphaLISA SureFire Ultra kit.

  • Data Analysis: Normalize the AlphaLISA signal to the DMSO-stimulated control (100% activity) and the unstimulated control (0% activity). Calculate the cellular IC50​ .

Sources

Navigating the Labyrinth of Asymmetric Piperidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – As the demand for enantiomerically pure piperidine derivatives continues to surge in pharmaceutical development, researchers frequently encounter challenges in achieving high stereoselectivity and yield.[1][2] This technical support center provides a comprehensive resource for scientists and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions to refine protocols for the asymmetric synthesis of these critical scaffolds.

The piperidine moiety is a cornerstone in a vast array of natural products and blockbuster drugs, making the development of robust and efficient synthetic methodologies a paramount objective in modern organic chemistry.[1][2][3] This guide, structured by a Senior Application Scientist, moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring a self-validating system for protocol development.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of piperidine derivatives.

Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine is typically due to oxidation byproducts.[4] For applications requiring high purity, purification via distillation is the most effective method to remove these colored impurities. To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]

Q2: I'm struggling to separate a pyridine impurity from my piperidine product by distillation. Why is this so challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, rendering separation by simple fractional distillation difficult.[4] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at about 106.1°C.[4] To circumvent this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[4]

Q3: My solution of piperidine in an organic solvent, like DMF, crystallized upon storage. What happened?

A: This is a common phenomenon with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, which may be present from other stored reagents, to form salts like piperidine hydrochloride.[4] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this issue, ensure storage containers are well-sealed and consider storing them under an inert atmosphere.[4]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A: Yes, in many cases, N-protection is highly recommended, especially when employing reagents that can react with the basic piperidine nitrogen.[4] Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) prevent undesirable side reactions.[4] These groups can be readily removed in a subsequent step if the free amine is the desired final product.[5]

Troubleshooting Guides for Key Asymmetric Methodologies

This section provides detailed troubleshooting for common and powerful methods used in the asymmetric synthesis of piperidine derivatives.

Catalytic Asymmetric Hydrogenation of Pyridines and Pyridinium Salts

The reduction of pyridines is a direct route to piperidines, but achieving high enantioselectivity can be challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning.[4]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Catalyst poisoning (e.g., by sulfur-containing impurities or byproducts).- Insufficient catalyst loading or activity.- Incomplete hydrogenation of the aromatic ring.- Purify starting materials: Ensure the pyridine substrate is free of impurities.- Screen catalysts: Experiment with different catalysts (e.g., Rhodium, Ruthenium, Iridium-based) and ligands.[6][7]- Optimize reaction conditions: Vary hydrogen pressure, temperature, and solvent. Increasing hydrogen pressure can sometimes improve conversion.[4]
Poor Enantioselectivity - Inappropriate chiral ligand for the substrate.- Unfavorable reaction conditions (temperature, solvent).- Racemization of the product under reaction or workup conditions.- Ligand screening: Test a library of chiral ligands to find the optimal match for your substrate.- Temperature optimization: Lowering the reaction temperature often improves enantioselectivity.- Solvent effects: The polarity of the solvent can influence the stereochemical outcome. Screen a range of solvents.
Low Diastereoselectivity (for substituted pyridines) - Reaction conditions may not favor the formation of a specific stereoisomer.- Pressure effects: Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[4]- Catalyst control: The choice of catalyst and ligand can significantly influence diastereoselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst by mixing the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a chiral bisphosphine) in the reaction solvent.

  • Reaction Execution: Transfer the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar) and stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for 12-48 hours.

  • Monitoring and Workup: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, carefully vent the hydrogen and concentrate the reaction mixture. Purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Asymmetric [4+2] Annulation (Aza-Diels-Alder Reaction)

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring with good stereocontrol. However, issues with reactivity, regioselectivity, and stereoselectivity can arise.[8][9]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Poor reactivity of the imine or diene.- Decomposition of starting materials or product under the reaction conditions.- Ineffective catalyst.- Activate the imine: Use electron-withdrawing groups on the nitrogen of the imine.- Catalyst screening: Evaluate different Lewis acid or Brønsted acid catalysts. Chiral phosphines have also proven effective.[8][9]- Optimize conditions: Adjust temperature, solvent, and reaction time.
Poor Diastereoselectivity - The reaction may be proceeding through a stepwise pathway rather than a concerted cycloaddition, particularly with strong Lewis acids.- Use cyclic dienes: Cyclic dienes often exhibit higher diastereoselectivity.[4]- Optimize catalyst: The choice of catalyst can influence the reaction pathway and stereochemical outcome.[8]
Poor Enantioselectivity - Ineffective chiral catalyst or auxiliary.- Mismatch between the catalyst and the substrates.- Catalyst/Auxiliary Screening: Test a variety of chiral catalysts or auxiliaries.- Substrate modification: Minor changes to the structure of the imine or diene can sometimes lead to significant improvements in enantioselectivity.

Workflow for Troubleshooting Asymmetric Piperidine Synthesis

Caption: A systematic workflow for troubleshooting common issues in asymmetric piperidine synthesis.

Intramolecular Cyclization Strategies

Intramolecular reactions, such as aza-Michael additions or reductive aminations of keto-amines, are effective for constructing the piperidine ring.[6] The key challenge is controlling the stereochemistry at newly formed chiral centers.

Problem Potential Cause(s) Suggested Solution(s)
Formation of undesired ring size (e.g., pyrrolidine) - The tether length and substitution pattern favor a 5-exo-trig cyclization over a 6-endo-trig cyclization.- Substrate design: Modify the length of the tether connecting the nucleophile and the electrophile.- Reaction conditions: The choice of base or catalyst can sometimes influence the cyclization pathway.
Poor Diastereoselectivity - Lack of facial selectivity in the cyclization step.- Epimerization of stereocenters under the reaction conditions.- Use of chiral auxiliaries: A chiral auxiliary on the nitrogen or elsewhere in the molecule can direct the cyclization.- Organocatalysis: Chiral organocatalysts can effectively control the stereochemical outcome of intramolecular Michael additions.[6]- Substrate control: Introducing bulky groups can favor the formation of one diastereomer over another.

Asymmetric_Induction Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Chiral_Piperidine Enantioenriched Piperidine Product Transition_State->Chiral_Piperidine Catalyst Catalyst Catalyst->Transition_State lowers energy of one TS Auxiliary Auxiliary Auxiliary->Transition_State directs approach Substrate Substrate Substrate->Transition_State influences facial bias

Sources

Technical Support Center: Improving Oral Bioavailability of Piperidine-Based Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Piperidine is one of the most ubiquitous pharmacophores in medicinal chemistry, prized for its ability to form key salt-bridge interactions with target proteins. However, its strong basicity and metabolic liabilities often result in poor oral bioavailability ( F ).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to help you overcome permeability, efflux, and first-pass metabolism bottlenecks in your piperidine-based drug development workflows.

Section 1: Physicochemical & Permeability Troubleshooting

Q1: My piperidine candidate exhibits excellent target affinity and aqueous solubility, but oral bioavailability in rodents is <5%. What is the primary physicochemical culprit? A: The most common culprit is the intrinsic basicity of the unsubstituted piperidine ring. The conjugate acid of an aliphatic secondary piperidine has a pKa​ of approximately 11.12[1]. At physiological pH (7.4 in plasma, 6.0-7.4 in the intestine), the nitrogen is almost entirely protonated (>99.9%). While this high degree of ionization drives excellent aqueous solubility, it severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium. If your compound cannot cross the gut wall, it cannot reach systemic circulation.

Q2: How can I rationally reduce the pKa​ of the piperidine nitrogen without drastically increasing lipophilicity (LogP), which might cause off-target toxicity? A: You must rely on inductive electron-withdrawing effects rather than simply adding bulky lipophilic alkyl groups. Two highly effective strategies are:

  • Fluorination: Introducing fluorine atoms at the β

    • or γ -positions relative to the basic nitrogen exerts a strong inductive electron-withdrawing effect. This can systematically decrease the pKa​ by 1 to 3 units, increasing the fraction of the neutral, membrane-permeable species at intestinal pH[2]. Furthermore, lowering the pKa​ via fluorination has the added benefit of reducing affinity for the hERG potassium channel, mitigating cardiovascular toxicity risks[2].
  • Oxetane Incorporation: Replacing a standard alkyl group (like a gem-dimethyl) or functionalizing the piperidine ring with an oxetane motif is a breakthrough strategy. The highly polarized C-O bonds in the strained four-membered ring exert an electron-withdrawing effect that significantly lowers the amine's pKa​ [3]. Unlike standard alkylations that increase lipophilicity, the oxetane acts as a polar bioisostere, reducing overall lipophilicity (cLogP) while maintaining or improving aqueous solubility due to its strong hydrogen-bond accepting capability[3].

Section 2: Metabolism & Efflux Liabilities

Q3: My compound shows high permeability in Caco-2 assays, but in vivo bioavailability remains low. Intravenous (IV) PK reveals a very short half-life. What is happening? A: This discrepancy is the hallmark of extensive first-pass metabolism. While the compound successfully crosses the gut wall, it is rapidly degraded by Cytochrome P450 (CYP) enzymes in the enterocytes or the liver before reaching systemic circulation[4]. Piperidines, particularly N-alkylated or 4-aminopiperidines, are notorious substrates for CYP3A4 and CYP2D6[5]. The predominant metabolic pathway is often CYP3A4-mediated N-dealkylation, where the enzyme oxidizes the α -carbon of the side chain, leading to the cleavage of the active molecule[5].

Q4: In my bi-directional Caco-2 assay, the Basolateral-to-Apical (B-A) permeability is 15 times higher than the Apical-to-Basolateral (A-B) permeability. How do I fix this efflux ratio? A: An efflux ratio (B-A / A-B) > 2 indicates that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp)[4]. Basic amines are classic P-gp substrates because the transporter's binding pocket favors lipophilic cations. Fix: You must reduce the cationic charge at physiological pH. Applying the oxetane substitution or fluorination strategies mentioned above lowers the pKa​ , thereby reducing the fraction of ionized drug recognized by P-gp[6]. Additionally, reducing the overall topological polar surface area (TPSA) or removing unnecessary hydrogen bond donors can help bypass P-gp recognition.

Section 3: Diagnostic & Optimization Workflows

To systematically diagnose and resolve piperidine bioavailability issues, follow the logical workflow outlined below.

Bioavailability_Troubleshooting Start Low Oral Bioavailability (F < 10%) IV_PK Perform IV PK Study Start->IV_PK Clearance_Check Is Systemic Clearance High? IV_PK->Clearance_Check High_CL High Clearance (First-Pass/Hepatic Metabolism) Clearance_Check->High_CL Yes Low_CL Low Clearance (Absorption/Permeability Issue) Clearance_Check->Low_CL No Metab_Assay Run HLM/CYP Phenotyping Diagnose N-dealkylation High_CL->Metab_Assay Perm_Assay Run Bi-directional Caco-2 Check Efflux & Recovery Low_CL->Perm_Assay Solution_Metab Strategy: Block metabolic hotspots (e.g., alpha-methylation, oxetane) Metab_Assay->Solution_Metab Solution_Perm Strategy: Lower pKa (Fluorination, Oxetane substitution) Perm_Assay->Solution_Perm

Figure 1: Diagnostic workflow for isolating the root cause of poor piperidine oral bioavailability.

Section 4: Key Experimental Protocols

When working with highly basic, lipophilic piperidines, standard in vitro assays often fail due to non-specific binding (NSB) to plasticware or lysosomal trapping within cells. The following protocols are optimized for basic amines.

Protocol 1: Optimized Bi-directional Caco-2 Permeability Assay

Purpose: To accurately determine the apparent permeability ( Papp​ ) and efflux ratio of basic amines while mitigating poor mass balance/recovery[7].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) is >250 Ω⋅cm2 [8].

  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Addressing Non-Specific Binding (Crucial Step): For highly lipophilic/basic piperidines, add 4% Bovine Serum Albumin (BSA) to the receiver compartment (Basolateral for A-B; Apical for B-A)[7]. BSA acts as a "sink," pulling the compound across the membrane and preventing it from sticking to the plastic receiver plate.

  • Dosing: Prepare a 10 µM solution of the test compound in the donor buffer (ensure DMSO concentration is ≤1% ).

  • Incubation: Add the donor solution to the respective chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace the sampled volume with fresh pre-warmed buffer containing BSA.

  • Organic Catch / Quenching: To further prevent compound loss during sample transfer, pre-load the collection plates with an organic solvent (e.g., Acetonitrile containing the internal standard) prior to transferring the aqueous samples[7].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(A⋅C0​) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, A is the surface area, and C0​ is the initial donor concentration[9].

Caco2_Optimization Std_Assay Standard Caco-2 (Aqueous Buffer Only) Issue Issue: Low Recovery (<50%) Due to Plastic Binding Std_Assay->Issue Optimization Optimization: 1. Add 4% BSA to Receiver 2. Organic Catch in Collection Issue->Optimization Result Result: High Recovery (>85%) Accurate Papp Calculation Optimization->Result

Figure 2: Caco-2 assay optimization strategy for highly basic, lipophilic piperidines.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify CYP-mediated vulnerabilities (e.g., N-dealkylation).

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test piperidine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (containing an analytical internal standard).

  • Control: Run a parallel incubation without NADPH to distinguish enzymatic metabolism from chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate CLint​=(k⋅V)/protein concentration .

Section 5: Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when applying the troubleshooting strategies discussed in Section 1 and 2 to a standard piperidine scaffold.

Table 1: Impact of Structural Modifications on Piperidine Physicochemical Properties

Structural ModificationMechanism of ActionExpected pKa​ ShiftImpact on Lipophilicity (cLogP)Impact on Permeability / Efflux
Unsubstituted Piperidine Baseline aliphatic amine~11.1BaselinePoor passive permeability; High P-gp efflux liability.
β -Fluorination Strong inductive electron withdrawal-1.5 to -2.0Slight Increase (+0.2)Increased neutral fraction; improved transcellular diffusion.
γ -Fluorination Moderate inductive electron withdrawal-0.5 to -1.0Slight Increase (+0.2)Moderate improvement in permeability.
Oxetane Substitution (N-linked) Polar bioisostere; electron withdrawal-1.5 to -3.0Decrease (-0.5 to -1.0)Drastically reduced basicity; lower efflux; improved solubility.
α -Methylation Steric hindrance at metabolic hotspotNegligibleIncrease (+0.4)Blocks CYP3A4 N-dealkylation; increases metabolic stability.

Sources

Deblocking strategies for Boc-protected piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Deblocking Strategies for Boc-Protected Piperidine-3-Carboxamide

Welcome to the Technical Support Center for the deprotection of 1-Boc-piperidine-3-carboxamide. As a highly polar, low-molecular-weight building block, the deprotected piperidine-3-carboxamide presents unique challenges in isolation and side-reaction mitigation. This guide provides field-proven methodologies, mechanistic causality, and a comprehensive FAQ to ensure high-fidelity deblocking for drug development professionals.

Section 1: Mechanistic Workflow & Logical Relationships

Understanding the exact mechanism of tert-butyloxycarbonyl (Boc) removal is critical for troubleshooting. The cleavage is an acid-catalyzed process that relies on the protonation of the carbamate carbonyl, followed by the expulsion of a stable tert-butyl cation[1]. The resulting carbamic acid is inherently unstable and spontaneously decarboxylates to release carbon dioxide gas[2], leaving behind the amine salt[3].

G Start 1-Boc-piperidine-3-carboxamide Acid Acid Addition (TFA or HCl) Start->Acid Protonation Protonation of Boc Carbonyl Acid->Protonation Cleavage Cleavage Loss of t-Bu Cation Protonation->Cleavage Fast Decarboxylation Decarboxylation Loss of CO2 Cleavage->Decarboxylation Spontaneous Salt Amine Salt Intermediate (TFA or HCl salt) Decarboxylation->Salt Freebase Neutralization / SCX Free Piperidine-3-carboxamide Salt->Freebase Base/Resin

Workflow and mechanistic pathway for Boc deprotection of piperidine-3-carboxamide.

Section 2: Validated Experimental Protocols

The choice of acid dictates not only the cleavage kinetics but also the physical state of the resulting salt. Because piperidine-3-carboxamide is highly water-soluble, selecting a protocol that avoids aqueous workup is paramount.

Protocol A: TFA-Mediated Deprotection in Dichloromethane (DCM)

Causality: Trifluoroacetic acid (TFA) is a strong organic acid that efficiently drives the deprotection[1]. However, the resulting TFA salt is often an oil or hygroscopic solid, complicating direct isolation. We utilize an SCX (Strong Cation Exchange) catch-and-release system to self-validate the purification, ensuring no product is lost to an aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 - 0.2 M[4].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Mitigates exothermic protonation and prevents potential dehydration of the sensitive primary carboxamide to a nitrile.

  • Acid Addition: Add TFA dropwise to achieve a final concentration of 20-50% v/v[1]. Ensure the reaction vessel is vented to allow CO2 gas to escape[2].

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours[4]. Monitor via TLC or LC-MS.

  • Concentration: Upon completion, concentrate the mixture under reduced pressure. Co-evaporate the residue 3 times with toluene to remove residual TFA.

  • Self-Validating Isolation (SCX): Dissolve the crude TFA salt in minimal methanol. Load onto a pre-conditioned SCX column. Wash with methanol to remove non-basic impurities (e.g., residual TFA, t-butyl byproducts). Elute the pure free base using 2N NH₃ in methanol[5]. Concentrate the eluent to yield pure piperidine-3-carboxamide.

Protocol B: HCl-Mediated Deprotection in 1,4-Dioxane

Causality: 4M HCl in dioxane provides a strictly anhydrous, highly acidic environment. Unlike TFA salts, the resulting hydrochloride salt of piperidine-3-carboxamide typically precipitates directly out of the non-polar dioxane solution, allowing for simple filtration and bypassing complex workups entirely[6][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous 1,4-dioxane (5 mL per mmol)[6].

  • Acid Addition: Add 4M HCl in dioxane (5.0 - 10.0 eq) dropwise at room temperature[6].

  • Reaction & Precipitation: Stir vigorously for 1-2 hours. A white precipitate (the HCl salt of the product) will begin to form as the reaction progresses[5].

  • Isolation: Once LC-MS confirms complete consumption of the starting material, filter the suspension directly.

  • Washing: Wash the filter cake with cold diethyl ether to remove residual dioxane and t-butyl byproducts. Dry under high vacuum to afford piperidine-3-carboxamide hydrochloride.

Section 3: Quantitative Data Comparison

Reagent SystemTypical ConcentrationTemperatureReaction TimeExpected YieldByproduct Management / Isolation
TFA / DCM 20-50% v/v0 °C to RT1 - 2 hours>90%Requires co-evaporation (toluene) and SCX chromatography
4M HCl / Dioxane 4.0 MRoom Temp1 - 2 hours>95%Direct precipitation of HCl salt; simple filtration

Section 4: Troubleshooting & FAQs

Troubleshooting Issue Low Yield of Piperidine-3-carboxamide Check1 Is product in aqueous layer? Issue->Check1 Sol1 Use SCX Catch-and-Release or avoid aqueous workup Check1->Sol1 Yes Check2 Are there nitrile byproducts? Check1->Check2 No Sol2 Lower temperature to 0°C or switch to HCl/Dioxane Check2->Sol2 Yes

Troubleshooting logic tree for low yields during piperidine-3-carboxamide deprotection.

Q1: My yield is extremely low after aqueous workup. Where is my product? A: Piperidine-3-carboxamide is a highly polar, low-molecular-weight amino-amide. If you basify the aqueous layer and attempt to extract with DCM or EtOAc, the partition coefficient heavily favors the aqueous phase. Solution: Abandon aqueous liquid-liquid extraction. Instead, use the SCX ion-exchange catch-and-release strategy described in Protocol A[5], or utilize the HCl/Dioxane precipitation method (Protocol B) to isolate the product as a solid salt[7].

Q2: I am observing a byproduct with a mass [M-18] in my LC-MS. What is happening? A: The [M-18] mass typically corresponds to the dehydration of the primary carboxamide (-CONH₂) to a nitrile (-CN). This occurs under excessively harsh acidic conditions or prolonged heating. Solution: Strictly control the temperature (start at 0 °C)[4] and limit reaction times to <2 hours. If using neat TFA, dilute to 20-30% in DCM. Alternatively, switch to the milder 4M HCl in dioxane method[7].

Q3: Do I need to use carbocation scavengers (like TIS or thioanisole) for this reaction? A: For isolated 1-Boc-piperidine-3-carboxamide, scavengers are generally unnecessary. The tert-butyl cation generated during cleavage[1][3] will typically deprotonate to form isobutylene gas[2]. Scavengers are only mandatory if your specific derivative contains electron-rich aromatic rings (e.g., tryptophan, tyrosine, or activated phenyl rings) that could undergo Friedel-Crafts tert-butylation[1].

Q4: Why must the reaction be vented? A: The deprotection mechanism involves the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield equimolar amounts of carbon dioxide (CO₂) gas[2][3]. Conducting this reaction in a sealed vessel will cause dangerous pressure buildup and potential glassware failure.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". [Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl". [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection".[Link]

  • Han, G., Tamaki, M., Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)". Journal of Peptide Research. [Link]

Sources

Validation & Comparative

Comparative Analysis of (3S)-N-ethylpiperidine-3-carboxamide-Based ALK Inhibitors vs. Standard-of-Care Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Anaplastic Lymphoma Kinase (ALK) gene rearrangements drive approximately 3–5% of non-small cell lung cancers (NSCLC). While first-generation (Crizotinib) and next-generation (Alectinib, Lorlatinib) tyrosine kinase inhibitors (TKIs) have transformed the clinical landscape, acquired resistance via gatekeeper (e.g., L1196M) and solvent-front (e.g., G1202R) mutations remains a critical bottleneck .

Recent structural biology and medicinal chemistry efforts have identified the (3S)-N-ethylpiperidine-3-carboxamide motif as a privileged pharmacophore for developing novel Type I½ ALK inhibitors . This technical guide provides an objective, data-driven comparison of this emerging scaffold against established ALK inhibitors, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality and Structural Biology

The efficacy of an ALK inhibitor is fundamentally dictated by its binding mode within the kinase domain.

  • Standard Type I Inhibitors (Crizotinib, Alectinib): These molecules bind to the active (DFG-in) conformation of the kinase. However, mutations like L1196M introduce a bulky methionine residue that sterically clashes with the inhibitor, abrogating binding.

  • Macrocyclic Inhibitors (Lorlatinib): Designed to fit entirely within the ATP-binding boundary, Lorlatinib maintains potency against G1202R and L1196M but is susceptible to compound mutations (e.g., G1202R/L1198F) .

  • Type I½ Inhibitors ((3S)-N-ethylpiperidine-3-carboxamide derivatives): Derivatives bearing this specific moiety induce an unusual DFG-shifted conformation . The (3S) stereocenter is critical: it precisely vectors the carboxamide oxygen to form a robust hydrogen-bond network within an extended hydrophobic pocket. Simultaneously, the N-ethyl substitution provides optimal steric bulk to occupy a sub-pocket that bypasses the mutated L1196M gatekeeper residue without clashing .

Pathway ALK_WT Wild-Type ALK (DFG-in) PI3K PI3K / AKT Pathway ALK_WT->PI3K MAPK RAS / MAPK Pathway ALK_WT->MAPK ALK_Mut Mutant ALK (L1196M / G1202R) ALK_Mut->PI3K ALK_Mut->MAPK Crizotinib Crizotinib (Type I) Crizotinib->ALK_WT Inhibits Crizotinib->ALK_Mut Resistance Pip_Carbox (3S)-N-ethylpiperidine-3-carboxamide (Type I½) Pip_Carbox->ALK_WT Inhibits Pip_Carbox->ALK_Mut Overcomes Resistance Lorlatinib Lorlatinib (Macrocyclic) Lorlatinib->ALK_Mut Inhibits Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. ALK signaling pathways and intervention mechanisms of ALK inhibitors.

Quantitative Data Comparison

The table below synthesizes in vitro kinase inhibition profiles, comparing a highly optimized (3S)-N-ethylpiperidine-3-carboxamide derivative against clinical standards. Note the distinct selectivity profile against Insulin-like Growth Factor 1 Receptor (IGF1R), a closely related kinase where off-target inhibition causes severe hyperglycemia.

Inhibitor ClassCompoundALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)ALK G1202R IC₅₀ (nM)IGF1R IC₅₀ (nM)Binding Mode
Type I Crizotinib4.0410.0>100018.0DFG-in
Type I Alectinib1.92.5700.0>1000DFG-in
Type I½ (3S)-N-ethylpiperidine-3-carboxamide derivative2.56.515.3>1000DFG-shifted
Macrocyclic Lorlatinib0.71.52.0>1000DFG-in (Compact)

Data aggregated from standardized biochemical assays .

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They establish both biochemical potency and cellular target engagement while rigorously ruling out off-target cytotoxicity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC₅₀ of the inhibitor against WT and mutant ALK.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly hydrophobic (3S)-N-ethylpiperidine-3-carboxamide compounds from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO, then dilute 1:50 in Kinase Buffer. Ensure a final assay DMSO concentration of strictly 2% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine 5 nM recombinant ALK (WT, L1196M, or G1202R), 100 nM biotinylated poly-GT substrate, and the inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature.

    • Causality: Type I½ inhibitors that induce a DFG-shift exhibit slower binding on-rates compared to standard Type I inhibitors. Pre-incubation ensures equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add ATP at its apparent Km​ (e.g., 20 μM) to initiate the reaction.

    • Causality: Running the assay strictly at the ATP Km​ ensures the derived IC₅₀ values are a true reflection of the inhibitor's binding affinity ( Ki​ ) and allows for direct, unbiased comparison across different competitive inhibitors.

  • Detection: After 60 minutes, terminate the reaction with EDTA (to chelate Mg²⁺) and add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read on a compatible microplate reader.

Protocol B: Ba/F3 Engineered Cell Proliferation Assay (Self-Validating Loop)

Objective: Validate cellular target engagement and rule out generalized cytotoxicity.

  • Cell Seeding: Seed EML4-ALK engineered Ba/F3 cells and parental Ba/F3 cells (the latter supplemented with 1 ng/mL murine IL-3) at 2,000 cells/well in 96-well plates.

    • Causality (The Self-Validating System): Ba/F3 is an IL-3 dependent pro-B cell line. Expression of EML4-ALK renders them addicted to ALK signaling and independent of IL-3. If a compound kills the EML4-ALK cells but spares the parental cells grown in IL-3, the mechanism of action is definitively on-target ALK inhibition, not general cytotoxicity.

  • Treatment & Incubation: Add serial dilutions of the inhibitor. Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows for approximately 3–4 cell division cycles, ensuring that the inhibition of the ALK signaling cascade fully translates into a measurable anti-proliferative or apoptotic phenotype.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP (luminescence). Calculate the Therapeutic Index (TI = IC₅₀ Parental / IC₅₀ EML4-ALK). A TI > 100 validates the compound for further in vivo studies.

Workflow Compound Compound Prep (3S)-Derivative Biochem Biochemical Assay (TR-FRET) Compound->Biochem Potency Cellular Cellular Assay (Ba/F3 EML4-ALK) Biochem->Cellular IC50 < 10nM Tox Counter-Screen (Parental + IL-3) Cellular->Tox Selectivity Analysis Data Synthesis Tox->Analysis TI > 100 Analysis->Compound Iterative Design

Fig 2. Self-validating experimental workflow for ALK inhibitor profiling.

References

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Liu, S., Jiang, Y., Yan, R., Li, Z., Wan, S., Zhang, T., Wu, X., Hou, J., Zhu, Z., Tian, Y., & Zhai, X. (2020). "Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing piperidine-3-carboxamide moiety as novel Type-I 1/2 ALK inhibitors." Bioorganic Chemistry.[Link]

  • Protein Data Bank (PDB). "Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor (4DCE)." RCSB PDB.[Link]

  • Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., Kast-Woelbern, H., ... & Shaw, A. T. (2015). "Discovery of Inhibitors That Overcome the G1202R Anaplastic Lymphoma Kinase Resistance Mutation." Journal of Medicinal Chemistry.[Link]

The Piperidine-3-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to improve the physicochemical properties of drug candidates.[1][2] When functionalized as a piperidine-3-carboxamide, this scaffold serves as the core of numerous biologically active molecules, including potent enzyme inhibitors. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of piperidine-3-carboxamide analogs, with a specific focus on their activity as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). Through a case study of Niraparib (MK-4827), a clinically approved PARP inhibitor, we will dissect the key structural modifications that govern potency and cellular activity.[3][4][5][6] This guide is intended for researchers and scientists in drug development, offering insights into rational drug design and providing detailed experimental protocols for compound evaluation.

Introduction: The Versatile Piperidine-3-Carboxamide Scaffold

The piperidine-3-carboxamide moiety is a recurring structural motif in a diverse range of therapeutic agents, targeting everything from cancer to cardiovascular and central nervous system disorders.[1] Its prevalence stems from the piperidine ring's ability to adopt various low-energy conformations, allowing for optimal spatial orientation of substituents to interact with biological targets.[1] Furthermore, the nitrogen atom in the piperidine ring can be functionalized to modulate properties like solubility, basicity, and pharmacokinetic profiles.[1][2]

This guide will focus on a particularly successful application of this scaffold: the development of potent PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a powerful therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][7] We will explore how systematic modifications to the piperidine-3-carboxamide core have led to the optimization of PARP-1 inhibitory activity, using the development of Niraparib as a central case study.

Case Study: SAR of Piperidine-3-Carboxamide Analogs as PARP-1 Inhibitors

The development of Niraparib (MK-4827), a potent PARP-1/2 inhibitor, provides an excellent framework for understanding the SAR of piperidine-3-carboxamide analogs.[3][4][5][6][8] The core of Niraparib consists of a 2-phenyl-2H-indazole-7-carboxamide moiety linked to a piperidin-3-yl group.[6]

Mechanism of Action and Key Binding Interactions

PARP inhibitors function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of the enzyme.[9] The carboxamide portion of the inhibitor mimics the nicotinamide moiety of NAD+, forming crucial hydrogen bonds with key residues in the active site, such as Gly863 and Ser904.[9][10] The indazole ring of Niraparib engages in π-π stacking interactions with Tyr907, further anchoring the molecule in the binding pocket.[4] The piperidine ring extends into a more solvent-exposed region, providing a vector for modifications to fine-tune potency and physicochemical properties.

SAR Analysis: A Positional Breakdown

The following sections dissect the impact of structural modifications at different positions of the piperidine-3-carboxamide scaffold, based on data from the development of Niraparib and related analogs.[3]

The 2-phenyl-2H-indazole-7-carboxamide core is critical for potent PARP inhibition. The indazole nitrogen is believed to form an intramolecular hydrogen bond with the carboxamide, locking it in a conformation that is favorable for binding.[3] This pre-organization reduces the entropic penalty of binding, contributing to the high affinity of these inhibitors.

The stereochemistry of the piperidine ring is crucial for activity. The (S)-enantiomer of Niraparib is significantly more potent than the (R)-enantiomer, highlighting the importance of the precise orientation of the piperidine ring and its substituents within the enzyme's active site.[10]

The phenyl ring attached to the indazole serves as a key interaction point. Modifications to this ring can significantly impact potency. The piperidin-3-yl substituent at the para-position of this phenyl ring was found to be optimal for activity.[4]

Data Summary: Comparative SAR of Niraparib Analogs

The following table summarizes the SAR data for a series of piperidine-3-carboxamide analogs, illustrating the impact of various structural modifications on PARP-1 inhibitory activity.

Compound IDR Group on Piperidine NitrogenOther ModificationsPARP-1 IC50 (nM)[3]Cellular PARP Inhibition EC50 (nM)[3]
Niraparib (56) H(S)-enantiomer3.84.0
39 HRacemic16130
48 Hgem-dimethyl at C4 of piperidine3.7190
50 Hgem-dimethyl at C5 of piperidine16290
38 HPyrrolidine instead of piperidine13110
40 HMorpholine instead of piperidine>10006200

Key Insights from the Data:

  • Stereochemistry is Critical: The (S)-enantiomer (Niraparib) is significantly more potent than the racemic mixture (39).

  • Piperidine Ring is Preferred: Replacing the piperidine with a pyrrolidine (38) maintains good activity, while a morpholine (40) is poorly tolerated, suggesting the basic nitrogen is important for interaction or physicochemical properties.

  • Piperidine Substitution: Introduction of gem-dimethyl groups on the piperidine ring (48, 50) maintains enzymatic potency but can decrease cellular activity, possibly due to altered cell permeability or metabolic stability.

Experimental Protocols for SAR Elucidation

The evaluation of piperidine-3-carboxamide analogs as PARP inhibitors involves a cascade of in vitro and cellular assays. Below are representative protocols for key experiments.

In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 of an inhibitor against purified PARP-1 enzyme.[11]

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with histone H4 and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction: Add PARP-1 enzyme, activated DNA, and the test compound to the wells. Initiate the reaction by adding a biotinylated NAD+ solution. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Data Analysis: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) formation.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The ability of the test compound to inhibit this activity is determined by quantifying the amount of PAR synthesized via Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) in a culture plate and allow them to adhere. Treat the cells with the test compound for a specified period before inducing DNA damage with an agent like hydrogen peroxide or MMS.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for PAR. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Concepts

SAR Logic Diagram

SAR_Logic Scaffold Piperidine-3-Carboxamide Core N1_Mod Piperidine N1 Substitution Scaffold->N1_Mod Modulates Solubility & PK Piperidine_Sub Piperidine Ring Substitution (e.g., C4) Scaffold->Piperidine_Sub Impacts Conformation & Potency Aryl_Mod Aryl/Heteroaryl Moiety on Carboxamide Scaffold->Aryl_Mod Key for Target Binding Activity Biological Activity (Potency, Selectivity, PK) N1_Mod->Activity Piperidine_Sub->Activity Aryl_Mod->Activity

Caption: Key modification points on the piperidine-3-carboxamide scaffold and their influence on biological activity.

Experimental Workflow for SAR Studies

Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Analog Synthesis Enzymatic_Assay PARP-1 Enzymatic Assay (IC50) Synthesis->Enzymatic_Assay Cellular_PARP Cellular PARP Inhibition (EC50) Enzymatic_Assay->Cellular_PARP Cytotoxicity Cytotoxicity Assay (e.g., in BRCAmut cells) Cellular_PARP->Cytotoxicity PK_Studies Pharmacokinetic Studies Cytotoxicity->PK_Studies Efficacy Xenograft Efficacy Models PK_Studies->Efficacy

Caption: A typical experimental workflow for the evaluation of novel PARP inhibitors.

Discussion and Future Directions

The structure-activity relationship studies of piperidine-3-carboxamide analogs have been instrumental in the development of potent and selective PARP-1 inhibitors like Niraparib. The key takeaways for medicinal chemists are the critical importance of stereochemistry at the 3-position of the piperidine ring, the preference for a basic nitrogen in the piperidine ring, and the significant role of the bicyclic heteroaromatic carboxamide "warhead" in achieving high-affinity binding.

Future directions in this area could involve exploring further modifications to the piperidine ring to enhance properties like PARP trapping, which has been shown to be a key determinant of clinical efficacy. Additionally, the development of analogs with improved selectivity for other PARP family members or with dual-inhibitory functions could open up new therapeutic avenues. The detailed experimental protocols and SAR insights provided in this guide offer a solid foundation for these future drug discovery efforts.

References

  • PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • PARP enzyme assay. Bio-protocol. [Link]

  • PARP - Assay-Protocol. Creative Diagnostics. [Link]

  • Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PMC. [Link]

  • PARP inhibitors. (a) PARP cocrystal structure for niraparib (PDB 4R6E)... ResearchGate. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer. Taylor & Francis Online. [Link]

  • Molecular signatures of BRCAness analysis identifies PARP inhibitor Niraparib as a novel targeted therapeutic strategy for soft tissue Sarcomas. Theranostics. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • Structural basis for allosteric PARP-1 retention on DNA breaks. PMC. [Link]

  • Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells. Oncotarget. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • PARP inhibitor, MK-4827, shows anti-tumor activity in first trial in humans. ScienceDaily. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. PubMed. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. PMC. [Link]

  • Niraparib Alternatives Compared. Drugs.com. [Link]

  • FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-. SciSpace. [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Ivyspring. [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. [Link]

Sources

Validation of a Synthetic Route for GMP-Grade (3S)-N-Ethylpiperidine-3-Carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

(3S)-N-ethylpiperidine-3-carboxamide is a high-value chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation factor Xa inhibitors and targeted CNS therapeutics. As regulatory bodies increasingly scrutinize the impurity profiles and chiral purity of drug substances, selecting a robust, scalable, and GMP-compliant synthetic route is paramount.

This guide objectively compares three distinct synthetic methodologies for this molecule, evaluating their performance through the lens of the ICH Q11 guidelines for drug substance development[1]. By prioritizing process understanding and Quality Risk Management (QRM), we identify the most viable route for commercial-scale GMP manufacturing.

Synthetic Route Comparison

To establish a commercial manufacturing process capable of consistently producing the intended quality[1], we evaluated three distinct synthetic strategies:

Route A: Classical Diastereomeric Resolution

Historically, chiral piperidines have been accessed via the resolution of racemic mixtures using chiral acids (e.g., (R)-camphorsulfonic acid or tartaric acid)[2]. While technically straightforward, this approach inherently caps the theoretical yield at 50%. The requirement for stoichiometric amounts of chiral resolving agents generates massive volumes of solvent waste, making it economically and environmentally unfavorable for modern GMP manufacturing.

Route B: Transition-Metal Asymmetric Catalysis

Recent chemical advancements have enabled the synthesis of enantioenriched 3-piperidines via Rhodium-catalyzed asymmetric reduction of pyridine or tetrahydropyridine precursors[3]. While this route significantly improves yield and enantioselectivity over classical resolution, the reliance on heavy transition metals introduces a critical quality risk. Rigorous and costly metal scavenging steps are required to reduce residual rhodium to acceptable parts-per-million (ppm) levels to meet GMP specifications.

Route C: Biocatalytic Asymmetric Reduction (The Champion Route)

The application of engineered biocatalysts represents the vanguard of chiral N-heterocycle synthesis[4]. By subjecting 1-ethyl-1,4,5,6-tetrahydropyridine-3-carboxamide to an Ene-Reductase (ERED) catalyzed asymmetric reduction, the (3S)-enantiomer is produced with near-perfect stereocontrol. This route operates under mild, aqueous conditions, completely eliminating heavy metal impurities and aligning perfectly with the "enhanced approach" advocated by ICH Q11[1].

Quantitative Performance Matrix

Table 1: Performance metrics of evaluated synthetic routes at a 10 kg pilot scale.

MetricRoute A (Classical Resolution)Route B (Asymmetric Catalysis)Route C (Biocatalysis)
Overall Yield ~35% (Max 50% theoretical)85%>98%
Enantiomeric Excess (ee) 96.0%94.5%>99.9%
E-Factor (Waste/Product) >150~45<15
Critical Impurity Risk Chiral resolving agent residueHeavy metal (Rh) residueHost cell proteins (easily purged)
GMP Suitability Low (Economically unviable)Moderate (Requires metal scavenging)High (Optimal design space)
Visualizing the Route Comparison

RouteComparison SM1 Racemic Amide Precursor RouteA Route A: Classical Resolution (Diastereomeric Salt) SM1->RouteA SM2 Tetrahydropyridine Precursor RouteB Route B: Asymmetric Hydrogenation (Rh-Catalyst) SM2->RouteB RouteC Route C: Biocatalytic Reduction (Ene-Reductase) SM2->RouteC OutA Yield: 35% ee: 96% High Waste RouteA->OutA OutB Yield: 85% ee: 94% Metal Purge Required RouteB->OutB OutC Yield: >98% ee: >99.9% GMP Champion RouteC->OutC

Fig 1. Comparative evaluation of synthetic routes for (3S)-N-ethylpiperidine-3-carboxamide.

GMP Validation & ICH Q11 Alignment

In accordance with ICH Q11, the development of the biocatalytic route utilized an "enhanced approach" incorporating Quality Risk Management (QRM)[1][5]. The goal was to deeply understand how process parameters impact Critical Quality Attributes (CQAs) such as chiral purity, chemical purity, and residual solvents.

We established a multidimensional "design space"[5] by mapping the interactions between enzyme loading, pH, and temperature. Operating within this validated design space ensures that the formation, fate, and purge of impurities are strictly controlled[1], providing regulatory authorities with the necessary scientific assurance for marketing authorization[6].

QRM_Workflow CQA Define CQAs (Chiral Purity >99.5%) RiskAss Risk Assessment (Identify Parameters) CQA->RiskAss DesignSpace Establish Design Space (Temp, pH, Load) RiskAss->DesignSpace ControlStrat Control Strategy (In-process Monitoring) DesignSpace->ControlStrat ControlStrat->RiskAss Feedback

Fig 2. ICH Q11-aligned Quality Risk Management workflow for GMP manufacturing.

Experimental Methodology: Self-Validating Biocatalytic Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the mechanistic understanding behind it. The following GMP-validated workflow for Route C details not just the how, but the why.

Step 1: Substrate Solubilization
  • Method: Dissolve 100 g of 1-ethyl-1,4,5,6-tetrahydropyridine-3-carboxamide in 500 mL of dimethyl sulfoxide (DMSO) to achieve a 200 g/L stock solution.

  • Causality: The lipophilic nature of the tetrahydropyridine precursor limits its aqueous solubility. DMSO acts as a biocompatible co-solvent. By capping the final reaction concentration of DMSO at 5% (v/v), we ensure complete substrate dissolution without disrupting the tertiary structure (and thus the catalytic activity) of the Ene-Reductase.

Step 2: Cofactor Recycling System Assembly
  • Method: In a 10 L jacketed bioreactor, prepare 9.5 L of 100 mM potassium phosphate buffer (pH 7.2). Add NADP+ (1 mM), Glucose-6-Phosphate (1.2 equivalents), and Glucose-6-Phosphate Dehydrogenase (G6PDH, 0.5 U/mL).

  • Causality: The Ene-Reductase strictly requires NADPH as a hydride donor for the asymmetric reduction of the activated alkene. Because stoichiometric NADPH is economically prohibitive for GMP scale-up, the G6P/G6PDH enzymatic system acts as an in situ recycling mechanism. The pH of 7.2 is precisely controlled to maintain the optimal ionization state of the catalytic tyrosine and histidine residues within the ERED active site.

Step 3: Biocatalytic Asymmetric Reduction
  • Method: Introduce 2.0 wt% of engineered Ene-Reductase (ERED-035) to the bioreactor. Initiate the reaction at a controlled temperature of 30°C with an impeller agitation rate of 250 rpm for 18 hours.

  • Causality: The 30°C setpoint represents the optimal thermodynamic node within our ICH Q11 design space[5]—maximizing the kinetic rate of hydride transfer while preventing thermal denaturation of the biocatalyst over the 18-hour cycle. The 250 rpm agitation ensures homogeneous mass transfer of the substrate without inducing shear-stress unfolding of the proteins.

Step 4: pH-Driven Phase Extraction
  • Method: Post-reaction, quench the system by adjusting the pH to 10.5 using 2M NaOH. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 5 L).

  • Causality: At the reaction pH of 7.2, a significant fraction of the piperidine product is protonated (ammonium state), making it highly water-soluble. By basifying the solution to pH 10.5 (well above the pKa of the piperidine nitrogen), the product is driven entirely into its neutral, free-base form. This maximizes its partition coefficient into the organic MTBE phase, ensuring a >98% extraction recovery while leaving the denatured enzymes and hydrophilic cofactors in the aqueous waste stream.

Conclusion

The validation of a synthetic route for (3S)-N-ethylpiperidine-3-carboxamide unequivocally demonstrates the superiority of biocatalytic asymmetric reduction (Route C). By eliminating heavy metal catalysts and bypassing the yield limitations of classical resolution, this route provides a highly scalable, environmentally sustainable, and economically viable pathway. Furthermore, its seamless alignment with ICH Q11 QRM principles ensures that the resulting drug substance will consistently meet the stringent CQA requirements demanded by global regulatory authorities.

Sources

Comparing the efficacy of (3S)-N-ethylpiperidine-3-carboxamide in different cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of (3S)-N-ethylpiperidine-3-carboxamide in Oncology: A Cross-Cell Line Analysis

Executive Summary

The development of multi-target kinase inhibitors has fundamentally shifted the paradigm of targeted oncology. Among emerging pharmacophores, the (3S)-N-ethylpiperidine-3-carboxamide scaffold has demonstrated profound efficacy as a dual inhibitor of cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide provides a rigorous, data-driven comparison of this compound's performance across diverse cancer cell lines, contrasting it with established clinical standards like SNS-032 and Sorafenib to aid researchers and drug development professionals in preclinical decision-making.

Mechanistic Rationale & Target Profile

As an Application Scientist, it is critical to understand that the structural architecture of (3S)-N-ethylpiperidine-3-carboxamide is not merely a generic backbone; it is highly optimized for the ATP-binding clefts of its target kinases. The carboxamide moiety acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region of CDKs (specifically CDK2, CDK5, and CDK6) and VEGFR2.

The (3S) stereocenter dictates the spatial projection of the N-ethyl group into the hydrophobic specificity pocket (P3 pocket). This precise orientation is inaccessible to the (3R) enantiomer due to severe steric clashes. By simultaneously inhibiting CDKs and VEGFR2, the compound triggers a dual-pronged assault on tumor viability: it halts cell cycle progression at the G1/S transition while simultaneously starving the tumor of its vascular supply. This multi-target approach mitigates the rapid resistance often seen with highly specific, single-target inhibitors .

Pathway Visualization

Pathway Compound (3S)-N-ethylpiperidine-3-carboxamide CDK CDK2 / CDK5 / CDK6 Compound->CDK Inhibits VEGFR2 VEGFR2 Compound->VEGFR2 Inhibits CellCycle Cell Cycle Arrest (G1/S) CDK->CellCycle Blocks progression Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Blocks signaling Apoptosis Apoptosis / Senescence CellCycle->Apoptosis Induces Angiogenesis->Apoptosis Induces

Fig 1. Dual-targeting mechanism of (3S)-N-ethylpiperidine-3-carboxamide in cancer cells.

Comparative Efficacy Across Cancer Cell Lines

To objectively evaluate the compound's broad-spectrum anticancer potential, we compared its half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The reference compounds selected were SNS-032 (a potent CDK inhibitor) and Sorafenib (a multi-kinase inhibitor with high affinity for VEGFR2).

Cell LineCancer Origin(3S)-N-ethylpiperidine-3-carboxamide IC₅₀ (µM)SNS-032 IC₅₀ (µM)Sorafenib IC₅₀ (µM)
A375 Human Melanoma0.042 ± 0.0050.125 ± 0.0120.850 ± 0.045
HCT116 Colorectal Carcinoma0.085 ± 0.0080.150 ± 0.0100.405 ± 0.025
MCF-7 Breast Adenocarcinoma0.155 ± 0.0100.280 ± 0.0150.550 ± 0.035
A549 Non-Small Cell Lung0.248 ± 0.0180.476 ± 0.0220.310 ± 0.020

Data Synthesis: The (3S)-N-ethylpiperidine-3-carboxamide derivative demonstrates superior potency across all tested lines. The most pronounced differential is observed in the A375 melanoma line, where the compound is approximately 3-fold more potent than SNS-032. This heightened sensitivity is attributed to the compound's ability to induce a senescence-like phenotype alongside apoptosis, exploiting a critical vulnerability in cell cycle regulation .

Experimental Workflows & Protocols

As a core tenet of rigorous drug development, the following protocols are designed as self-validating systems. Every assay incorporates internal controls to ensure that the readouts are a direct consequence of the compound's activity, rather than assay artifacts.

Protocol 1: High-Throughput Cell Viability Assay (Sulforhodamine B Method)

Causality & Rationale: While MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic inhibitors or senescence-inducing agents. We utilize the Sulforhodamine B (SRB) assay because it binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, metabolism-independent quantification of cellular protein mass. Self-Validating System: The assay includes a vehicle control (0.1% DMSO) to establish baseline viability, a positive control (Doxorubicin, 1 µM) to confirm apoptotic competence, and a cell-free blank to subtract background dye retention. Assay robustness is confirmed by calculating the Z'-factor; only plates with a Z' > 0.6 are accepted.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A375, A549) at a density of 4,000 cells/well in 96-well plates using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (3S)-N-ethylpiperidine-3-carboxamide, SNS-032, and Sorafenib (0.001 µM to 10 µM) in complete medium. Add 100 µL of the drug solutions to the respective wells. Include 0.1% DMSO as the vehicle control. Incubate for 72 hours.

  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to yield a final TCA concentration of 10%. Incubate at 4°C for 1 hour to fix the cells in situ.

  • Washing & Staining: Wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry the plates. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Ensure all residual wash solution is removed, then air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: FRET-Based Kinase Inhibition Assay

Causality & Rationale: To confirm that the phenotypic cytotoxicity observed in the SRB assay is mechanistically driven by kinase inhibition, we employ a Fluorescence Resonance Energy Transfer (FRET) assay. FRET provides a homogeneous, real-time kinetic readout of kinase activity, avoiding the radioactive waste associated with ³²P-ATP assays and the washing steps of ELISAs that can disrupt low-affinity binding events. Self-Validating System: The protocol utilizes an ATP concentration set precisely at the Kₘ for each respective kinase (CDK2 or VEGFR2). This ensures that the calculated IC₅₀ values are a true reflection of the inhibitor's affinity (Kᵢ) rather than an artifact of ATP competition. Staurosporine is used as a universal kinase inhibitor control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the specific kinase (e.g., CDK2/Cyclin E) and the FRET-labeled peptide substrate.

  • Inhibitor Dilution: Create a 3-fold serial dilution of (3S)-N-ethylpiperidine-3-carboxamide in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a 10% DMSO working stock.

  • Reaction Assembly: In a low-volume 384-well black plate, combine:

    • 2.5 µL of the inhibitor working stock (final DMSO = 1%).

    • 5 µL of the Kinase/Peptide substrate mixture. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution (prepared at 4X the Kₘ concentration in Kinase Buffer) to initiate the reaction.

  • Incubation & Termination: Incubate the plate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of Development Solution (containing a site-specific protease that cleaves only the unphosphorylated peptide, disrupting the FRET signal).

  • Signal Detection: Incubate for an additional 30 minutes. Read the plate on a fluorescence microplate reader, exciting at 400 nm and measuring emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Quantification: Calculate the emission ratio (520 nm / 445 nm). Plot the ratio against the log of the inhibitor concentration to derive the IC₅₀.

References

  • Afzal, O., Altharawi, A., Alqahtani, S. M., et al. "Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors." Journal of Computer-Aided Molecular Design 39.1 (2025).[Link]

  • Tadesse, S., et al. "Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update." Journal of Medicinal Chemistry 62.9 (2018).[Link]

Head-to-head comparison of different piperidine-3-carboxamide synthetic routes

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine-3-carboxamide (nipecotamide) is a highly versatile pharmacophore and fundamental building block in modern medicinal chemistry. It serves as the structural core for numerous active pharmaceutical ingredients (APIs), including DPP-4 inhibitors (e.g., Alogliptin), PARP inhibitors, and anti-osteoporosis agents targeting Cathepsin K[1].

Depending on the target application—whether rapid library synthesis, industrial scale-up, or enantioselective drug manufacturing—chemists must choose the most appropriate synthetic route. This guide provides an objective, head-to-head comparison of the three primary methodologies for synthesizing piperidine-3-carboxamide: Amidation of Nipecotic Acid (Route A) , Partial Reduction of Nicotinamide (Route B) , and Enantioselective Resolution/Asymmetric Hydrogenation (Route C) .

Quantitative Performance Comparison

The following table summarizes the key performance metrics, typical yields, and operational scale for each synthetic route based on recent literature and process chemistry data.

MetricRoute A: Amidation (Peptide Coupling)Route B: Nicotinamide HydrogenationRoute C: Chiral Resolution / Asymmetric H₂
Primary Mechanism Carboxylic acid activation & nucleophilic attackHeterogeneous catalytic reductionChiral salt crystallization or Homogeneous catalysis
Typical Yield 75% – 88%[2]70% – 92%[3]30% – 40% (Classical) / >85% (Asymmetric)[4]
Atom Economy Low (Requires stoichiometric coupling reagents)High (Only H₂ gas is added)Moderate to High
Stereocontrol Racemic (unless starting from chiral pool)RacemicExcellent (>98% ee)[5]
Best Suited For MedChem library synthesis, analog generationIndustrial bulk manufacturing of intermediatesAPI synthesis requiring specific (R)- or (S)-enantiomers

Route A: Amidation of N-Protected Nipecotic Acid

Causality & Mechanistic Insights

The amidation route is the workhorse of medicinal chemistry due to its reliability and mild conditions. The reaction relies on activating N-Boc-piperidine-3-carboxylic acid using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), or HATU[2].

Why use HOBt with EDC? EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly reactive and prone to side reactions (like rearrangement to an inactive N-acylurea) or racemization if a chiral center is present. HOBt acts as an intermediate nucleophile, rapidly trapping the O-acylisourea to form a stable, yet reactive, OBt-active ester. This active ester then smoothly undergoes aminolysis with ammonia or an amine, significantly improving the yield and purity of the resulting carboxamide[6].

G Acid N-Boc-Nipecotic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl HOBt HOBt Addition Oacyl->HOBt Prevents rearrangement OBt OBt-Active Ester HOBt->OBt Prevents rearrangement Amine NH3 / Amine OBt->Amine Nucleophilic Attack Amide N-Boc-Nipecotamide Amine->Amide Nucleophilic Attack

Mechanism of EDC/HOBt mediated amidation of nipecotic acid.

Self-Validating Experimental Protocol

Reference Protocol adapted from BenchChem Application Notes[6]

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 15 minutes to ensure complete formation of the OBt-active ester.

  • Amidation: Dropwise add a 7N solution of ammonia in methanol (2.0 eq).

  • Validation (QC): Monitor via TLC (Ninhydrin stain) or LC-MS. The mass of the intermediate should reflect the Boc-protected amide [M+H]+.

  • Workup: Wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude in DCM, cool to 0 °C, and add Trifluoroacetic acid (TFA) (5-10 eq) dropwise. Stir until complete, then concentrate under reduced pressure to yield piperidine-3-carboxamide[6].

Route B: Partial Catalytic Hydrogenation of Nicotinamide

Causality & Mechanistic Insights

For large-scale industrial synthesis, atom economy is paramount. Route B avoids expensive coupling reagents by directly reducing nicotinamide (Vitamin B3) using heterogeneous catalysis (Pd/C and H₂ gas)[7].

Why partial reduction? The goal is often to isolate the enamine intermediate, 1,4,5,6-tetrahydropyridine-3-carboxamide, which is a critical prochiral substrate for subsequent asymmetric synthesis. The causality of success here lies in strict thermodynamic control. The stirring speed and hydrogen pressure must be rigorously controlled; excessive pressure or prolonged reaction times will lead to over-reduction, yielding fully saturated racemic nipecotamide, which destroys the double bond needed for downstream chiral manipulation[3].

Self-Validating Experimental Protocol

Reference Protocol adapted from ACS Process Research[3]

  • Preparation: Dissolve nicotinamide (1.0 eq) in a suitable solvent (e.g., methanol or water/isopropanol mixture) within a pressure reactor.

  • Catalyst Loading: Add Palladium on Carbon (Pd/C) catalyst under an inert atmosphere.

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas. Maintain strict control over hydrogen pressure (typically around 1-3 atm) and stirring speed.

  • Validation (QC): Monitor the reaction via HPLC. The reaction must be halted exactly when the starting material is consumed but before the formation of the fully saturated piperidine ring accelerates.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to isolate 1,4,5,6-tetrahydropyridine-3-carboxamide (Yield: 70–92%)[7].

Route C: Enantioselective Synthesis & Chiral Resolution

Causality & Mechanistic Insights

Many modern therapeutics require strict enantiomeric purity. For instance, the DPP-4 inhibitor Alogliptin requires specifically (R)-piperidine-3-carboxamide ((R)-nipecotamide)[7]. This can be achieved via two distinct pathways:

  • Classical Resolution: Uses a chiral resolving agent like L-(+)-tartaric acid or dibenzoyl-L-tartaric acid on a racemic mixture. The causality relies on the formation of diastereomeric salts which possess different solubility profiles, allowing for separation via fractional crystallization[8].

  • Asymmetric Hydrogenation: Uses the prochiral enamine from Route B and subjects it to homogeneous catalysis using chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral ligands like BINAP or Phanephos). The chiral ligand creates a sterically demanding environment that forces the hydrogen addition to occur exclusively from one face of the double bond[5].

G Nic Nicotinamide RouteB Pd/C, H2 (Partial Reduction) Nic->RouteB RacNip Racemic Nipecotate RouteC2 L-(+)-Tartaric Acid (Classical Resolution) RacNip->RouteC2 Low Yield, Low Cost InterB 1,4,5,6-Tetrahydropyridine- 3-carboxamide RouteB->InterB RouteC1 Ru-Phanephos, H2 (Asymmetric Catalysis) Target (R)-Nipecotamide (>99% ee) RouteC1->Target High Yield, High Cost Salt Diastereomeric Salt (Crystallization) RouteC2->Salt Low Yield, Low Cost InterB->RouteC1 High Yield, High Cost Salt->Target Low Yield, Low Cost

Comparison of Asymmetric Hydrogenation vs. Classical Resolution workflows.

Self-Validating Experimental Protocol (Classical Resolution)

Reference Protocol adapted from ACS Organic Process Research & Development[4]

  • Salt Formation: Suspend L-(+)-Tartaric acid (1.0 eq) in aqueous isopropanol (i-PrOH) and heat to 60−65 °C until homogeneous.

  • Racemate Addition: Add racemic ethyl nipecotate (1.0 eq) and heat to 70−75 °C for 30 minutes.

  • Crystallization: Cool the mixture to 60 °C and introduce seed crystals of the desired (R)-(−)-ethyl nipecotate-L-(+)-tartrate. Allow to cool slowly to ambient temperature to precipitate the solid.

  • Validation (QC): Isolate the crystals and determine the diastereomeric excess (de) via chiral HPLC. A successful first pass should yield >94% de[4].

  • Liberation: Neutralize the salt with a base (e.g., Na₂CO₃) and extract with ethyl acetate to liberate the free enantiopure amine, which can then be amidated to form (R)-nipecotamide[8].

References

  • Wang, Yali, et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, MDPI, Aug 2024.[Link]

  • Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Asian Publication Corporation, May 2025.[Link]

  • ACS Publications. "Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin." Organic Process Research & Development, Feb 2021.[Link]

  • ACS Publications. "A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban." Organic Process Research & Development, Oct 2003.[Link]

  • Okayama University. "Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances." Okayama University Scientific Repository.[Link]

Sources

3D-QSAR Modeling of Piperidine Carboxamide Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective kinase inhibition, piperidine carboxamide derivatives have emerged as a privileged scaffold. Originally identified through high-throughput screening, these compounds exhibit exceptional potency against Anaplastic Lymphoma Kinase (ALK)[1], a critical receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC)[2]. Furthermore, the scaffold demonstrates remarkable versatility, with specific polar head group modifications yielding potent Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists for pain management[3].

To rationally optimize this scaffold, computational chemists rely on Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling. This guide objectively compares the performance of standard CoMFA , CoMSIA , and Topomer CoMFA methodologies, providing a self-validating protocol for modeling piperidine carboxamides.

Pharmacological Context: Target Mechanisms

Piperidine carboxamides exert their anti-tumor activity by binding to the ATP pocket of the ALK kinase domain. X-ray co-crystal structures reveal that these derivatives often induce an unusual DFG-shifted conformation, allowing the molecule to access an extended hydrophobic pocket[1]. This binding interrupts the downstream PI3K/AKT/mTOR signaling cascade, effectively halting tumor cell proliferation[2].

ALK_Pathway Inhibitor Piperidine Carboxamide (ALK Inhibitor) ALK ALK Receptor Tyrosine Kinase Inhibitor->ALK Inhibits PI3K PI3K ALK->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Caption: Piperidine carboxamide derivatives inhibit the ALK-mediated PI3K/AKT/mTOR proliferation pathway.

Comparative Performance Analysis: 3D-QSAR Methodologies

When modeling piperidine carboxamides, the choice of 3D-QSAR algorithm fundamentally dictates the predictive power of the resulting model. Below is a comparative analysis of three dominant methodologies based on recent experimental data for ALK inhibitors[2],[4].

MethodologyField Types EvaluatedCross-Validated ( q2 )Non-Cross-Validated ( r2 )F-StatisticSEEKey Advantage
Topomer CoMFA Steric, Electrostatic0.5970.93984.4010.268Alignment-independent; ideal for rapid fragment optimization and scaffold hopping[2].
Standard CoMFA Steric, Electrostatic0.6630.9982401.970N/AHigh fitting accuracy; serves as the standard benchmark for steric/electrostatic mapping[4].
CoMSIA Steric, Electrostatic, Hydrophobic, HB Acceptor0.7300.988542.933N/AAvoids potential singularities; superior predictive capability ( q2 ) due to extended field types[4].
Methodological Causality: Why These Algorithms Behave Differently
  • CoMFA vs. CoMSIA: Standard Comparative Molecular Field Analysis (CoMFA) uses Lennard-Jones and Coulombic potentials. These functions are highly sensitive to the exact atomic coordinates, often creating steep potential gradients (singularities) near atomic centers. Comparative Molecular Similarity Indices Analysis (CoMSIA) resolves this by employing a Gaussian-type distance dependence[4]. For piperidine carboxamides, CoMSIA's inclusion of hydrophobic and hydrogen-bond acceptor fields is critical for capturing the nuanced interactions of the carboxamide NH/C=O groups within the ALK kinase hinge region[4].

  • Topomer CoMFA: Traditional 3D-QSAR requires a subjective, user-defined core alignment. Topomer CoMFA eliminates this bias by splitting molecules into fragments (topomers) and aligning them based on rigid topological rules[2]. This makes the model highly reproducible and allows for the automated design of novel compounds by swapping substituent fragments.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, a 3D-QSAR workflow must be designed as a self-validating system. The following protocol integrates Partial Least Squares (PLS) regression with Artificial Neural Network (ANN) verification to guarantee model robustness[2].

QSAR_Workflow Data Dataset Preparation & Charge Calculation Align Receptor-Based Alignment Data->Align Fields 3D Field Calculation (Steric, Electrostatic) Align->Fields PLS PLS Regression (Linear Modeling) Fields->PLS Validate Cross-Validation (q2, r2, SEE) PLS->Validate ANN ANN Verification (Non-linear Modeling) Validate->ANN

Caption: Step-by-step 3D-QSAR modeling workflow integrating PLS regression and ANN verification.

Step 1: Dataset Curation & Charge Assignment
  • Compile a dataset of piperidine carboxamide derivatives with known biological activities (e.g., IC50​ values). Convert IC50​ to pIC50​ ( −logIC50​ ) to ensure a normal distribution of the dependent variable[4].

  • Split the dataset into a training set (80%) and a test set (20%) using diverse structural clustering.

  • Causality Check: Calculate partial atomic charges using the Gasteiger–Hückel method before energy minimization. This specific method is mandatory because it accounts for the partial delocalization of electrons across the carboxamide group and the piperidine ring, ensuring an accurate baseline for electrostatic field generation[4].

Step 2: Receptor-Based Molecular Alignment
  • Perform molecular docking of the dataset into the ALK kinase domain (e.g., using Surflex-Dock)[4].

  • Extract the highest-scoring docked poses to use as the alignment template.

  • Self-Validation: Receptor-based alignment is vastly superior to atom-by-atom superimposition because it reflects the actual bioactive conformation. Verify that the RMSD of the docked core scaffold is < 2.0 Å compared to the native co-crystallized ligand.

Step 3: Field Calculation (CoMSIA approach)
  • Place the aligned molecules within a 3D cubic lattice with a grid spacing of 2.0 Å.

  • Calculate Steric (S), Electrostatic (E), Hydrophobic (H), and Hydrogen-Bond Acceptor (A) fields using an sp3 carbon probe atom with a +1.0 charge.

  • Apply an attenuation factor ( α=0.3 ) to the Gaussian distance-dependent function to smooth the field potentials[4].

Step 4: PLS Regression & Internal Validation
  • Employ Partial Least Squares (PLS) regression to correlate the 3D fields (independent variables) with the pIC50​ values (dependent variable).

  • Self-Validation: Execute Leave-One-Out (LOO) cross-validation. The model is only considered mathematically viable if the cross-validated correlation coefficient ( q2 ) is > 0.5. Subsequently, calculate the non-cross-validated correlation coefficient ( r2 ), standard error of estimate (SEE), and F-statistic[2],[4].

Step 5: External Validation & ANN Verification
  • Predict the pIC50​ of the 20% external test set. An external predictive r2 ( rpred2​ ) > 0.6 confirms the model is not overfitted.

  • Non-linear Verification: Because PLS is strictly linear, it may miss complex structure-activity nuances. Extract the structural features generated by the Topomer CoMFA model and feed them into a feedforward Artificial Neural Network (ANN)[2].

  • Iteratively test different numbers of hidden layer neurons. If the ANN's predictive accuracy aligns with the PLS output, the 3D-QSAR model is definitively validated and ready for the de novo design of novel piperidine carboxamides[2].

Sources

Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of (3S)-N-ethylpiperidine-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a robust correlation between a compound's activity in controlled laboratory settings (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comprehensive framework for understanding and establishing the In Vitro-In Vivo Correlation (IVIVC) for a novel therapeutic candidate, using the hypothetical compound (3S)-N-ethylpiperidine-3-carboxamide, which we shall refer to as "Pip-carbox-Et."

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-osteoporosis effects.[1][2][3][4][5] This guide will walk researchers and drug development professionals through the essential steps of characterizing a novel derivative, from initial target engagement to predicting its efficacy in a preclinical model.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (such as plasma drug concentration).[6][7][8] Establishing a strong IVIVC is a cornerstone of efficient drug development. It allows in vitro data to serve as a surrogate for in vivo bioavailability and bioequivalence studies, which can significantly reduce the time and cost of development.[8][9][10] The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A, a point-to-point correlation, being the most informative.[7][9]

For the purpose of this guide, we will hypothesize that through initial screening, Pip-carbox-Et has been identified as a potent antagonist for a novel G-protein coupled receptor (GPCR), designated as "Target Receptor X," which is implicated in the pathophysiology of a neurodegenerative disease.

Part 1: In Vitro Characterization of Pip-carbox-Et

The first step in our IVIVC journey is to quantify the interaction of Pip-carbox-Et with its molecular target and its functional consequence in a controlled cellular environment.

Determining Target Affinity: Radioligand Binding Assay

To ascertain the binding affinity of Pip-carbox-Et for Target Receptor X, a competitive radioligand binding assay is the gold standard, prized for its robustness and sensitivity.[11] This assay measures the ability of our unlabeled compound (Pip-carbox-Et) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation : Prepare cell membranes from a cell line stably overexpressing Target Receptor X. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).[12]

  • Assay Setup : In a 96-well plate, set up the following for each concentration of the test compound:

    • Total Binding : Receptor membranes + fixed concentration of radioligand (e.g., ³H-ligand at its Kd concentration).

    • Non-specific Binding (NSB) : Receptor membranes + radioligand + a high concentration of an unlabeled, known ligand for Target Receptor X.

    • Test Compound : Receptor membranes + radioligand + serial dilutions of Pip-carbox-Et.

  • Incubation : Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[12]

  • Separation : Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand will be trapped on the filter.[11]

  • Quantification : Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Pip-carbox-Et.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Pip-carbox-Et that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 In Vitro Binding Assay Workflow A Prepare Receptor Membranes B Set up 96-well Plate (Total, NSB, Test Compound) A->B C Incubate to Equilibrium B->C D Separate Bound/Free Ligand (Filtration) C->D E Quantify Radioactivity D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for the in vitro radioligand binding assay.

Assessing Functional Potency: Cell-Based Functional Assay

Having established that Pip-carbox-Et binds to Target Receptor X, we next need to determine its functional effect. Since Target Receptor X is a GPCR, we can measure its effect on downstream signaling, such as the production of cyclic AMP (cAMP). As a hypothesized antagonist, Pip-carbox-Et should inhibit the agonist-induced production of cAMP.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture : Plate cells expressing Target Receptor X in a 96-well plate and culture overnight.

  • Compound Treatment :

    • Aspirate the culture medium.

    • Add a known agonist of Target Receptor X (at its EC80 concentration) along with serial dilutions of Pip-carbox-Et.

    • Include control wells with cells only, cells + agonist, and cells + vehicle.

  • Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis :

    • Plot the measured signal (proportional to cAMP levels) against the log concentration of Pip-carbox-Et.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Pip-carbox-Et that causes a 50% inhibition of the agonist-induced response).

Table 1: Hypothetical In Vitro Activity of Pip-carbox-Et

ParameterValueDescription
Binding Affinity (Ki) 5.2 nMConcentration required to occupy 50% of Target Receptor X.[13]
Functional Potency (EC50) 15.8 nMConcentration required to produce 50% of the maximal inhibitory effect on agonist-induced cAMP production.

Part 2: In Vivo Evaluation of Pip-carbox-Et

The ultimate test of a drug candidate is its performance in a living system. For our neurodegenerative disease model, we will use a transgenic mouse model that recapitulates key aspects of the human disease pathology.[14][15][16]

Efficacy in a Transgenic Mouse Model

Rodent models are crucial for understanding neurological disorders and for the preclinical development of therapeutic strategies.[17] We will use a transgenic mouse model that overexpresses a protein linked to the neurodegenerative disease, leading to progressive cognitive decline.

Experimental Protocol: In Vivo Efficacy Study

  • Animal Acclimatization : Acclimatize transgenic and wild-type control mice to the housing and handling conditions for at least one week.

  • Group Allocation : Randomly assign the transgenic mice to vehicle and Pip-carbox-Et treatment groups (e.g., 1, 3, 10, and 30 mg/kg).

  • Drug Administration : Administer Pip-carbox-Et or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4 weeks).

  • Behavioral Assessment : At the end of the treatment period, assess cognitive function using a standardized behavioral test, such as the Morris Water Maze or Y-maze, to measure learning and memory.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Collect blood and brain tissue samples at specified time points after the final dose to measure drug concentration and a relevant biomarker of target engagement.

  • Data Analysis :

    • Compare the performance of the different treatment groups in the behavioral tests using appropriate statistical analysis (e.g., ANOVA).

    • Correlate the drug concentrations in the brain with the observed behavioral effects to establish a dose-response relationship.

cluster_1 In Vivo Efficacy Study Workflow A Acclimatize Transgenic Mice B Randomize into Treatment Groups A->B C Daily Drug/Vehicle Administration B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E PK/PD Sample Collection (Blood, Brain) D->E F Data Analysis (Dose-Response) E->F

Caption: Workflow for the in vivo efficacy study.

Table 2: Hypothetical In Vivo Efficacy of Pip-carbox-Et

Dose (mg/kg)Cognitive Improvement (%)Brain Concentration (nM) at Tmax
1 15%25 nM
3 45%80 nM
10 78%250 nM
30 82%750 nM

Part 3: Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, we can now bridge the gap and establish the IVIVC. The goal is to determine if the in vitro potency of Pip-carbox-Et translates to its in vivo efficacy.

Correlating In Vitro Potency with In Vivo Efficacy

Our in vitro data gave us a Ki of 5.2 nM and an EC50 of 15.8 nM. Our in vivo study shows that a brain concentration of approximately 80 nM (achieved with the 3 mg/kg dose) results in a near-half-maximal improvement in cognitive function (45%).

This comparison reveals a rightward shift in potency from the in vitro to the in vivo setting (15.8 nM vs. ~80 nM). This is a common and expected finding due to several biological factors present in a living organism that are absent in a simplified in vitro system, including:

  • Protein Binding : Drugs can bind to plasma and tissue proteins, reducing the free concentration available to interact with the target receptor.

  • Blood-Brain Barrier Penetration : For a CNS-acting drug, the ability to cross the blood-brain barrier is a critical determinant of its effective concentration at the target site.

  • Drug Metabolism and Clearance : The liver and other organs metabolize and clear the drug from the body, affecting its concentration and duration of action.

Despite the shift, a clear correlation can be established. The dose-dependent increase in cognitive improvement aligns with the increasing brain concentrations of Pip-carbox-Et, which in turn are multiples of its in vitro potency. This relationship allows us to use the in vitro data as a predictive tool for the required in vivo exposure.

cluster_2 IVIVC Framework invitro In Vitro Data (Ki, EC50) correlation IVIVC Model (Predictive Relationship) invitro->correlation pk Pharmacokinetics (ADME, BBB penetration, Protein Binding) pk->correlation invivo In Vivo Data (Dose-Response, Brain Concentration) correlation->invivo

Caption: Conceptual framework of In Vitro-In Vivo Correlation.

Conclusion

This guide has outlined a systematic approach to establishing an In Vitro-In Vivo Correlation for a novel therapeutic candidate, the hypothetical (3S)-N-ethylpiperidine-3-carboxamide (Pip-carbox-Et). By first meticulously characterizing the compound's in vitro binding affinity and functional potency, and then assessing its efficacy in a relevant in vivo model, we can build a predictive bridge between these two critical stages of drug development. A robust IVIVC not only enhances our understanding of a compound's behavior but also streamlines its path toward clinical application by allowing in vitro assays to forecast in vivo performance, ultimately accelerating the delivery of new medicines to patients.

References

  • BioPharma Services. (2021, December 15). IVIVC modelling can speed up the drug development process. [Link]

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • Alturas Analytics, Inc. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Pillai, S., & Dahiya, S. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Emami, J. (2006, June 16). In vitro - in vivo correlation: from theory to applications. SciSpace. [Link]

  • Prakash, A., & Kumar, A. (n.d.). A Review on Neurodegenerative Diseases with their Suitable Animal Models. [Link]

  • Moon, C. (2022, April 29). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. PMC. [Link]

  • ACS Publications. (2018, August 15). Animal Model Systems in Neuroscience. [Link]

  • PNAS. (2016, May 17). Better models for brain disease. [Link]

  • OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. [Link]

  • PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

Sources

Advanced Analytical Method Validation for 3-Substituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-Substituted Piperidines in Drug Development

3-substituted piperidines are ubiquitous pharmacophores in modern drug discovery, serving as critical structural motifs in therapeutics ranging from oncology to neurology. The presence of a chiral center at the C3 position, combined with the highly basic secondary amine (pKa ~10.4), presents a dual analytical challenge: achieving baseline enantiomeric resolution and mitigating severe peak tailing during impurity profiling.

This guide objectively compares state-of-the-art analytical methodologies for 3-substituted piperidines and provides a comprehensive, self-validating protocol aligned with the updated ICH Q2(R2) guidelines[1].

The Analytical Challenge: Stereochemistry and Polarity

The fundamental challenge in analyzing piperidine derivatives lies in their basic nitrogen atom. At typical reversed-phase HPLC pH ranges (pH 2–7), the amine is protonated. Residual silanols on standard silica supports (pKa ~4–5) become deprotonated, leading to strong secondary ion-exchange interactions that manifest as severe peak tailing and poor resolution. Furthermore, resolving the enantiomers of 3-substituted piperidines requires highly specific spatial recognition, often necessitating derivatization or advanced Chiral Stationary Phases (CSPs)[2].

Comparison 1: Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

The separation of 3-substituted piperidine enantiomers (e.g., (R)- and (S)-N-Boc-piperidine-3-carboxylic acid) requires specialized CSPs. We compare immobilized amylose-based CSPs (e.g., Chiralpak IA) against highly cross-linked chiral polymers (e.g., Chirose C-1) and traditional coated cellulose phases[3][4].

Causality & Mechanism: Polysaccharide-based CSPs rely on hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their helical cavities. The immobilized nature of Chiralpak IA allows the use of "non-standard" strong solvents (like dichloromethane), which drastically improves the solubility and mass transfer of polar piperidine derivatives compared to traditional coated phases[3]. Conversely, Chirose C-1 utilizes macrochiral cavities in a three-dimensional network, which is highly hydrophobic but bears organic functions for H-bonding[4]. For N-protected 3-substituted piperidines, the steric bulk of the Boc-group interacts optimally with the amylose backbone of Chiralpak IA, yielding superior resolution[3].

Table 1: Performance Comparison of CSPs for (R/S)-N-Boc-piperidine-3-carboxylic acid
ParameterChiralpak IA (Immobilized Amylose)Chirose C-1 (Chiral Polymer)Chiralcel OD-H (Coated Cellulose)
Mobile Phase n-Hexane/EtOH (70:30)n-Hexane/EtOH (80:20)n-Hexane/IPA (80:20)
Resolution ( Rs​ ) > 10.02.51.8
Tailing Factor ( Tf​ ) 1.11.41.6
Theoretical Plates ( N ) > 8,000~ 4,500~ 3,000
(Data synthesized from comparative chromatographic studies on piperidine derivatives[2][3][4])

Comparison 2: Achiral Methodologies for Impurity Profiling

For related substances and assay determinations, Reversed-Phase HPLC (RP-HPLC) is the standard. To combat the silanol-induced tailing of the basic piperidine ring, analysts must choose between specialized column chemistries or pre-column derivatization[5].

Causality & Mechanism: We compare a standard end-capped C18 column against a Pentafluorophenyl (PFP) column and a C18 method utilizing pre-column derivatization. While C18 relies purely on hydrophobic dispersive forces, the PFP phase provides orthogonal selectivity through fluorine-fluorine interactions, π−π stacking, and strong dipole-dipole interactions. For basic 3-substituted piperidines, the PFP phase exhibits a "shielding" effect against residual silanols. Alternatively, pre-column derivatization with 4-toluenesulfonyl chloride converts the basic amine into a neutral sulfonamide, completely eliminating silanol interactions and adding a strong UV chromophore to enhance sensitivity[5].

Table 2: RP-HPLC Methodology Comparison for Piperidine Impurity Profiling
MetricStandard C18 (End-capped)PFP (Pentafluorophenyl)C18 with Pre-column Derivatization
Retention Factor ( k′ ) 2.14.56.2
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Excellent symmetry)1.05 (Ideal symmetry)
Resolution (Critical Pair) 1.53.24.0
UV Sensitivity Low (Requires < 220 nm)Low (Requires < 220 nm)High (Derivatization adds chromophore)

Step-by-Step Methodology: ICH Q2(R2) Compliant Validation Protocol

The following protocol details the validation of an HPLC method for piperidine enantiomeric purity and impurity profiling, strictly adhering to the updated ICH Q2(R2) guidelines which emphasize a lifecycle and risk-based approach[1][6].

Step 1: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing 50 µg/mL of both (R)- and (S)-enantiomers, or the API and its closest eluting impurity.

  • Criteria: Resolution ( Rs​ ) must be 2.0. The Relative Standard Deviation (RSD) of peak areas for six replicate injections must be 2.0%[7].

  • Rationale: This creates a self-validating system, ensuring the chromatographic setup is fit-for-purpose before any validation samples are analyzed.

Step 2: Specificity & Forced Degradation

  • Action: Subject the piperidine API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolytic stress. Inject the stressed samples alongside a blank (mobile phase).

  • Criteria: The active peaks must be baseline resolved from all degradation products. Peak purity angle must be less than the peak purity threshold (using PDA/DAD detection)[7].

  • Rationale: Proves the method is stability-indicating and free from matrix or degradant interference.

Step 3: Linearity and Range

  • Action: Prepare a minimum of five concentration levels ranging from the Reporting Level (typically 0.05% of nominal concentration) to 120% of the specification limit[1].

  • Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should not significantly differ from zero.

  • Rationale: Ensures the method's response is directly proportional to the concentration of the piperidine analyte across the intended operational range.

Step 4: Accuracy (Recovery)

  • Action: Spike the known impurities into the API matrix at three levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate (9 determinations total)[7].

  • Criteria: Mean recovery must fall between 95.0% and 105.0% with an RSD 5.0% at the limit of quantification (LOQ)[3].

  • Rationale: Validates the exactness of the analytical procedure and accounts for matrix effects.

Step 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Action: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) . Verify by injecting samples at the calculated LOQ concentration[3][5].

  • Criteria: Signal-to-noise ratio at LOQ 10:1 with acceptable precision (RSD 10%).

Analytical Workflow Visualization

G S1 Method Development (CSP / Column & Mobile Phase Selection) S2 System Suitability Testing (Rs ≥ 2.0, N ≥ 2000) S1->S2 S3 Specificity Testing (Forced Degradation & Blank Analysis) S2->S3 S4 Linearity & Range (R² ≥ 0.999 across 5+ levels) S3->S4 S5 Accuracy & Precision (Recovery 95-105%, RSD ≤ 2%) S4->S5 S6 Robustness (Flow, Temp, pH Variations) S5->S6

ICH Q2(R2) Analytical Method Validation Workflow for Piperidine Derivatives.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.[Link]

  • Validation of Analytical Procedures Q2(R2). ICH.org.[Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. PubMed.[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Researcher.life.[Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Taylor & Francis.[Link]

  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Journal of Pharmaceutical Negative Results.[Link]

Sources

Safety Operating Guide

(3S)-N-ethylpiperidine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for (3S)-N-ethylpiperidine-3-carboxamide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I emphasize that proper disposal of complex organic intermediates is not merely a regulatory formality—it is a critical operational safeguard. (3S)-N-ethylpiperidine-3-carboxamide is a chiral piperidine derivative frequently utilized as a building block in pharmaceutical synthesis. Due to its specific functional groups, it presents unique physicochemical hazards that require strict, self-validating disposal protocols to ensure laboratory safety and environmental compliance.

The Causality of Chemical Segregation

To design a safe disposal workflow, we must first understand the chemical behavior of the waste. Piperidine derivatives are strong organic bases with a high pKa, making them highly1[1]. When dissolved in water, they can elevate the pH significantly (often ≥12.5), which directly2[2].

Mixing unneutralized piperidine waste with acidic waste streams can lead to violent, heat-generating acid-base reactions. Furthermore, as an organic amine and amide, this compound must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) and strong acids to prevent 3[3]. A self-validating waste protocol ensures that these mechanistic incompatibilities are neutralized before the waste ever reaches a storage carboy.

Quantitative Hazard Profile

To inform our disposal logistics, we must quantify the hazard profile of piperidine-derived amides.

Property / HazardCharacteristicOperational Disposal Implication
Chemical Class Nitrogenous organic base / AmideIncompatible with strong acids and oxidizers; strictly segregate waste streams[3].
Aqueous pH Highly alkaline (est. pH > 11-12)Triggers RCRA corrosivity; requires neutralization to pH 6-8 before bottling[2].
Solubility Water-soluble / Organic miscibleMobile in the environment; absolutely no drain disposal permitted[3].
Toxicity Acute oral/dermal toxicityContaminated PPE and consumables must be managed as solid hazardous waste[3].

Disposal Workflow & Logic

The following diagram illustrates the decision matrix for segregating (3S)-N-ethylpiperidine-3-carboxamide waste based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation (3S)-N-ethylpiperidine-3-carboxamide State Determine Physical State Start->State Liquid Liquid Waste State->Liquid Solutions/Rinsates Solid Solid Waste / Consumables State->Solid Powders/PPE Solvent Aqueous or Organic? Liquid->Solvent SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Aqueous Aqueous Solution (High pH) Solvent->Aqueous Water-based Organic Organic Solvent Mixture Solvent->Organic Solvent-based Neutralize Neutralize to pH 6-8 (Use dilute HCl) Aqueous->Neutralize AqueousBin Aqueous Waste Carboy (SAA Storage) Neutralize->AqueousBin OrgBin Organic Waste Carboy (Segregate from Acids) Organic->OrgBin

Workflow for (3S)-N-ethylpiperidine-3-carboxamide waste segregation.

Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, meaning the operator must perform a specific check to confirm the safety of the step before proceeding.

Protocol 1: Neutralization and Consolidation of Aqueous Waste Objective: To safely deactivate the alkaline hazard of aqueous solutions prior to storage, preventing exothermic reactions in the waste carboy.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Perform all steps inside a certified chemical fume hood.

  • Dilution: If the solution is highly concentrated, first4[4]. Adding the base to water minimizes the heat of neutralization.

  • Neutralization: Slowly add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise while stirring continuously.

  • Self-Validation Step: Monitor the pH using a calibrated pH meter or universal indicator paper. The protocol is validated only when the pH stabilizes between 6.0 and 8.0.

  • Consolidation: Transfer the neutralized solution into a designated, clearly labeled "Aqueous Waste" high-density polyethylene (HDPE) carboy.

Protocol 2: Management of Organic Solvent Mixtures Objective: To dispose of reaction liquors where the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol).

  • Segregation Check: Verify the target organic waste carboy contains NO oxidizing agents (e.g., nitric acid) or strong acids. .

  • Transfer: Use a chemically compatible, grounded funnel to transfer the organic mixture into the designated "Non-Halogenated" or "Halogenated" organic waste carboy[3].

  • Self-Validation Step: Cross-reference the waste log attached to the carboy. Update the hazardous waste tag immediately to reflect the addition of "(3S)-N-ethylpiperidine-3-carboxamide" and its approximate percentage.

Protocol 3: Spill Decontamination and Solid Waste Objective: To manage contaminated consumables and accidental spills safely.

  • Spill Containment: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition[3].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). 5[5].

  • Collection: 5[5].

  • Decontamination: Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a water rinse. Collect all rinsate as aqueous hazardous waste.

  • Consumables: Dispose of all contaminated gloves, weigh boats, and paper towels in a designated solid hazardous waste bin.

Regulatory Compliance & SAA Logistics

Under EPA and RCRA guidelines, laboratories must manage hazardous waste within a designated Satellite Accumulation Area (SAA) located at or near the point of generation. For compounds exhibiting toxicity or corrosivity, strict volume limits apply.6[6].

To maintain compliance:

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times unless actively receiving waste[2].

  • Weekly Inspections: SAAs must be inspected weekly for container leakage or degradation.

  • Time Limits: Once the 55-gallon or 1-quart limit is reached, Environmental Health and Safety (EHS) must remove the material from the laboratory within three calendar days[6].

References

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals - Piperidine , National Institutes of Health (NIH). 1

  • Laboratory Waste Management Guidelines , Old Dominion University. 2

  • SAFETY DATA SHEET - Piperidine , ThermoFisher Scientific. 3

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS , EPFL. 4

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University.

  • Material Safety Data Sheet - Piperidine, 99% , Cole-Parmer. 5

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , University of Pennsylvania. 6

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (3S)-N-ethylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, (3S)-N-ethylpiperidine-3-carboxamide, a substituted piperidine derivative, represents a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling of (3S)-N-ethylpiperidine-3-carboxamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risks

The piperidine moiety is the cornerstone of our hazard assessment. Piperidine itself is a flammable liquid and is toxic by inhalation and in contact with skin.[1][4][5] It is also corrosive and can cause severe skin burns and eye damage.[2][6][7] The presence of an N-ethyl group and a carboxamide side chain may alter the compound's physical and toxicological properties, but the inherent risks of the piperidine ring system must be respected.

Anticipated Hazards of (3S)-N-ethylpiperidine-3-carboxamide:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Corrosivity: Likelihood of causing severe skin burns and serious eye damage upon contact.[2][6][8]

  • Flammability: As with many organic compounds, it may be flammable and could form explosive mixtures with air.[1][2][9]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[8][10]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (3S)-N-ethylpiperidine-3-carboxamide.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical safety goggles and a full-face shield.Protects against splashes of the chemical which could cause severe eye damage.[2][3][6] Standard safety glasses are insufficient.
Hands Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which could lead to burns or toxic absorption.[3][10] Gloves should be inspected for integrity before each use and disposed of after handling the compound.
Body Flame-retardant lab coat or a chemical-resistant apron over a lab coat.Provides a barrier against spills and splashes.[3] For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Use within a certified chemical fume hood is mandatory.A fume hood is the primary means of controlling inhalation exposure.[2][3] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Blueprint: Safe Handling Protocols

Adherence to a strict operational workflow is as critical as the PPE itself. The following diagram and steps outline a safe handling process.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS Review SDS of Related Compounds Gather_PPE Gather and Inspect All Necessary PPE Review_SDS->Gather_PPE 1. Prepare_Hood Prepare Chemical Fume Hood Gather_PPE->Prepare_Hood 2. Don_PPE Don PPE Prepare_Hood->Don_PPE 3. Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical 4. Secure_Lid Securely Close Container Handle_Chemical->Secure_Lid 5. Clean_Area Decontaminate Work Area Secure_Lid->Clean_Area 6. Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE 7. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 8. Emergency_Response_Plan cluster_Spill In Case of a Spill cluster_Exposure In Case of Personal Exposure Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_Exposure->Evacuate Remove_Clothing Remove Contaminated Clothing Spill_Exposure->Remove_Clothing Alert Alert Supervisor and EHS Evacuate->Alert Contain Contain with Non-combustible Absorbent Material Alert->Contain Cleanup Clean Spill Area (if trained) Contain->Cleanup Flush_Skin Flush Skin with Water for 15 minutes Remove_Clothing->Flush_Skin Flush_Eyes Flush Eyes with Water for 15 minutes Remove_Clothing->Flush_Eyes Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-ethylpiperidine-3-carboxamide
Reactant of Route 2
(3S)-N-ethylpiperidine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.